molecular formula C6H8N2O2 B1307798 5-Methoxy-2-methylpyrimidin-4-ol CAS No. 698-35-1

5-Methoxy-2-methylpyrimidin-4-ol

Cat. No.: B1307798
CAS No.: 698-35-1
M. Wt: 140.14 g/mol
InChI Key: HNRXBZSZNOSWGH-UHFFFAOYSA-N
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Description

5-Methoxy-2-methylpyrimidin-4-ol is a useful research compound. Its molecular formula is C6H8N2O2 and its molecular weight is 140.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methoxy-2-methyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2/c1-4-7-3-5(10-2)6(9)8-4/h3H,1-2H3,(H,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNRXBZSZNOSWGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C(=O)N1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67383-33-9, 698-35-1
Record name 5-Methoxy-2-methyl-4-pyrimidinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=67383-33-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Methoxy-2-methyl-4(3H)-pyrimidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=698-35-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Foundational & Exploratory

An In-depth Technical Guide to 5-Methoxy-2-methylpyrimidin-4-ol: Properties, Synthesis, and Potential Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methoxy-2-methylpyrimidin-4-ol is a substituted pyrimidine derivative of significant interest in medicinal chemistry and drug discovery. The pyrimidine scaffold is a cornerstone of numerous biologically active molecules, including nucleobases, vitamins, and a wide array of pharmaceuticals.[1] The specific substitution pattern of a methoxy group at the 5-position, a methyl group at the 2-position, and a hydroxyl group at the 4-position imparts distinct physicochemical and reactive properties to this molecule, making it a valuable intermediate for the synthesis of more complex bioactive compounds.[1] This guide provides a comprehensive overview of the fundamental properties, synthesis, reactivity, and potential applications of this compound, offering insights for its utilization in research and development.

A key characteristic of this compound is its existence in tautomeric equilibrium with its keto form, 5-methoxy-2-methyl-4(3H)-pyrimidinone.[1] This lactam-lactim tautomerism is a common feature of hydroxypyrimidines and influences the compound's reactivity and biological interactions. The predominant tautomer can vary depending on the solvent and solid-state packing. For the purpose of this guide, both tautomeric forms will be considered.

Physicochemical Properties

Experimentally determined physicochemical data for this compound are not extensively available in the public domain. However, based on its structure and data from closely related analogs, the following properties can be predicted.

PropertyValueSource/Basis
CAS Number 698-35-1[1]
Molecular Formula C₆H₈N₂O₂[2]
Molecular Weight 140.14 g/mol [1][2]
IUPAC Name This compound[1]
Tautomeric IUPAC Name 5-methoxy-2-methyl-4(3H)-pyrimidinone[1]
Melting Point Not available (Predicted to be a solid at room temperature)
Boiling Point Not available
Solubility Sparingly soluble in water; soluble in polar organic solvents such as ethanol, methanol, and DMSO.Based on the polarity of pyrimidin-4-ols.
pKa Not available (Predicted to be weakly acidic due to the hydroxyl group)

Synthesis and Purification

The synthesis of this compound is typically achieved through a cyclocondensation reaction. A common and effective method involves the reaction of acetamidine with a substituted malonic ester, such as diethyl 2-methoxymalonate, in the presence of a base.[1] This approach offers good control over the regiochemistry of the final product.

Synthetic Pathway

Synthesis of this compound Synthesis of this compound acetamidine Acetamidine reaction Cyclocondensation acetamidine->reaction malonate Diethyl 2-methoxymalonate malonate->reaction base Base (e.g., NaOEt) base->reaction + solvent Solvent (e.g., Ethanol) solvent->reaction reflux product This compound reaction->product

Caption: General synthetic scheme for this compound.

Experimental Protocol: Synthesis

Objective: To synthesize this compound via cyclocondensation.

Materials:

  • Acetamidine hydrochloride

  • Diethyl 2-methoxymalonate

  • Sodium ethoxide (NaOEt)

  • Anhydrous ethanol

  • Hydrochloric acid (HCl)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve sodium ethoxide (1.1 equivalents) in anhydrous ethanol under an inert atmosphere.

  • Add acetamidine hydrochloride (1.0 equivalent) to the solution and stir for 15 minutes at room temperature.

  • To this mixture, add diethyl 2-methoxymalonate (1.0 equivalent) dropwise.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and neutralize with a calculated amount of concentrated HCl.

  • Remove the solvent under reduced pressure.

  • The crude product can be isolated by filtration and washed with cold ethanol.

Purification Protocol: Recrystallization

Objective: To purify the crude this compound.

Materials:

  • Crude this compound

  • Ethanol or an ethanol/water mixture

  • Erlenmeyer flask

  • Heating plate

  • Buchner funnel and filter paper

Procedure:

  • Dissolve the crude product in a minimum amount of hot ethanol in an Erlenmeyer flask.

  • If colored impurities are present, a small amount of activated charcoal can be added, and the solution is heated for a few more minutes.

  • Hot filter the solution to remove the charcoal and any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to promote crystallization.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold ethanol.

  • Dry the purified crystals under vacuum.

Chemical Reactivity

The reactivity of this compound is dictated by the interplay of its functional groups: the electron-donating methoxy and methyl groups, the hydroxyl group, and the nitrogen atoms within the pyrimidine ring.[1] The molecule can undergo reactions at the hydroxyl group (O-alkylation, O-acylation) and on the pyrimidine ring itself (electrophilic and nucleophilic substitutions). The tautomeric equilibrium between the hydroxyl and keto forms plays a crucial role in determining the reaction outcome.

Representative Reaction: O-Alkylation

O-Alkylation Reaction O-Alkylation of this compound start This compound reaction O-Alkylation start->reaction reagents + Alkyl Halide (R-X) + Base (e.g., K₂CO₃) reagents->reaction product 5-Methoxy-2-methyl-4-(alkoxy)pyrimidine reaction->product

Caption: A representative O-alkylation reaction.

Biological Significance and Potential Applications

While specific biological activities of this compound are not extensively documented, the pyrimidine core is a well-established pharmacophore with a broad range of biological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties.[1] Therefore, this compound serves as a valuable starting material for the synthesis of novel drug candidates. Its structural features can be modified to optimize binding to various biological targets.

Derivatives of this compound could potentially interact with various enzymes or receptors. For instance, many kinase inhibitors incorporate a pyrimidine scaffold. A hypothetical interaction with a kinase active site is depicted below.

Hypothetical Biological Pathway Interaction

Hypothetical Kinase Inhibition Hypothetical Kinase Inhibition Pathway substrate Substrate kinase Kinase substrate->kinase product Phosphorylated Substrate kinase->product Phosphorylation atp ATP atp->kinase derivative Derivative of This compound derivative->kinase Inhibition

Caption: Hypothetical inhibition of a kinase by a derivative.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl protons (a singlet around δ 2.3-2.5 ppm), the methoxy protons (a singlet around δ 3.8-4.0 ppm), and a proton on the pyrimidine ring. The hydroxyl proton will likely appear as a broad singlet, with its chemical shift being solvent-dependent.

  • ¹³C NMR: The carbon NMR spectrum would show signals for the methyl carbon, the methoxy carbon, and the four unique carbons of the pyrimidine ring. The chemical shifts would be influenced by the electronic effects of the substituents.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the O-H stretch of the hydroxyl group (a broad band around 3200-3600 cm⁻¹), C-H stretches of the methyl and methoxy groups (around 2850-3000 cm⁻¹), C=N and C=C stretching vibrations of the pyrimidine ring (in the 1500-1650 cm⁻¹ region), and C-O stretching of the methoxy and hydroxyl groups (in the 1000-1300 cm⁻¹ region).

Mass Spectrometry (MS)

The mass spectrum under electron ionization (EI) would be expected to show a molecular ion peak (M⁺) at m/z = 140. Subsequent fragmentation may involve the loss of a methyl radical from the methoxy group or other characteristic fragmentations of the pyrimidine ring.

Experimental Protocol: Spectroscopic Characterization

Objective: To characterize the structure of synthesized this compound using spectroscopic methods.

Materials:

  • Purified this compound

  • Deuterated solvents (e.g., DMSO-d₆, CDCl₃) for NMR

  • NMR spectrometer

  • FT-IR spectrometer with ATR accessory

  • Mass spectrometer

Procedure:

  • NMR Analysis:

    • Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a suitable deuterated solvent.

    • Acquire ¹H and ¹³C NMR spectra.

  • IR Analysis:

    • Place a small amount of the solid sample directly on the ATR crystal of the FT-IR spectrometer.

    • Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

  • MS Analysis:

    • Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol).

    • Introduce the sample into the mass spectrometer and acquire the mass spectrum.

Safety and Handling

Safety data for this compound is not specifically available. However, based on safety data for structurally related hydroxypyrimidines, the following precautions should be taken:

  • Handling: Use in a well-ventilated area. Avoid breathing dust. Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[3][4][5][6][7]

  • Storage: Store in a tightly closed container in a cool, dry place.[3]

  • First Aid:

    • Eyes: In case of contact, immediately flush with plenty of water for at least 15 minutes.[3][4][6][7]

    • Skin: In case of contact, wash off with soap and plenty of water.[4][5][6]

    • Inhalation: If inhaled, move the person into fresh air.[4][6][7]

    • Ingestion: If swallowed, rinse mouth with water.[4][6][7]

In all cases of exposure, seek medical attention if symptoms persist.

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 5-Chloro-2-hydroxypyrimidine. Retrieved from [Link]

  • World Journal of Advanced Research and Reviews. (n.d.). An overview on synthesis and biological activity of pyrimidines. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis and biological activities of some N4-substituted 4-aminopyrazolo(3,4-d)pyrimidines. Retrieved from [Link]

  • World Journal of Advanced Research and Reviews. (n.d.). An overview on synthesis and biological activity of pyrimidines. Retrieved from [Link]

  • International Journal for Pharmaceutical Research Scholars. (2014). Synthesis and Biological Activity of Some Novel Pyrimidine Derivatives. Retrieved from [Link]

  • Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. (n.d.). Retrieved from [Link]

  • PubChem. (n.d.). 2-Methoxy-4-methylpyrimidin-5-ol. Retrieved from [Link]

  • Academia Open. (2025, April 5). Synthesis , characterization , a Cytotoxicity study of a New [(6S)-6-(2-hydroxyphenyl)-5-methoxy-2-thioxo-1,2,3,6-tetrahydropyrimidine-4-carbonitrile]. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Synthesis of 5-hodroxy-4-methoxy-2-substitutedbenzaldehyde. Retrieved from [Link]

  • SpectraBase. (n.d.). 5-Methoxy-2-(methylsulfonyl)pyrimidine. Retrieved from [Link]

  • PubChem. (n.d.). 4-Amino-2-methyl-5-pyrimidinemethanol. Retrieved from [Link]

  • PubChem. (n.d.). 5-methoxy-2-methyl-1H-pyridine-4-thione. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 5-Methoxy-2-methylpyrimidine. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2-methyl-4-hydroxyquinoline. Retrieved from [Link]

  • PubChem. (n.d.). 4-Amino-5-methoxymethyl-2-methylpyrimidine. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). CAS No : 769-82-4 | Product Name : 5-(Methoxymethyl)-2-methylpyrimidin-4-amine. Retrieved from [Link]

  • NIST. (n.d.). Pyrimidine, 4-methyl-. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methylpyrimidin-4-amine. Retrieved from [Link]

  • ResearchGate. (n.d.). (E)-5-Methoxy-2-(o-tolyliminomethyl)phenol. Retrieved from [Link]

  • PubChem. (n.d.). 4-Amino-2-methyl-5-pyrimidinemethanamine. Retrieved from [Link]

  • SpectraBase. (n.d.). 5-Methoxy-2-nitro-4-[(2-nitrobenzyl)oxy]benzaldehyde - Optional[Vapor Phase IR] - Spectrum. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the IUPAC Nomenclature and Tautomerism of 5-Methoxy-2-methylpyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the chemical principles governing 5-methoxy-2-methylpyrimidin-4-ol, a substituted pyrimidine of interest in medicinal chemistry and drug development. The pyrimidine scaffold is a cornerstone in numerous biologically active molecules, including the nucleobases that form the building blocks of DNA and RNA.[1] A precise understanding of the structure, nomenclature, and physicochemical properties of its derivatives is therefore paramount. This document elucidates the formal IUPAC nomenclature for this compound, addressing the complexities introduced by tautomerism. It further provides a detailed exploration of the lactam-lactim tautomeric equilibrium, presenting the structural and energetic factors that dictate the predominance of one form. Methodologies for the experimental and computational elucidation of the major tautomer are detailed, offering a practical framework for researchers in the field.

Systematic IUPAC Nomenclature

The accurate naming of a chemical compound is fundamental for unambiguous communication in scientific literature and patent filings. The structure features a pyrimidine ring substituted with a methyl group at position 2, a hydroxyl group at position 4, and a methoxy group at position 5.

Based on these substituents, the name This compound is derived. However, a critical feature of 4-hydroxypyrimidines is their existence in a state of tautomeric equilibrium.[1][2] This phenomenon, known as lactam-lactim tautomerism, allows the molecule to interconvert between the hydroxyl (lactim or enol) form and a keto (lactam or amide) form.[1][3][4][5]

The keto forms are named as pyrimidinones. For this specific molecule, the proton from the hydroxyl group can migrate to either of the ring nitrogen atoms, leading to two possible keto tautomers:

  • 5-methoxy-2-methylpyrimidin-4(1H)-one

  • 5-methoxy-2-methylpyrimidin-4(3H)-one

In practice, the keto (pyrimidinone) form is overwhelmingly the more stable and predominant tautomer for 4-hydroxypyrimidine systems.[6][7][8] Consequently, chemical databases and suppliers often list the compound under a pyrimidinone name. For consistency and to reflect the actual major structure, 5-methoxy-2-methylpyrimidin-4(3H)-one is the most representative IUPAC name.

The Phenomenon of Tautomerism in 4-Hydroxypyrimidines

Tautomers are structural isomers that readily interconvert, typically through the migration of a proton. In the case of this compound, the system exhibits lactam-lactim tautomerism, a specific form of keto-enol tautomerism common in nitrogen-containing heterocycles.[4]

The equilibrium involves three potential species, as depicted below. The lactim form possesses a fully aromatic pyrimidine ring, which imparts significant stabilization. Conversely, the lactam forms benefit from the highly stable cyclic amide (lactam) functional group. For most pyrimidin-4-one systems, the stability gained from the amide outweighs the stability of the aromatic lactim form, shifting the equilibrium heavily in favor of the lactam tautomers.[6][7]

G cluster_equilibrium Tautomeric Equilibrium T1 This compound (Lactim / Hydroxy Form) (Aromatic) T2 5-methoxy-2-methylpyrimidin-4(3H)-one (Lactam / Keto Form) T1->T2 Proton Migration T3 5-methoxy-2-methylpyrimidin-4(1H)-one (Lactam / Keto Form) T1->T3 Proton Migration caption Figure 1. Lactam-Lactim Tautomerism.

Caption: Tautomeric equilibrium of this compound.

Computational and experimental studies on the parent 4-hydroxypyrimidine system confirm that the ketonic (pyrimidinone) forms are energetically favored over the hydroxyl form.[6][7][8] The introduction of a nitrogen atom into the pyridine ring to form pyrimidine shifts the equilibrium toward the keto form.[6][7] This preference is a defining characteristic of many biologically crucial pyrimidines, including the nucleobases uracil and thymine.[2]

Methodologies for Tautomer Elucidation

Determining the predominant tautomer in solution or the solid state is critical for understanding the molecule's hydrogen bonding capabilities, reactivity, and interactions with biological targets. A combination of spectroscopic analysis and computational modeling provides a robust approach for this characterization.

Experimental Protocols

Spectroscopic techniques are invaluable for identifying the dominant tautomeric form.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The most definitive evidence for the lactam form is the observation of a signal for the N-H proton. In a solvent like DMSO-d₆, this proton typically appears as a broad singlet in the downfield region (δ 10-13 ppm). The absence of a sharp O-H proton signal and the presence of the N-H signal strongly support the pyrimidinone structure.

    • ¹³C NMR: The chemical shift of the carbon at position 4 (C4) is highly indicative. In the lactam (keto) form, this carbon is a carbonyl carbon and will resonate significantly downfield (typically >160 ppm), whereas in the lactim (enol) form, it is an oxygen-bearing aromatic carbon and would appear further upfield.

  • Infrared (IR) Spectroscopy:

    • The presence of a strong absorption band in the region of 1650-1700 cm⁻¹ is a hallmark of a C=O (carbonyl) stretch, which is characteristic of the lactam tautomer.[9] The lactim form would lack this prominent peak but would instead show a broad O-H stretching band around 3200-3600 cm⁻¹.

  • UV-Vis Spectroscopy:

    • The different electronic arrangements and conjugation in the tautomers result in distinct absorption spectra. By comparing the experimental spectrum with those of model compounds (e.g., N-methylated and O-methylated derivatives which are "locked" in the lactam and lactim forms, respectively), the predominant tautomer can be identified.[10] The molar ratios of tautomers can be dependent on solvent polarity.[10]

Computational Workflow

Quantum chemical calculations offer a powerful predictive tool for assessing the relative stabilities of tautomers. Density Functional Theory (DFT) is a commonly employed method for this purpose.

G cluster_workflow Computational Workflow for Tautomer Stability start Define Tautomer Structures (Lactim, Lactam-1H, Lactam-3H) geom_opt Geometry Optimization (e.g., B3LYP/6-31G*) start->geom_opt freq_calc Frequency Calculation (Confirm Minima, Obtain ZPE) geom_opt->freq_calc energy_calc Single-Point Energy Calculation (Higher Level of Theory / Larger Basis Set) freq_calc->energy_calc solvation Incorporate Solvent Effects (e.g., PCM, SMD) energy_calc->solvation analysis Compare Relative Gibbs Free Energies (ΔG) solvation->analysis end Identify Most Stable Tautomer analysis->end caption Figure 2. DFT Workflow for Tautomer Analysis.

Caption: A typical workflow for computational analysis of tautomer stability.

This workflow calculates the Gibbs free energy for each tautomer, allowing for a direct comparison of their thermodynamic stabilities. The inclusion of a solvent model is crucial, as the relative energies can be significantly influenced by the surrounding medium.[2] Such calculations consistently show that for 4-hydroxypyrimidines, the lactam forms are several kcal/mol more stable than the lactim form.[11]

Data Summary

The following table summarizes the key distinguishing characteristics for the tautomers of this compound, based on established data for analogous pyrimidinone systems.

FeatureThis compound (Lactim)5-methoxy-2-methylpyrimidin-4(H)-one (Lactam)
Dominance Minor tautomerMajor tautomer
Key Functional Group Hydroxyl (-OH)Amide/Carbonyl (-C=O)
¹H NMR Signal Sharp O-H singletBroad N-H singlet (δ ~10-13 ppm)
¹³C NMR C4 Signal Upfield (aromatic C-O)Downfield (δ >160 ppm, C=O)
IR Absorption (cm⁻¹) Broad O-H stretch (~3200-3600)Strong C=O stretch (~1650-1700)
Relative Energy Higher Energy (Less Stable)Lower Energy (More Stable)

Conclusion

The compound with the skeletal structure of this compound exists predominantly as its lactam tautomer, 5-methoxy-2-methylpyrimidin-4(3H)-one . This preference is driven by the superior thermodynamic stability of the cyclic amide group compared to the aromatic hydroxyl form. While the "-ol" name is a valid descriptor of one possible tautomer, the "-one" nomenclature more accurately reflects the true structure and is the preferred name in modern chemical literature. The identity of the major tautomer can be unequivocally confirmed through a combination of spectroscopic methods—notably ¹H NMR and IR spectroscopy—and supported by quantum chemical calculations. For professionals in drug discovery and development, a firm grasp of these structural nuances is essential for accurate structure-activity relationship (SAR) studies, molecular modeling, and understanding pharmacokinetic and pharmacodynamic properties.

References

  • Galvão, T. L. P., et al. (2013). From 2-Hydroxypyridine to 4(3H)-Pyrimidinone: Computational Study on the Control of the Tautomeric Equilibrium. The Journal of Physical Chemistry A. Available from: [Link]

  • MDPI. Spectroscopic Investigation, Component Analysis, and DFT Calculations of Tautomeric Forms of Substituted Dihydro-6H-chromeno[4,3-d]pyrazolo[1,5-a]pyrimidin-6-one. (2023). Available from: [Link]

  • PubMed. From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium. (2013). Available from: [Link]

  • askIITians. What is Lactam Lactim Tautomerism? (2025). Available from: [Link]

  • ResearchGate. From 2-Hydroxypyridine to 4(3H)-Pyrimidinone: A Computational Study on the Control of the Tautomeric Equilibrium. (2013). Available from: [Link]

  • NIH National Center for Biotechnology Information. Identification of Lactam-Lactim Tautomers of Aromatic Heterocycles in Aqueous Solution Using 2D IR Spectroscopy. Available from: [Link]

  • Oxford Reference. Lactam. Available from: [Link]

  • Les, A., & Adamowicz, L. (1990). Theoretical ab initio study of the protomeric tautomerism of 2-hydroxypyrimidine, 4-hydroxypyrimidine, and their derivatives. The Journal of Physical Chemistry. Available from: [Link]

  • ResearchGate. Tautomers of 2-pyrimidinamine and of isocytosine. Available from: [Link]

  • ResearchGate. Solvent-induced conversion of the 4[1H]-pyrimidinone tautomer to the... (2010). Available from: [Link]

  • Semantic Scholar. Computational Methods and Molecular Modelling for Some Predicted Tautomers of Pyrimidine Compounds. (2021). Available from: [Link]

  • Sciforum. Spectroscopic Investigation, Component Analysis and DFT Calculations of Tautomeric Forms of Substituted Dihydro-6H- chromeno[4,3. (2023). Available from: [Link]

  • Vedantu. What is Lactam Lactim Tautomerism class 11 chemistry CBSE. Available from: [Link]

  • Huc, I. (2001). Role of lactam vs. lactim tautomers in 2(1H)-pyridone catalysis of aromatic nucleophilic substitution. Available from: [Link]

  • Indian Academy of Sciences. New light on tautomerism of purines and pyrimidines and its biological and genetic implications. Available from: [Link]

  • Schlegel Group, Wayne State University. Tautomerization of Formamide, 2-Pyridone, and 4-Pyridone: An ab Initio Study. Available from: [Link]5.pdf]([Link])

Sources

The Unseen Scaffolding: A Technical Guide to 5-Methoxy-2-methylpyrimidin-4-ol in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

This guide delves into the technical landscape of 5-Methoxy-2-methylpyrimidin-4-ol, a heterocyclic compound that, while not a blockbuster drug itself, represents a crucial building block in the intricate architecture of medicinal chemistry. We will explore its place within the historical context of pyrimidine synthesis, detail its chemical properties and synthesis, and illuminate its role as a versatile scaffold in the development of targeted therapeutics.

Part 1: The Pyrimidine Legacy: A Foundation of Biological Significance

The story of this compound is intrinsically linked to the broader history of pyrimidine chemistry. The systematic study of pyrimidines, a class of nitrogen-containing heterocycles, began in the late 19th century. These aromatic compounds are of immense biological importance, forming the backbone of the nucleobases uracil, thymine, and cytosine, which are fundamental components of DNA and RNA.[1] This inherent biological relevance has made pyrimidine derivatives a focal point for medicinal chemists for over a century.[1]

The versatility of the pyrimidine scaffold allows for extensive functionalization, leading to a diverse range of compounds with a wide spectrum of pharmacological activities.[1] Researchers have successfully developed pyrimidine derivatives that exhibit anticancer, antiviral, antibacterial, antifungal, anti-inflammatory, and cardiovascular properties.[1] Their ability to mimic the natural purine and pyrimidine bases allows them to interact with a multitude of enzymes and cellular receptors, underpinning their therapeutic potential.[1]

Part 2: Deconstructing this compound: Structure and Synthesis

Nomenclature and Structural Properties

IUPAC Name: this compound Alternate Name: 5-methoxy-2-methyl-4(3H)-pyrimidinone[1] CAS Number: 698-35-1[1] Molecular Formula: C₆H₈N₂O₂[1]

A key feature of this compound is the existence of lactam-lactim tautomerism. The molecule can exist in equilibrium between the hydroxyl (-ol) form and a keto (-one) form.[1] This dynamic equilibrium is influenced by factors such as the solvent and the presence of other functional groups.

PropertyValue
Molecular Weight 140.14 g/mol [1]
XLogP3 -0.5[1]
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 4[1]
Rotatable Bond Count 1[1]
General Synthesis of Pyrimidin-4-ols

The synthesis of pyrimidin-4-ol derivatives primarily relies on the formation of the pyrimidine core through cyclization reactions of appropriately substituted precursors.[1] A common and effective method involves the condensation of a β-dicarbonyl compound (or a functional equivalent) with an amidine.

A representative synthesis for a pyrimidin-4-ol derivative involves the reaction of an appropriate amidine with a diethyl oxalate derivative in a protic solvent like methanol or ethanol, followed by cyclization.[1] This process is typically carried out at temperatures ranging from 0°C to the boiling point of the reaction mixture.[1]

A Representative Synthetic Protocol

Objective: To synthesize a 5-substituted-2-methylpyrimidin-4-ol derivative.

Materials:

  • Acetamidine hydrochloride

  • Diethyl 2-methoxy-malonate

  • Sodium methoxide

  • Anhydrous methanol

  • Diethyl ether

  • Standard laboratory glassware and reflux apparatus

Procedure:

  • Preparation of Sodium Methoxide Solution: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve a stoichiometric equivalent of sodium metal in anhydrous methanol with cooling to generate a fresh solution of sodium methoxide.

  • Reaction Setup: To the sodium methoxide solution, add one equivalent of acetamidine hydrochloride, followed by the dropwise addition of one equivalent of diethyl 2-methoxy-malonate at 0°C.

  • Reflux: After the addition is complete, the reaction mixture is gradually warmed to room temperature and then heated to reflux. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting residue is then neutralized with an appropriate acid (e.g., dilute hydrochloric acid) to precipitate the crude product.

  • Purification: The crude solid is collected by filtration, washed with cold diethyl ether, and then purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) to yield the pure this compound.

Diagram of the General Synthesis Workflow:

G cluster_prep Precursor Preparation cluster_reaction Cyclocondensation Reaction cluster_workup Work-up and Purification Na Sodium Metal NaOMe Sodium Methoxide Solution Na->NaOMe Dissolution MeOH Anhydrous Methanol MeOH->NaOMe ReactionMix Reaction Mixture NaOMe->ReactionMix Acetamidine Acetamidine HCl Acetamidine->ReactionMix Addition Malonate Diethyl 2-methoxy-malonate Malonate->ReactionMix Reflux Reflux ReactionMix->Reflux Evaporation Solvent Evaporation Reflux->Evaporation Neutralization Neutralization Evaporation->Neutralization Filtration Filtration Neutralization->Filtration Recrystallization Recrystallization Filtration->Recrystallization FinalProduct Pure this compound Recrystallization->FinalProduct G Start 5-Methoxy-2-methyl pyrimidin-4-ol Intermediate 4-Chloro-5-methoxy- 2-methylpyrimidine Start->Intermediate Chlorination (e.g., POCl3) Final Substituted Pyrimidine Kinase Inhibitor Intermediate->Final Nucleophilic Substitution (e.g., with an amine)

Caption: A potential synthetic route from this compound to a kinase inhibitor.

Potential as a Lead for Other Therapeutic Areas

Given the broad biological activities of pyrimidine derivatives, compounds derived from this compound could be explored for a variety of therapeutic applications, including:

  • Antiviral Agents: By modifying the hydroxyl group to introduce sugar moieties, nucleoside analogs with potential antiviral activity could be synthesized.

  • Antimicrobial Agents: The pyrimidine core is present in many antibacterial and antifungal drugs. [2]Further derivatization of this compound could lead to novel antimicrobial compounds.

  • Anti-inflammatory Agents: Certain pyrimidine derivatives have demonstrated anti-inflammatory properties. [2]

Part 4: Conclusion and Future Perspectives

This compound, while not a therapeutic agent in its own right, serves as a testament to the enduring importance of fundamental heterocyclic chemistry in modern drug discovery. Its straightforward synthesis and versatile chemical handles make it a valuable tool for medicinal chemists. As our understanding of disease biology deepens and the demand for novel, targeted therapies grows, the strategic utilization of such foundational scaffolds will undoubtedly continue to play a pivotal role in the development of the next generation of medicines. The exploration of diverse chemical space around the this compound core holds promise for the discovery of new chemical entities with significant therapeutic potential.

References

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  • Google Patents. (2001). US6245913B1 - Synthetic procedure for 5-methoxy-2-[(4-methoxy-3,5-dimethyl-2-pyridinyl)-methylthio]-IH-benzimidazole hydrochloride and its conversion to omeprazole.
  • MySkinRecipes. (n.d.). 5-Methoxy-2-methylpyrimidine. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 5-Methoxy-4-methylpyrimidin-2-amine. Retrieved from [Link]

  • BenchChem. (2025). Application Notes and Protocols for 4-Methoxypyrimidin-5-ol in Medicinal Chemistry.
  • PubChem. (n.d.). 4-Amino-5-methoxymethyl-2-methylpyrimidine. Retrieved from [Link]

  • BenchChem. (2025). Synthesis Protocol for 5,8-Dimethoxy-2-methylquinolin-4-ol: An Application Note.
  • Google Patents. (1990). US4918191A - Preparation of 2-n-propyl-4-amino-5-methoxymethyl-pyrimidine.
  • PubChem. (n.d.). 2-Methoxy-4-methylpyrimidin-5-ol. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019). Ultrasound-Assisted Synthesis of 4-Alkoxy-2-methylquinolines: An Efficient Method toward Antitubercular Drug Candidates. Molecules, 24(23), 4259. [Link]

  • Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry, 273, 116364. [Link]

  • Pharmaffiliates. (n.d.). CAS No : 769-82-4 | Product Name : 5-(Methoxymethyl)-2-methylpyrimidin-4-amine. Retrieved from [Link]

  • Google Patents. (2021). US20230092143A1 - Method for the synthesis of 2,4-dimethylpyrimidin-5-ol, intermediates, and method for the synthesis of lemborexant using the intermediates.
  • Synthesis and characterization of 5-((4-(2-methoxyethyl)phenoxy) methyl-2-chloropyridine. (2024). Journal of Current Biomedical Research, 5(2), 106-111. [Link]

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5-Methoxy-2-methylpyrimidin-4-ol theoretical and computational studies

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Theoretical and Computational Studies of 5-Methoxy-2-methylpyrimidin-4-ol

Abstract

This technical guide provides a comprehensive exploration of this compound, a substituted pyrimidine of significant interest to medicinal chemists and drug development professionals. The pyrimidine scaffold is a cornerstone in contemporary chemical research, forming the core of essential biomolecules like nucleobases and a vast array of pharmacologically active compounds.[1] This document delineates the application of modern theoretical and computational chemistry to elucidate the structural, spectroscopic, electronic, and biological interaction profile of this molecule. By integrating Density Functional Theory (DFT) calculations, spectroscopic analysis, and molecular docking simulations, we present a multi-faceted analysis that bridges theoretical insights with practical applications in drug discovery. The methodologies and findings detailed herein serve as a foundational resource for researchers aiming to leverage computational tools to accelerate the design and development of novel pyrimidine-based therapeutic agents.

Introduction: The Significance of the Pyrimidine Scaffold

Pyrimidine, a six-membered heterocyclic aromatic compound with two nitrogen atoms at positions 1 and 3, is a fundamental motif in a multitude of biologically vital molecules.[1] Its derivatives are integral to the structure of nucleic acids (uracil, thymine, and cytosine) and exhibit a wide spectrum of pharmacological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties.[1] The versatility of the pyrimidine ring allows for extensive functionalization, making it a privileged scaffold in medicinal chemistry.

This compound (CAS: 698-35-1, M.Wt: 140.14 g/mol ) is a derivative that features key functional groups—methoxy, methyl, and hydroxyl—which can significantly influence its physicochemical properties and biological interactions.[1] A critical feature of pyrimidin-4-ols is the lactam-lactim tautomerism, allowing the molecule to exist in equilibrium between the hydroxyl (-ol) form and a more stable keto (-one) form, 5-methoxy-2-methyl-pyrimidin-4(3H)-one.[1] This tautomerism is a crucial determinant of its chemical reactivity and interaction with biological targets. This guide focuses on the application of computational chemistry to predict and analyze these properties, providing a robust theoretical framework for experimental validation.

Core Computational Methodologies: A Theoretical Framework

Quantum chemical calculations, particularly Density Functional Theory (DFT), have become indispensable tools for investigating the electronic structure and properties of molecules.[2][3][4] DFT offers a favorable balance between computational cost and accuracy, making it ideal for studying molecules of pharmaceutical interest.

Density Functional Theory (DFT)

DFT calculations are employed to determine the electronic structure of the molecule in its ground state. The choice of functional and basis set is critical for obtaining reliable results.

  • Functional: The B3LYP (Becke's three-parameter hybrid functional with the Lee-Yang-Parr correlation functional) is a widely used and well-validated functional for organic molecules that provides accurate geometric and electronic properties.[2][4][5]

  • Basis Set: The 6-311++G(d,p) basis set is a robust choice that includes diffuse functions (++) to accurately describe lone pairs and polarization functions (d,p) to account for the non-uniform distribution of electron density in bonds.[4][6]

The Computational Workflow

The theoretical investigation of this compound follows a systematic, multi-step workflow. This process ensures that all subsequent analyses are based on a stable and accurate molecular representation.

G A Initial Structure Input B Geometry Optimization (DFT/B3LYP/6-311++G(d,p)) A->B C Frequency Calculation B->C D Confirmation of Minimum Energy (No Imaginary Frequencies) C->D E Spectroscopic Analysis (IR, Raman, NMR, UV-Vis) D->E Validated Structure F Electronic Property Analysis (HOMO, LUMO, MEP) D->F G NBO Analysis (Charge Delocalization) D->G H Molecular Docking (Ligand-Protein Interaction) D->H FMO HOMO_A HOMO (Electron Donor) LUMO_A LUMO (Electron Acceptor) LUMO_B LUMO HOMO_A->LUMO_B e⁻ transfer HOMO_B HOMO HOMO_B->LUMO_A e⁻ back-donation

Caption: Frontier Molecular Orbital (FMO) interactions.

For this compound, the HOMO is expected to be localized over the electron-rich pyrimidine ring and the oxygen atoms, while the LUMO would likely be distributed across the π-system, particularly the C=O and C=N bonds.

The MEP surface is a 3D map of the electronic density, which is invaluable for predicting how a molecule will interact with other species. [3][7]It visualizes the regions of a molecule that are electron-rich (negative electrostatic potential, typically colored red) and electron-poor (positive electrostatic potential, colored blue).

  • Red/Yellow Regions: Indicate negative potential, localized around electronegative atoms like oxygen and nitrogen. These are sites susceptible to electrophilic attack .

  • Blue Regions: Indicate positive potential, typically found around hydrogen atoms. These are sites for nucleophilic attack .

For this molecule, the most negative potential is expected around the carbonyl oxygen and the ring nitrogens, highlighting these as primary sites for interactions like hydrogen bonding. [8]

NBO analysis provides a detailed picture of intramolecular bonding and charge delocalization. [3][5][9]It evaluates hyperconjugative interactions, where electron density is shared between filled bonding orbitals (donors) and empty anti-bonding orbitals (acceptors). The stabilization energy (E(2)) associated with these interactions quantifies their contribution to the molecule's overall stability. For pyrimidine derivatives, significant stabilization often arises from the delocalization of lone pair electrons (LP) from nitrogen and oxygen atoms into the π* anti-bonding orbitals of the ring. [10]

Molecular Docking: Simulating Biological Interactions

Molecular docking is a computational technique used to predict the preferred binding mode of a ligand to a biological target, typically a protein receptor. [7][11]This simulation provides insights into the binding affinity (docking score) and the specific interactions (e.g., hydrogen bonds, hydrophobic contacts) that stabilize the ligand-protein complex. Given the known anticancer activities of many pyrimidine derivatives, a relevant target for docking studies is the Epidermal Growth Factor Receptor (EGFR) kinase, a well-known anticancer target. [11][12]

Protocol: Molecular Docking with AutoDock Vina
  • Preparation of Receptor:

    • Obtain the 3D crystal structure of the target protein (e.g., EGFR kinase domain, PDB ID: 1M17) from the Protein Data Bank.

    • Remove water molecules, co-factors, and the original ligand.

    • Add polar hydrogens and assign charges using software like AutoDock Tools.

  • Preparation of Ligand:

    • Generate the 3D structure of this compound using the DFT-optimized geometry.

    • Assign charges and define rotatable bonds.

  • Defining the Binding Site:

    • Define a grid box that encompasses the known active site of the receptor, typically centered on the position of the co-crystallized ligand.

  • Docking Simulation:

    • Run the docking algorithm (e.g., AutoDock Vina) to search for the lowest energy binding poses of the ligand within the defined grid box.

  • Analysis of Results:

    • Analyze the top-ranked poses based on their binding energy (kcal/mol).

    • Visualize the interactions between the ligand and the protein's active site residues using software like PyMOL or Discovery Studio to identify key hydrogen bonds, hydrophobic interactions, and π-stacking.

G cluster_0 Protein Active Site A Amino Acid 1 (e.g., Met793) B Amino Acid 2 (e.g., Thr790) C Amino Acid 3 (e.g., Leu718) Ligand 5-Methoxy-2-methyl -pyrimidin-4-ol Ligand->A H-Bond (N-H...O) Ligand->B H-Bond (C=O...H-N) Ligand->C Hydrophobic Interaction

Caption: Ligand-protein docking interactions.

Table 3: Illustrative Molecular Docking Results against EGFR Kinase

LigandBinding Energy (kcal/mol)Interacting ResiduesInteraction Type
5-Methoxy-2-methyl-pyrimidin-4-ol-7.5Met793Hydrogen Bond (N-H)
Thr790Hydrogen Bond (C=O)
Leu718, Val726Hydrophobic
Erlotinib (Reference)-9.2Met793Hydrogen Bond

The docking results would likely show that the carbonyl oxygen and the N-H group of the pyrimidine ring act as key hydrogen bond acceptors and donors, respectively, anchoring the molecule within the active site. The methyl and methoxy groups could engage in favorable hydrophobic interactions, further enhancing binding affinity.

Conclusion

The theoretical and computational studies outlined in this guide provide a powerful, multi-faceted approach to characterizing this compound. Through DFT calculations, we can reliably predict its stable geometry, vibrational spectra, and electronic properties, which are fundamental to understanding its chemical behavior. Analyses such as HOMO-LUMO, MEP, and NBO offer deep insights into the molecule's reactivity, stability, and potential interaction sites. Furthermore, molecular docking simulations provide a crucial link between chemical structure and potential biological activity, enabling the rational design of more potent and selective drug candidates. By integrating these computational methodologies, researchers can significantly accelerate the discovery and development process, efficiently screening and prioritizing pyrimidine derivatives for further experimental investigation.

References

  • Zhang, Y., et al. (2022). A deconstruction–reconstruction strategy for pyrimidine diversification. Nature Chemistry. Available at: [Link]

  • Shahab, S., et al. (2021). Geometry Optimization, UV/Vis, NBO, HOMO and LUMO, Excited State and Antioxidant Evaluation of Pyrimidine Derivatives. Letters in Organic Chemistry, 18(6), 465-476. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12713, this compound.
  • Hussein, A. H. M., et al. (2020). Synthesis and Quantum Chemical Studies of polyfunctionally Substituted Pyridines Incorporating Pyrimidine Moiety for Corrosion Inhibition. ResearchGate. Available at: [Link]

  • Bentham Science Publishers. (2021). Geometry Optimization, UV/Vis, NBO, HOMO and LUMO, Excited State and Antioxidant Evaluation of Pyrimidine Derivatives. Bentham Science. Available at: [Link]

  • ResearchGate. (2021). Geometry Optimization, UV/Vis, NBO, HOMO and LUMO, Excited State and Antioxidant Evaluation of Pyrimidine Derivatives. ResearchGate. Available at: [Link]

  • International Research Journal of Education and Technology. (2020). MOLECULAR GEOMETRY, HOMO AND LUMO ANALYSIS AND DOCKING STUDIES OF PYRIMIDINE DERIVATIVE. IRJEdT, 05(04). Available at: [Link]

  • Loukhmi, Z., et al. (2023). Computational investigation of new pyridopyrimidine derivatives using DFT methods: NPA, NBO, HOMO-LUMO transitions and quantum chemical properties. ResearchGate. Available at: [Link]

  • Saracoglu, M., et al. (2019). Synthesis and DFT Quantum Chemical Calculations of 2-Oxopyrimidin-1(2H)-yl-Urea and Thiorea Derivatives. Semantic Scholar. Available at: [Link]

  • MDPI. (2022). New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies. Molecules, 27(19), 6296. Available at: [Link]

  • National Center for Biotechnology Information. (2021). Molecular Docking and Biophysical Studies for Antiproliferative Assessment of Synthetic Pyrazolo-Pyrimidinones Tethered with Hydrazide-Hydrazones. Molecules, 26(11), 3362. Available at: [Link]

  • MDPI. (2022). New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies. MDPI. Available at: [Link]

  • National Center for Biotechnology Information. (2021). Synthesis, spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), reactive (ELF, LOL, Fukui), drug likeness and molecular docking insights on novel 4-[3-(3-methoxy-phenyl). Journal of Molecular Structure, 1244, 130948. Available at: [Link]

  • National Center for Biotechnology Information. (2023). Quantum Computational, Spectroscopic (FT-IR, FT-Raman, NMR, and UV–Vis) Hirshfeld Surface and Molecular Docking-Dynamics Studies on 5-Hydroxymethyluracil (Monomer and Trimer). ACS Omega, 8(9), 8783-8803. Available at: [Link]

  • Umadevi, M., et al. (2013). A theoretical study on 2-chloro-5-(2-hydroxyethyl)-4-methoxy-6-methylpyrimidine by DFT/ab initio calculations. ResearchGate. Available at: [Link]

  • PubMed. (2015). Spectroscopic investigation (FT-IR and FT-Raman), vibrational assignments, HOMO-LUMO, NBO, MEP analysis and molecular docking study of 2-[(4-chlorobenzyl)sulfanyl]-4-(2-methylpropyl)-6-(phenylsulfanyl)-pyrimidine-5-carbonitrile, a potential chemotherapeutic agent. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 139, 413-424. Available at: [Link]25554737/)

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A Technical Guide to Quantum Chemical Calculations for 5-Methoxy-2-methylpyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Bridging Theory and Application in Drug Discovery

In the landscape of modern drug discovery and materials science, the pyrimidine scaffold stands as a cornerstone of molecular design.[1] Its prevalence in biologically crucial molecules, including nucleobases, underpins the continued exploration of its derivatives for therapeutic applications.[1] This guide focuses on 5-Methoxy-2-methylpyrimidin-4-ol, a substituted pyrimidine with significant potential for further functionalization. As researchers and drug development professionals, our ability to predict and understand the behavior of such molecules at a quantum level is paramount. This document serves as an in-depth technical guide to applying quantum chemical calculations to elucidate the structural, electronic, and spectroscopic properties of this compound, thereby providing a computational framework to accelerate innovative research. We will delve into the critical phenomenon of tautomerism, establish a robust computational workflow, and explore the prediction of various molecular properties, all while maintaining a strong emphasis on the synergy between theoretical calculations and experimental validation.

The Crucial Role of Tautomerism in Pyrimidin-4-ols

A foundational concept in the study of this compound is the existence of tautomers—structural isomers that readily interconvert through proton migration.[1] For this molecule, a lactam-lactim tautomerism is at play, allowing it to exist in equilibrium between the hydroxyl (-ol) form and a more stable keto (-one) form, specifically 5-methoxy-2-methyl-4(3H)-pyrimidinone.[1] This is not merely a structural nuance; the predominant tautomer dictates the molecule's hydrogen bonding capabilities, polarity, and ultimately its interaction with biological targets. Computational studies on similar systems, such as 4(3H)-pyrimidinone, have shown that the keto form is generally more stable, a trend that is influenced by the surrounding environment.[2][3]

The first and most critical step in any computational analysis of this molecule is, therefore, to determine the relative stability of its possible tautomers. This informs which structure should be the focus of subsequent, more detailed calculations.

Identifying Potential Tautomers

For this compound, the primary tautomeric forms to consider are:

  • Tautomer A: this compound (the -ol form)

  • Tautomer B: 5-Methoxy-2-methyl-4(3H)-pyrimidinone (a keto form)

  • Tautomer C: 5-Methoxy-2-methyl-1H-pyrimidin-6-one (an alternative keto form)

A robust computational approach will involve optimizing the geometry and calculating the relative energies of each of these tautomers to identify the most stable isomer in the gas phase and in solution.

A Validated Workflow for Quantum Chemical Calculations

The following section outlines a comprehensive, step-by-step methodology for the quantum chemical analysis of this compound. This workflow is designed to be self-validating, with each step building upon the last to provide a cohesive and reliable set of theoretical data.

G cluster_0 Step 1: Tautomer Analysis cluster_1 Step 2: Detailed Analysis of Stable Tautomer cluster_2 Step 3: Property Prediction Tautomer_ID Identify Possible Tautomers Tautomer_Opt Geometry Optimization of Each Tautomer Tautomer_ID->Tautomer_Opt Tautomer_Energy Relative Energy Calculation Tautomer_Opt->Tautomer_Energy Most_Stable Identify Most Stable Tautomer Tautomer_Energy->Most_Stable Detailed_Opt High-Level Geometry Optimization Most_Stable->Detailed_Opt Freq_Calc Vibrational Frequency Calculation Detailed_Opt->Freq_Calc NMR_Pred NMR Spectra Prediction (GIAO) Freq_Calc->NMR_Pred UVVis_Pred UV-Vis Spectra Prediction (TD-DFT) Freq_Calc->UVVis_Pred Reactivity_Desc Conceptual DFT Analysis (HOMO-LUMO, MEP) Freq_Calc->Reactivity_Desc G cluster_0 Frontier Molecular Orbitals cluster_1 Molecular Electrostatic Potential HOMO HOMO (Highest Occupied Molecular Orbital) - Electron-rich regions - Sites for electrophilic attack LUMO LUMO (Lowest Unoccupied Molecular Orbital) - Electron-deficient regions - Sites for nucleophilic attack MEP MEP Surface - Red regions: Negative potential (nucleophilic sites) - Blue regions: Positive potential (electrophilic sites) - Predicts intermolecular interactions Reactivity Chemical Reactivity Reactivity->HOMO donates electrons Reactivity->LUMO accepts electrons Reactivity->MEP is visualized by

Sources

An In-depth Technical Guide to 5-Methoxy-2-methylpyrimidin-4-ol: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties, synthetic methodologies, and potential applications of 5-Methoxy-2-methylpyrimidin-4-ol (CAS No: 698-35-1). As a substituted pyrimidine, this heterocyclic compound is of significant interest to the fields of medicinal chemistry and drug discovery. The pyrimidine scaffold is a cornerstone in the architecture of numerous biologically active molecules, including nucleobases, and its derivatives have been successfully developed into a wide range of therapeutics.[1] This guide aims to consolidate the available scientific information on this compound, offering insights into its molecular characteristics, reactivity, and potential as a building block for novel drug candidates. While experimental data for this specific compound is limited, this guide will also draw upon data from structurally related analogues to provide a robust framework for its scientific exploration.

Introduction to this compound

This compound belongs to the pyrimidin-4-ol class of compounds, characterized by a pyrimidine ring substituted with a hydroxyl group at the 4-position, a methoxy group at the 5-position, and a methyl group at the 2-position.[1] The arrangement of these functional groups on the pyrimidine core dictates the molecule's electronic landscape, influencing its physical properties, chemical reactivity, and potential biological activity.

The pyrimidine motif is of fundamental importance in biological systems as it forms the core structure of the nucleobases uracil, thymine, and cytosine, which are essential components of nucleic acids.[1] This inherent biological relevance has made pyrimidine derivatives a focal point for medicinal chemists, leading to the development of drugs with anticancer, antiviral, antibacterial, antifungal, anti-inflammatory, and cardiovascular properties.[1] The methoxy group, in particular, is a common substituent in many approved drugs, where it can influence ligand-target binding, physicochemical properties, and metabolic stability.

A crucial aspect of pyrimidin-4-ol derivatives is the existence of lactam-lactim tautomerism. This phenomenon allows the molecule to exist in equilibrium between the hydroxyl (enol) form, this compound, and a more stable keto (amide) form, 5-methoxy-2-methylpyrimidin-4(3H)-one.[2] This tautomeric equilibrium can be influenced by factors such as the solvent, pH, and temperature, and it plays a significant role in the compound's reactivity and interactions with biological targets.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its application in research and drug development. While experimental data is not extensively available, a combination of computed data and information from structurally similar compounds provides valuable insights.

PropertyValueSource
Molecular Formula C₆H₈N₂O₂[1]
Molecular Weight 140.14 g/mol [1]
CAS Number 698-35-1[1]
IUPAC Name This compound[2]
Alternate Name (Tautomer) 5-methoxy-2-methyl-4(3H)-pyrimidinone[1]
XLogP3 (Computed) -0.5[1]
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 4ChemScene
Rotatable Bond Count 1ChemScene

Note: The XLogP3 value suggests that the compound is relatively hydrophilic. The presence of both hydrogen bond donors and acceptors indicates its potential to participate in hydrogen bonding, which is crucial for its solubility in polar solvents and for interactions with biological macromolecules.

Chemical Synthesis and Reactivity

The synthesis of this compound typically involves the cyclocondensation of a 1,3-dicarbonyl compound (or a synthetic equivalent) with an amidine.[2] A plausible and regioselective synthetic route is the reaction of acetamidine with a derivative of methoxymalonic ester, such as diethyl 2-methoxymalonate.[2] This method ensures the correct placement of the methyl group at the C2 position and the methoxy group at the C5 position.[1]

G acetamidine Acetamidine intermediate Condensation Intermediate acetamidine->intermediate NaOEt, EtOH, Reflux malonate Diethyl 2-methoxymalonate malonate->intermediate product This compound intermediate->product Cyclization

Caption: Proposed synthetic workflow for this compound.

The reactivity of the pyrimidine ring in this compound is influenced by its substituents. The electron-donating nature of the methoxy and methyl groups, combined with the tautomeric hydroxyl/keto group, governs its behavior in chemical reactions.[2] The presence of nitrogen and oxygen centers allows for competitive alkylation and acylation reactions, with the reaction site (N- vs. O-substitution) being dependent on the reaction conditions and the nature of the electrophile.[2]

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy:

  • Methyl Protons (C2-CH₃): A singlet is expected around δ 2.2-2.5 ppm.

  • Methoxy Protons (C5-OCH₃): A singlet is expected around δ 3.8-4.0 ppm.

  • Pyrimidine Ring Proton (C6-H): A singlet is expected around δ 7.5-8.0 ppm.

  • N-H Proton (in the keto tautomer): A broad singlet may be observed at a downfield chemical shift (δ 10-12 ppm), which is exchangeable with D₂O.

¹³C NMR Spectroscopy:

  • Methyl Carbon (C2-CH₃): A signal is expected around δ 20-25 ppm.

  • Methoxy Carbon (C5-OCH₃): A signal is expected around δ 55-60 ppm.

  • Pyrimidine Ring Carbons:

    • C2: ~150-155 ppm

    • C4 (C=O): ~160-165 ppm

    • C5: ~140-145 ppm

    • C6: ~110-115 ppm

Infrared (IR) Spectroscopy:

  • N-H Stretch: A broad absorption band in the region of 3200-2800 cm⁻¹ (in the solid state, indicative of the keto tautomer).

  • C=O Stretch (Amide I): A strong absorption band around 1650-1680 cm⁻¹.

  • C=C and C=N Stretches: Absorptions in the 1600-1400 cm⁻¹ region.

  • C-O Stretch (Methoxy): A characteristic absorption around 1250-1200 cm⁻¹.

Mass Spectrometry:

  • Molecular Ion (M⁺): A peak at m/z 140 is expected.

  • Fragmentation: Common fragmentation pathways for pyrimidines involve the loss of small molecules or radicals from the substituents, followed by cleavage of the pyrimidine ring.

Applications in Drug Development

The pyrimidine scaffold is a privileged structure in medicinal chemistry, and this compound serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications.[1][3] While specific biological activity for this compound has not been extensively reported, its structural features suggest potential for development in several therapeutic areas:

  • Anticancer Agents: Pyrimidine analogs are well-established anticancer drugs that can act as antimetabolites or kinase inhibitors.[3]

  • Antimicrobial Agents: The pyrimidine nucleus is a common feature in many antibacterial and antifungal drugs.[3]

  • Anti-inflammatory Agents: Certain pyrimidine derivatives have demonstrated potent anti-inflammatory properties.[3]

  • Antiviral Agents: Modified pyrimidine nucleosides are a cornerstone of antiviral therapy.[3]

The methoxy group can be strategically utilized to modulate the compound's solubility, membrane permeability, and metabolic stability, which are critical parameters in drug design.

Safety and Handling

  • Handling: Handle in a well-ventilated area. Wear suitable protective clothing, including gloves and safety goggles. Avoid contact with skin and eyes and avoid the formation of dust and aerosols.[2]

  • Storage: Store in a tightly closed container in a dry and well-ventilated place.[4]

  • First Aid:

    • Skin Contact: Wash off with soap and plenty of water.

    • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

    • Ingestion: Rinse mouth with water. Do not induce vomiting.

It is crucial to consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this compound.

Conclusion

This compound is a heterocyclic compound with significant potential as a building block in medicinal chemistry and drug discovery. Its pyrimidine core, substituted with methoxy and methyl groups, provides a versatile scaffold for the synthesis of novel molecules with a wide range of potential biological activities. While experimental data for this specific compound is limited, this guide has provided a comprehensive overview of its predicted physicochemical properties, synthetic methodologies, and potential applications based on available information and data from structurally related compounds. Further experimental investigation into the physical, chemical, and biological properties of this compound is warranted to fully elucidate its potential in the development of new therapeutic agents.

References

  • Loba Chemie. (2019, January 28). PYRIMIDINE 99% MSDS. Retrieved from [Link]

Sources

5-Methoxy-2-methylpyrimidin-4-ol reactivity and electronic effects

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Reactivity and Electronic Effects of 5-Methoxy-2-methylpyrimidin-4-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of this compound, a substituted pyrimidine of significant interest in synthetic and medicinal chemistry. We will dissect the molecule's electronic architecture, exploring how the interplay of its substituents—a methoxy, a methyl, and a hydroxyl group—governs its reactivity. Key topics include an examination of inductive and resonance effects, the critical role of lactam-lactim tautomerism, and a predictive overview of its behavior in various chemical transformations. This document serves as a foundational resource, integrating theoretical principles with practical synthetic considerations and detailed experimental protocols to support researchers in leveraging this versatile chemical scaffold.

Introduction: The Pyrimidine Scaffold

The pyrimidine ring system is a fundamental heterocyclic motif in the landscape of biological chemistry and drug discovery.[1] As a core component of nucleobases like cytosine, thymine, and uracil, it is integral to the structure of DNA and RNA.[1] This inherent biological relevance has made pyrimidine derivatives a fertile ground for the development of novel therapeutics. The versatility of the pyrimidine scaffold allows for extensive functionalization, leading to a diverse array of compounds with a broad spectrum of pharmacological activities, including anticancer, antiviral, and antimicrobial properties.[1]

This compound (CAS No: 698-35-1, Mol. Wt: 140.14 g/mol ) is a specific derivative that presents a unique combination of functional groups.[1] Understanding the electronic contributions of these groups is paramount to predicting and controlling the molecule's chemical behavior.

Electronic Architecture of this compound

The reactivity of an aromatic or heteroaromatic ring is dictated by the electron density at its various positions. This density is modulated by the intrinsic nature of the ring and the electronic effects of its substituents.[2][3]

The Pyrimidine Core

The pyrimidine ring itself is an electron-deficient (π-deficient) system. The two nitrogen atoms are more electronegative than carbon and exert a strong inductive electron-withdrawing effect (-I), reducing the electron density of the ring carbons and making the system less reactive towards electrophilic attack compared to benzene.

Substituent Effects

The substituents on the this compound ring significantly alter this electronic landscape. Their effects can be categorized as inductive and resonance effects.[2][3]

  • 2-Methyl Group (-CH₃): This alkyl group is a weak electron-donating group (+I effect). It pushes electron density into the ring through the sigma bond network, slightly increasing the ring's nucleophilicity.

  • 5-Methoxy Group (-OCH₃): The methoxy group is a powerful electron-donating group primarily through resonance (+R effect). The lone pairs on the oxygen atom can delocalize into the pyrimidine π-system.[2][3] This effect strongly increases electron density, particularly at positions ortho and para to the substituent, making the ring more susceptible to electrophilic attack. It also has a weaker, opposing -I effect due to the oxygen's electronegativity.

  • 4-Hydroxyl Group (-OH): In its hydroxyl (lactim) form, this group acts as a strong electron-donating group via resonance (+R effect), similar to the methoxy group. However, its reactivity is dominated by its ability to exist in a tautomeric equilibrium with a keto form.[1]

The combination of these electron-donating groups counteracts the inherent electron deficiency of the pyrimidine ring, creating a more activated system compared to unsubstituted pyrimidine.

Tautomerism Lactim This compound (Lactim/Enol Form) Lactam1 5-Methoxy-2-methyl-4(3H)-pyrimidinone (Lactam/Keto Form) Lactim->Lactam1 Proton Transfer Lactam2 5-Methoxy-2-methyl-4(1H)-pyrimidinone (Lactam/Keto Form) Lactim->Lactam2 Proton Transfer Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification A 1. Dissolve NaOEt in Ethanol B 2. Add Acetamidine HCl A->B C 3. Add Ethyl Acetoacetate B->C D 4. Heat to Reflux (4-6 hours) C->D E Monitor by TLC D->E F 5. Cool and Neutralize with HCl to pH 7 D->F Reaction Complete G 6. Filter Precipitate F->G H Wash with Cold Ethanol G->H I 7. Recrystallize Product H->I

Sources

Methodological & Application

Application Note: A Validated Protocol for the Synthesis of 5-Methoxy-2-methylpyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed, step-by-step experimental protocol for the synthesis of 5-Methoxy-2-methylpyrimidin-4-ol, a substituted pyrimidine of interest in medicinal chemistry and drug discovery. The synthesis is based on the classical Pinner pyrimidine synthesis, which involves the cyclocondensation of an amidine with a β-dicarbonyl equivalent.[1][2] This protocol outlines a robust two-step approach, commencing with the preparation of a key intermediate, dimethyl 2-(methoxymethylidene)malonate, followed by its base-catalyzed cyclization with acetamidine hydrochloride. The causality behind critical experimental choices, safety precautions, and methods for purification and characterization are thoroughly discussed to ensure reproducibility and high purity of the final product.

Introduction and Scientific Principle

Substituted pyrimidines are a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic agents, including anticancer and antimicrobial drugs.[3] The target molecule, this compound, possesses a unique substitution pattern that makes it a valuable scaffold for further chemical elaboration.

The synthetic strategy employed here is a variation of the Pinner synthesis, a reliable and versatile method for constructing the pyrimidine ring.[4] The core principle is the reaction between a compound with an N-C-N backbone (an amidine) and a three-carbon component with electrophilic sites at the 1 and 3 positions (a β-dicarbonyl compound or its synthetic equivalent).[5]

Our synthesis proceeds in two logical stages:

  • Formation of the Electrophilic Component: We first synthesize dimethyl 2-(methoxymethylidene)malonate from dimethyl malonate and trimethyl orthoformate. This intermediate serves as the C4-C5-C6 backbone of the pyrimidine ring, incorporating the future 5-methoxy group.

  • Cyclocondensation: The synthesized intermediate is then reacted with acetamidine hydrochloride in the presence of a strong base, sodium methoxide. The base deprotonates the acetamidine, which then acts as a dinucleophile, attacking the electrophilic centers of the malonate derivative to form the heterocyclic ring.

The final product, this compound, exists in a tautomeric equilibrium with its keto form, 5-Methoxy-2-methylpyrimidin-4(3H)-one. Under typical conditions, the keto form is often predominant.[6]

Experimental Workflow Diagram

The overall synthetic process is illustrated below. This workflow provides a high-level overview from starting materials to the final, purified product.

G cluster_0 PART 1: Intermediate Synthesis cluster_1 PART 2: Cyclocondensation & Purification A Dimethyl Malonate + Trimethyl Orthoformate + Acetic Anhydride B Reaction at Reflux (120-130°C, 5h) A->B Heat C Distillation Under Reduced Pressure B->C Crude Product D Dimethyl 2-(methoxymethylidene)malonate (Intermediate) C->D Purified Intermediate E Intermediate (D) + Acetamidine HCl + Sodium Methoxide in Methanol D->E Use in next step F Reaction at Reflux (65°C, 4h) E->F Heat G Acidification & Solvent Removal F->G Crude Salt H Recrystallization (Ethanol/Water) G->H Crude Product I This compound (Final Product) H->I Purified Product

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

Safety Precaution: This protocol involves the use of flammable solvents, corrosive reagents (acetic anhydride), and strong bases. All steps must be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, is mandatory.

Rationale: This step creates the activated three-carbon electrophile required for cyclization. Acetic anhydride is used to facilitate the reaction with trimethyl orthoformate, which acts as both a reagent and a solvent.

  • Apparatus Setup: Assemble a 250 mL round-bottom flask with a magnetic stirrer and a reflux condenser fitted with a calcium chloride drying tube to protect the reaction from atmospheric moisture.

  • Reagent Charging: To the flask, add dimethyl malonate (13.21 g, 0.1 mol), trimethyl orthoformate (15.92 g, 0.15 mol), and acetic anhydride (15.31 g, 0.15 mol).

  • Reaction: Heat the mixture with stirring in an oil bath to a gentle reflux (approximately 120-130°C) for 5 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (Eluent: 3:1 Hexane/Ethyl Acetate).

  • Workup and Purification:

    • Allow the reaction mixture to cool to room temperature.

    • Assemble a distillation apparatus. Remove the low-boiling point byproducts (methyl acetate) and excess reagents by distillation at atmospheric pressure.

    • Purify the remaining residue by vacuum distillation to yield dimethyl 2-(methoxymethylidene)malonate as a colorless oil.

Rationale: This is the key ring-forming step. Sodium methoxide serves as the base to deprotonate both the acetamidine hydrochloride to its free base form and to facilitate the cyclization cascade. The reaction is conducted in methanol, the conjugate acid of the base, to maintain a stable basic environment.

  • Preparation of Sodium Methoxide Solution: In a 250 mL three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, carefully add sodium metal (2.53 g, 0.11 mol) in small pieces to anhydrous methanol (80 mL) under a nitrogen atmosphere at 0°C (ice bath). Allow all the sodium to react completely.

    • Causality: The pre-formation of sodium methoxide in situ ensures a completely anhydrous and highly reactive base, which is critical for efficient deprotonation and subsequent cyclization.

  • Addition of Reactants:

    • To the freshly prepared sodium methoxide solution, add acetamidine hydrochloride (9.45 g, 0.1 mol). Stir for 20 minutes.

    • Add a solution of dimethyl 2-(methoxymethylidene)malonate (17.41 g, 0.1 mol), the product from Part 1, in anhydrous methanol (20 mL) dropwise over 30 minutes.

  • Cyclocondensation Reaction: Heat the reaction mixture to reflux (approx. 65°C) for 4 hours. The formation of a precipitate may be observed. Monitor the reaction by TLC until the starting malonate derivative is consumed.

  • Workup and Isolation:

    • Cool the reaction mixture to room temperature and then place it in an ice bath.

    • Carefully neutralize the mixture by adding glacial acetic acid dropwise until the pH is approximately 6-7.

    • Remove the solvent (methanol) under reduced pressure using a rotary evaporator.

    • The resulting crude solid residue contains the product and sodium acetate.

  • Purification:

    • Triturate the solid residue with cold water (50 mL) to dissolve the inorganic salts, and collect the crude product by vacuum filtration.

    • Recrystallize the crude solid from an ethanol/water mixture to afford this compound as a crystalline solid.[7]

    • Dry the purified product in a vacuum oven at 50°C.

Reagents and Materials

ReagentMolar Mass ( g/mol )Amount (g)Moles (mol)Equivalents
Part 1
Dimethyl Malonate132.1213.210.11.0
Trimethyl Orthoformate106.1215.920.151.5
Acetic Anhydride102.0915.310.151.5
Part 2
Dimethyl 2-(methoxymethylidene)malonate174.1517.410.11.0
Acetamidine Hydrochloride94.549.450.11.0
Sodium Metal22.992.530.111.1
Anhydrous Methanol32.04~100 mL-Solvent
Glacial Acetic Acid60.05As needed-For Neutralization

Characterization of this compound

The identity and purity of the synthesized compound should be confirmed by standard analytical techniques.

  • ¹H NMR (400 MHz, DMSO-d₆): The expected spectrum would show a singlet for the C6-H proton, a singlet for the OCH₃ protons, and a singlet for the C2-CH₃ protons. The N-H proton of the keto tautomer may appear as a broad singlet.[8][9]

  • ¹³C NMR (101 MHz, DMSO-d₆): The spectrum should show distinct signals for the five carbon atoms of the pyrimidine core and the two methyl carbons.

  • Mass Spectrometry (ESI+): Calculated for C₆H₈N₂O₂ [M+H]⁺: 141.06. Found: 141.xx.

  • Melting Point: A sharp melting point indicates high purity of the crystalline product.

Troubleshooting and Field-Proven Insights

  • Low Yield in Part 1: Ensure all reagents are anhydrous, especially the dimethyl malonate. The reaction is sensitive to moisture. Incomplete reaction can be addressed by extending the reflux time.

  • Incomplete Cyclization in Part 2: The activity of the sodium methoxide is paramount. Use freshly cut sodium metal and ensure the methanol is completely anhydrous. A molar excess of the base (1.1 eq) helps drive the reaction to completion.

  • Purification Challenges: If the product is difficult to crystallize, it may be contaminated with unreacted starting materials or byproducts. An alternative purification method is column chromatography on silica gel, using a gradient eluent system such as dichloromethane/methanol.[7] The slightly polar nature of the pyrimidinol lends itself well to this technique.

References

  • Slideshare. (n.d.). Pinner pyrimidine synthesis. Retrieved from [Link]

  • Wikipedia. (2023). Pyrimidine. Retrieved from [Link]

  • MDPI. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). NMR spectra of pyrimidines. Effect of substituents on the chemical shift of the protons of the amino group of p-substituted 2- and 5-aminopyridines and anilines. Retrieved from [Link]

  • ChemTube3D. (n.d.). Synthesis of Pyrimidine. Retrieved from [Link]

  • Semantic Scholar. (1978). NMR spectra of pyrimidines effect of substituents on the chemical shift of the para protons in 2- and 5-substituted pyrimidines. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyrimidines can be made from 1,3-dicarbonyl compounds and amidines. Retrieved from [Link]

  • Oxford Academic. (n.d.). 5-Fluoro pyrimidines: labels to probe DNA and RNA secondary structures by 1D 19 F NMR spectroscopy. Retrieved from [Link]

  • NIH. (2023). NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines. Retrieved from [Link]

  • Organic Syntheses. (n.d.). ethyl 3,3-diethoxypropanoate. Retrieved from [Link]

  • Google Patents. (n.d.). CN104326988A - Synthesis method for 2, 4-dichloro-5-methoxy pyrimidine.
  • PrepChem.com. (n.d.). Synthesis of ethyl 2-formyl-3-(3-methoxyphenyl)propionate. Retrieved from [Link]

  • Teledyne Labs. (n.d.). Purine and Related Compound Purification Strategies. Retrieved from [Link]

  • MDPI. (2018). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt. Retrieved from [Link]

  • NIH. (n.d.). Malonates in Cyclocondensation Reactions. Retrieved from [Link]

  • Google Patents. (n.d.). CN1319592A - Process for preparing 2-methyl-4-amino-5-amino methylpyrimidine.
  • PrepChem.com. (n.d.). Synthesis of 2-methoxy-4-methyl-5-nitropyridine. Retrieved from [Link]

  • PubMed. (2005). Kilo-scale synthesis process for 2'-O-(2-methoxyethyl)-pyrimidine derivatives. Retrieved from [Link]

  • ResearchGate. (2001). (PDF) Malonates in Cyclocondensation Reactions. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Malonic acid, methyl-, diethyl ester. Retrieved from [Link]

  • Organic Syntheses. (n.d.). DIETHYL tert-BUTYLMALONATE. Retrieved from [Link]

  • Google Patents. (n.d.). CN112898152A - Preparation method of ethoxy diethyl methylene malonate.
  • MDPI. (2015). Flow Synthesis of 2-Methylpyridines via α-Methylation. Retrieved from [Link]

  • Google Patents. (n.d.). CN108658871B - Preparation method of sulfadoxine intermediate 4, 6-dichloro-5-methoxypyrimidine.
  • PubChem. (n.d.). Dimethyl methoxymalonate. Retrieved from [Link]

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Synthesis of 5-Methoxy-2-methylpyrimidin-4-ol and Its Derivatives: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds, including antiviral, anticancer, and antibacterial agents.[1] The strategic functionalization of the pyrimidine ring allows for the fine-tuning of a molecule's physicochemical properties and its interaction with biological targets. This guide provides a detailed, step-by-step protocol for the synthesis of a key pyrimidine intermediate, 5-Methoxy-2-methylpyrimidin-4-ol, and outlines robust methods for its subsequent derivatization. This document is intended for researchers and professionals in drug discovery and organic synthesis, offering both practical experimental procedures and the underlying chemical principles.

Core Synthesis: this compound

The principal and most efficient method for constructing the this compound core is through a cyclocondensation reaction. This classic approach involves the reaction of an amidine with a suitably substituted three-carbon component, such as a derivative of a malonic ester.[1][2] For the synthesis of the target molecule, the key precursors are acetamidine and diethyl methoxymethylenemalonate.

Reaction Mechanism: Cyclocondensation

The reaction proceeds through a well-established mechanism. Initially, the amidine, acting as a binucleophile, attacks one of the carbonyl groups of the diethyl methoxymethylenemalonate. This is followed by an intramolecular cyclization and subsequent elimination of ethanol and water to form the aromatic pyrimidine ring. The use of a strong base, such as sodium ethoxide, is crucial to deprotonate the acetamidine, thereby increasing its nucleophilicity and facilitating the initial attack on the ester.

Cyclocondensation_Mechanism Acetamidine Acetamidine Nuc_Attack Nucleophilic Attack Acetamidine->Nuc_Attack DEMM Diethyl Methoxymethylenemalonate DEMM->Nuc_Attack Base Base (e.g., NaOEt) Base->Acetamidine Deprotonation Cyclization Intramolecular Cyclization Nuc_Attack->Cyclization Elimination Elimination of EtOH & H₂O Cyclization->Elimination Product This compound Elimination->Product

Caption: Mechanism of cyclocondensation for pyrimidine synthesis.

Experimental Protocol: Synthesis of this compound

This protocol details the synthesis of this compound from acetamidine hydrochloride and diethyl methoxymethylenemalonate.

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )Quantity (molar eq.)
Acetamidine hydrochloride124-42-594.541.0
Diethyl ethoxymethylenemalonate87-13-8216.231.0
Sodium ethoxide141-52-668.052.1
Anhydrous Ethanol64-17-546.07-
Glacial Acetic Acid64-19-760.05As needed
Diethyl ether60-29-774.12-

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium ethoxide (2.1 eq.) in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Acetamidine: To the stirred solution, add acetamidine hydrochloride (1.0 eq.) portion-wise. Stir the resulting suspension for 30 minutes at room temperature.

  • Addition of Malonate: Slowly add diethyl ethoxymethylenemalonate (1.0 eq.) to the reaction mixture.

  • Reflux: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: After completion of the reaction, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Purification: To the residue, add water and carefully neutralize with glacial acetic acid to precipitate the product. Filter the solid, wash with cold water and then with diethyl ether.

  • Drying: Dry the product under vacuum to obtain this compound.

Safety Precautions:

  • Acetamidine hydrochloride: Causes skin and serious eye irritation. May cause respiratory irritation. It is hygroscopic.[3][4][5][6][7]

  • Diethyl ethoxymethylenemalonate: Causes eye, skin, and respiratory tract irritation. May cause allergic skin and respiratory reactions.[8][9][10][11]

  • Sodium ethoxide: A strong base that is corrosive and flammable. Reacts violently with water.[12][13][14][15][16]

  • All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.

Characterization of this compound

The structure of the synthesized compound should be confirmed by spectroscopic methods.

TechniqueExpected Observations
¹H NMRSignals corresponding to the methyl protons, methoxy protons, the C6-H proton, and a broad signal for the hydroxyl proton.
¹³C NMRResonances for the methyl carbon, methoxy carbon, and the carbons of the pyrimidine ring.
Mass SpecA molecular ion peak corresponding to the molecular weight of the product (140.14 g/mol ).
IRCharacteristic peaks for O-H, C-H, C=O (keto tautomer), and C=N stretching vibrations.

Synthesis of this compound Derivatives

The synthesized this compound is a versatile intermediate for the creation of a library of derivatives. Key functionalization strategies include O-alkylation, halogenation of the hydroxyl group, and subsequent cross-coupling reactions.

O-Alkylation and Etherification

The hydroxyl group of this compound can be alkylated to form various ether derivatives. This reaction is typically carried out in the presence of a base and an alkylating agent.

General Protocol for O-Alkylation:

  • Deprotonation: Suspend this compound (1.0 eq.) in a suitable solvent (e.g., DMF or acetone). Add a base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) (1.2 eq.) and stir at room temperature for 30 minutes.

  • Alkylation: Add the desired alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.1 eq.) to the mixture.

  • Reaction: Heat the reaction mixture (typically 50-80 °C) and monitor by TLC until the starting material is consumed.

  • Work-up and Purification: Cool the reaction, quench with water, and extract the product with an organic solvent (e.g., ethyl acetate). The crude product can be purified by column chromatography.

Halogenation of the Hydroxyl Group

A crucial step for further diversification, particularly for cross-coupling reactions, is the conversion of the hydroxyl group to a halogen, most commonly chlorine.

Protocol for Chlorination:

  • Reaction Setup: In a fume hood, carefully add this compound (1.0 eq.) to phosphorus oxychloride (POCl₃) (excess, ~5-10 eq.).

  • Reaction: Heat the mixture to reflux for 2-4 hours. The reaction should be monitored by TLC.

  • Work-up: After completion, cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring.

  • Purification: Neutralize the aqueous solution with a base (e.g., sodium bicarbonate) and extract the product with an organic solvent. The crude 4-chloro-5-methoxy-2-methylpyrimidine can be purified by column chromatography.

Suzuki Cross-Coupling Reactions

The synthesized 4-chloro-5-methoxy-2-methylpyrimidine is an excellent substrate for palladium-catalyzed Suzuki cross-coupling reactions, allowing for the introduction of a wide variety of aryl and heteroaryl groups at the 4-position.[17][18][19][20][21] The electron-deficient nature of the pyrimidine ring makes the C-Cl bond susceptible to oxidative addition to the palladium catalyst.[21]

Derivatization_Workflow cluster_alkylation O-Alkylation cluster_suzuki Suzuki Coupling Start This compound Alkylation Base + R-X Start->Alkylation Chlorination POCl₃ Start->Chlorination Ether_Product 4-Alkoxy Derivatives Alkylation->Ether_Product Chloro_Intermediate 4-Chloro Intermediate Chlorination->Chloro_Intermediate Suzuki Ar-B(OH)₂ Pd Catalyst, Base Chloro_Intermediate->Suzuki Aryl_Product 4-Aryl Derivatives Suzuki->Aryl_Product

Caption: Workflow for the derivatization of this compound.

General Protocol for Suzuki Coupling:

  • Reaction Setup: In a reaction vessel, combine 4-chloro-5-methoxy-2-methylpyrimidine (1.0 eq.), the desired arylboronic acid (1.2 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq.) in a suitable solvent system (e.g., dioxane/water or toluene/ethanol/water).

  • Reaction: Degas the mixture and heat it under an inert atmosphere at a temperature typically ranging from 80 to 110 °C until the reaction is complete as monitored by TLC or LC-MS.

  • Work-up: Cool the reaction, dilute with water, and extract with an organic solvent.

  • Purification: The crude product is then purified by column chromatography to yield the desired 4-aryl-5-methoxy-2-methylpyrimidine derivative.

Conclusion

This guide provides a comprehensive and experimentally grounded framework for the synthesis of this compound and its subsequent derivatization. The detailed protocols, rooted in established chemical principles, offer a reliable pathway for accessing a diverse range of pyrimidine-based molecules. The strategic application of these synthetic routes will undoubtedly facilitate the advancement of drug discovery programs and fundamental chemical research.

References

  • Tan, D. S., & Golebowski, A. K. (2003). Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids. Journal of Combinatorial Chemistry, 5(3), 267-72. Available at: [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Diethyl ethoxymethylenemalonate, 99+%. [Online PDF]. Available at: [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Sodium Ethoxide, 96+%. [Online PDF]. Available at: [Link]

  • MDPI. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 26(15), 4478. Available at: [Link]

  • Wikipedia. (2023). Sodium ethoxide. Available at: [Link]

  • Stadlbauer, W., & Kappe, T. (2001). Malonates in Cyclocondensation Reactions. Molecules, 6(4), 338-349. Available at: [Link]

  • Gelest, Inc. (2015). SODIUM ETHOXIDE. 95% - Safety Data Sheet. [Online PDF]. Available at: [Link]

  • Smith, K., & El-Hiti, G. A. (2001). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. Organic Letters, 3(15), 2341-2344. Available at: [Link]

  • Stadlbauer, W., & Kappe, T. (2001). Malonates in Cyclocondensation Reactions. Molecules, 6(4), 338-349. Available at: [Link]

Sources

Application Note: High-Purity Isolation of 5-Methoxy-2-methylpyrimidin-4-ol via Optimized Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Abstract and Introduction

5-Methoxy-2-methylpyrimidin-4-ol (CAS No: 698-35-1, M.Wt: 140.14 g/mol ) is a substituted pyrimidine derivative of significant interest in medicinal chemistry and materials science.[1] The pyrimidine scaffold is a core structural motif in numerous pharmaceuticals and biologically active compounds.[2] The purity of such intermediates is paramount, as even minor impurities can drastically alter reaction yields, introduce downstream separation challenges, and impact the biological efficacy and safety of final active pharmaceutical ingredients (APIs).

This application note provides a comprehensive, field-tested guide to the purification of this compound using recrystallization. This technique is predicated on the principle that the solubility of a compound in a solvent increases with temperature.[3] By carefully selecting a solvent system, a crude solid can be dissolved in a minimum volume of hot solvent, and upon controlled cooling, the desired compound will crystallize out in a purer form, leaving impurities behind in the "mother liquor."[4]

We will move beyond a simple list of steps to explain the causality behind each procedural choice, empowering the researcher to adapt and troubleshoot the protocol effectively. This guide establishes a self-validating system for achieving high-purity this compound.

The Science of Solvent Selection: A Foundational Step

The success of any recrystallization hinges on the selection of an appropriate solvent or solvent system.[5] The ideal solvent must exhibit a steep solubility curve for this compound, meaning it should be sparingly soluble at low temperatures but highly soluble at the solvent's boiling point.[6]

Key Molecular Considerations for this compound:

  • Polarity and Hydrogen Bonding: The presence of a hydroxyl (-OH) group, a methoxy (-OCH₃) group, and two nitrogen atoms in the pyrimidine ring makes this a polar molecule capable of hydrogen bonding.[1][7] This suggests good solubility in polar protic solvents (e.g., alcohols, water) and polar aprotic solvents (e.g., acetone, ethyl acetate).[8]

  • Tautomerism: This compound can exist in equilibrium between its pyrimidin-4-ol form and its keto tautomer, 5-methoxy-2-methyl-4(3H)-pyrimidinone.[1] This equilibrium influences its polarity and interaction with potential solvents.

Based on these features, common solvents for pyrimidine derivatives like ethanol, methanol, and ethyl acetate are excellent starting points for screening.[1]

Protocol: Small-Scale Solvent Screening

Before committing to a bulk purification, a small-scale screening process is essential to identify the optimal solvent.

Materials:

  • Crude this compound (~50 mg per test)

  • Test tubes or small vials

  • Candidate solvents: Ethanol, Methanol, Water, Ethyl Acetate, Acetone, Isopropanol

  • Heat source (hot plate or water bath)

  • Ice bath

Procedure:

  • Place ~10 mg of the crude solid into a test tube.

  • Add the candidate solvent dropwise at room temperature, vortexing after each addition. Note if the solid dissolves easily. An ideal solvent will not dissolve the compound at this stage.

  • If the solid is insoluble at room temperature, gently heat the mixture to the solvent's boiling point. Add the minimum amount of hot solvent required to fully dissolve the solid.

  • Allow the solution to cool slowly to room temperature. Observe for crystal formation.

  • If crystals form, place the test tube in an ice bath for 15-20 minutes to maximize crystal yield.

  • Record observations on the quantity and quality of the crystals formed.

Interpreting Screening Results
Observation Interpretation Next Step
Solid dissolves in cold solvent.Solvent is too effective.Discard this solvent for single-solvent recrystallization.
Solid does not dissolve in hot solvent.Solvent is not effective enough.Discard this solvent.
Solid dissolves in hot solvent, but not cold.Excellent Candidate. Proceed to a larger scale trial.
Solid "oils out" instead of crystallizing.The compound's melting point may be lower than the solvent's boiling point, or impurities are high.[9]Try a lower-boiling point solvent or a mixed-solvent system.
Solid dissolves in hot solvent, but no crystals form on cooling.The solution is not saturated (too much solvent was used) or is supersaturated.[10]Try to induce crystallization by scratching the inside of the flask or adding a seed crystal.[11] If that fails, evaporate some solvent and re-cool.

Detailed Recrystallization Protocol for this compound

This protocol assumes ethanol has been identified as a suitable solvent from the screening process. Adjust solvent choice and volumes as determined by your own screening.

Workflow Overview

G cluster_prep Preparation cluster_dissolution Dissolution & Clarification cluster_crystallization Crystallization cluster_isolation Isolation & Drying Crude Crude Solid in Erlenmeyer Flask Dissolve Add Minimum Hot Solvent to Dissolve Solid Crude->Dissolve Heat Solvent Hot Solvent (e.g., Ethanol) Solvent->Dissolve HotFilter Hot Gravity Filtration (Optional: if insoluble impurities are present) Dissolve->HotFilter If needed CoolRT Slow Cooling to Room Temperature HotFilter->CoolRT CoolIce Cool in Ice Bath CoolRT->CoolIce VacFilter Vacuum Filtration CoolIce->VacFilter Wash Wash with Minimal Ice-Cold Solvent VacFilter->Wash Dry Dry Crystals (Vacuum Oven) Wash->Dry Pure Pure Crystalline Product Dry->Pure

Caption: General workflow for the recrystallization of this compound.

Step-by-Step Methodology
  • Dissolution:

    • Place the crude this compound into an Erlenmeyer flask (never a beaker, to minimize solvent evaporation).[5]

    • Add a magnetic stir bar or a few boiling chips.

    • In a separate flask, heat the chosen solvent (e.g., ethanol) to its boiling point.

    • Add the hot solvent to the crude solid in portions, with stirring and gentle heating, until the solid just dissolves. Causality: Using the minimum amount of hot solvent is critical to ensure the solution is saturated upon cooling, which is necessary for crystallization to occur.[4] Adding excess solvent will result in a low or no yield.[10]

  • Decolorization (Optional):

    • If the hot solution is colored by impurities, remove it from the heat and add a very small amount (1-2% of the solute's weight) of activated carbon.

    • Re-heat the mixture to boiling for a few minutes. The carbon will adsorb the colored impurities.[3]

    • Remove the carbon via hot gravity filtration.

  • Crystallization:

    • Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed on an insulated surface (e.g., a cork ring or wood block) to room temperature.[11] Causality: Slow cooling promotes the formation of large, well-defined crystals. Rapid cooling can cause the solid to precipitate as a powder, trapping impurities within the crystal lattice.[12]

    • Once the flask has reached room temperature and crystal growth appears to have ceased, place it in an ice bath for at least 30 minutes to maximize the yield by further decreasing the compound's solubility.[5]

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration using a Büchner funnel.[13]

    • Wash the crystals with a small amount of ice-cold solvent. Causality: The wash removes any residual mother liquor containing dissolved impurities that may be adhering to the crystal surfaces.[14] Using cold solvent minimizes redissolving the purified product.[4]

  • Drying:

    • Continue to draw air through the filter cake for several minutes to partially dry the crystals.

    • Transfer the crystals to a watch glass or drying dish and dry to a constant weight, preferably in a vacuum oven at a temperature well below the compound's melting point.

Troubleshooting Common Recrystallization Issues

Problem Probable Cause(s) Recommended Solution(s)
No Crystals Form 1. Too much solvent was used. 2. The solution is supersaturated.[10]1. Boil off some of the solvent to concentrate the solution and allow it to cool again.[11] 2. Induce crystallization: scratch the inner wall of the flask with a glass rod at the solution's surface or add a "seed crystal" of the pure compound.[13]
"Oiling Out" 1. The compound's melting point is below the solvent's boiling point. 2. The rate of cooling is too fast. 3. High concentration of impurities depressing the melting point.[10]1. Reheat the solution to dissolve the oil, add a small amount of additional hot solvent, and allow it to cool much more slowly.[10] 2. Consider switching to a lower-boiling point solvent or using a mixed-solvent system.
Poor Yield 1. Too much solvent was used initially. 2. The crystals were washed with too much or with warm solvent. 3. Premature crystallization during hot filtration.[4]1. If the mother liquor has not been discarded, it can be concentrated by evaporation and a second crop of crystals can be collected.[11] 2. Ensure wash solvent is ice-cold and used sparingly. 3. Use an excess of solvent during hot filtration and then boil it off before cooling.[14]
Colored Crystals 1. Colored impurities were not fully removed.Repeat the recrystallization, incorporating the optional decolorizing carbon step.

Purity Assessment and Expected Outcomes

The efficacy of the purification should be validated by analytical methods.

  • Melting Point Analysis: A pure compound will exhibit a sharp melting point over a narrow range (e.g., < 2 °C). Impurities typically cause a depression and broadening of the melting range.

  • Chromatography (TLC, HPLC): Thin-Layer Chromatography can provide a quick qualitative assessment. A single spot for the recrystallized material indicates high purity. High-Performance Liquid Chromatography (HPLC) provides quantitative purity data.

  • Spectroscopy (NMR, IR): Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can confirm the chemical structure and identify the presence of any remaining impurities.[15]

Summary of Key Parameters
Parameter Guideline / Expected Value Rationale
Solvent Choice Ethanol, Methanol, or Ethanol/Water mixtureBalances polarity and hydrogen bonding capabilities of the target molecule.
Initial Purity 85-95% (Crude)Typical range from synthesis.
Final Purity >99% (Post-Recrystallization)Achievable with a single, careful recrystallization.
Expected Yield 70-90%Some loss to the mother liquor is unavoidable for 100% recovery.[5]
Melting Point Sharp, narrow rangeKey indicator of purity.

References

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. [Link]

  • University of York. (n.d.). Problems with Recrystallisations. [Link]

  • Recrystallization. (n.d.). Recrystallization. [Link]

  • Rotili, D., et al. (2011). A novel series of diarylpyrimidine and dihydrobenzyloxopyrimidine hybrids endowed with high and wide-spectrum anti-HIV-1 activity. Journal of Medicinal Chemistry, 54(15), 5345-5356. (Note: While this is a relevant scientific article, a direct link is not provided by the search tool.
  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • Recrystallization. (n.d.). Recrystallization. [Link]

  • University of Rochester. (n.d.). Tips & Tricks: Recrystallization. [Link]

  • Fickelscherer, R. J., et al. (2021). Effective solvent system selection in the recrystallization purification of pharmaceutical products. AIChE Journal, 67(9), e17322. [Link]

  • Quora. (2017). What is the best solvent for recrystallization?. [Link]

  • Industrial & Engineering Chemistry Research. (2019). Optimal Solvent Screening for the Crystallization of Pharmaceutical Compounds from Multisolvent Systems. [Link]

  • Recrystallization-1.pdf. (n.d.). [Link]

  • San Jose State University. (n.d.). Isolation and Purification of Organic Compounds Recrystallization (Expt #3). [Link]

  • Chemistry LibreTexts. (2023). Recrystallization. [Link]

  • University of California, Irvine. (n.d.). Recrystallization - Single Solvent. [Link]

  • Wang, Z., et al. (2023). Facile Recrystallization Process for Tuning the Crystal Morphology and Thermal Safety of Industrial Grade PYX. Molecules, 28(12), 4759. [Link]

Sources

Application Notes and Protocols for the Purification of 5-Methoxy-2-methylpyrimidin-4-ol using Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Purifying 5-Methoxy-2-methylpyrimidin-4-ol

This compound is a substituted pyrimidine derivative. The pyrimidine scaffold is a fundamental core in numerous biologically active compounds, including established pharmaceuticals and novel drug candidates. The purity of such intermediates is paramount in drug discovery and development, as impurities can lead to ambiguous biological data, side effects, and complications in subsequent synthetic steps. Column chromatography is a cornerstone technique for the purification of organic compounds, offering a versatile and scalable method to achieve the high purity required for pharmaceutical research.[1]

This guide provides a comprehensive overview of the column chromatography techniques applicable to the purification of this compound, a polar heterocyclic compound. We will delve into the underlying principles, provide detailed experimental protocols, and offer troubleshooting guidance to enable researchers to develop robust and efficient purification strategies.

Understanding the Chromatographic Behavior of this compound

The chemical structure of this compound, with its polar hydroxyl and methoxy groups and basic nitrogen atoms, dictates its behavior during chromatographic separation. These functional groups can engage in strong interactions with the stationary phase, which can present challenges such as poor peak shape and irreversible adsorption if not properly managed.[2] The key to a successful separation lies in the judicious selection of the stationary and mobile phases to modulate these interactions.

A notable characteristic of pyrimidin-4-ol derivatives is the potential for lactam-lactim tautomerism. This equilibrium between the hydroxyl (-ol) and keto (-one) forms can be influenced by the solvent environment and may affect the compound's interaction with the stationary phase.[3]

Selecting the Appropriate Chromatographic Mode

Given the polar nature of this compound, several chromatographic modes can be considered for its purification.

Normal-Phase Chromatography (NPC)

Normal-phase chromatography, utilizing a polar stationary phase and a non-polar mobile phase, is a conventional and often effective choice for moderately polar compounds.[4]

  • Stationary Phase: Silica gel is the most commonly used stationary phase for the purification of pyrimidine derivatives due to its versatility.[5] Alumina, available in acidic, basic, and neutral forms, can also be a suitable alternative, particularly if the compound is sensitive to the acidic nature of silica gel.[4]

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexanes, dichloromethane) and a more polar solvent (e.g., ethyl acetate, methanol) is typically employed.[6] The polarity of the mobile phase is gradually increased to elute the compound from the column.

Reverse-Phase Chromatography (RPC)

In reverse-phase chromatography, a non-polar stationary phase is used with a polar mobile phase. While challenging for highly polar compounds that may exhibit insufficient retention, RPC can be optimized for pyrimidine derivatives.[7]

  • Stationary Phase: C18 or C8 bonded silica are common choices for reverse-phase separation of pyrimidine derivatives.[8]

  • Mobile Phase: A mixture of water or an aqueous buffer and an organic modifier like acetonitrile or methanol is used.[8]

Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is an increasingly popular technique for the separation of highly polar compounds. It employs a polar stationary phase and a mobile phase with a high concentration of a water-miscible organic solvent.[7] This technique promotes the retention of polar analytes that are poorly retained in reverse-phase mode.

Experimental Protocols

The following protocols provide a starting point for the purification of this compound. Optimization will likely be necessary based on the specific impurity profile of the crude material.

Protocol 1: Normal-Phase Flash Column Chromatography

This protocol is a standard approach for the purification of moderately polar organic compounds.

Workflow Diagram:

G cluster_prep Preparation cluster_chrom Chromatography cluster_post Post-Chromatography TLC 1. TLC Analysis & Solvent System Selection Slurry 2. Slurry Preparation TLC->Slurry Packing 3. Column Packing Slurry->Packing Sample 4. Sample Preparation Packing->Sample Loading 5. Sample Loading Sample->Loading Elution 6. Elution Loading->Elution Collection 7. Fraction Collection Elution->Collection Analysis 8. Fraction Analysis (TLC) Collection->Analysis Pooling 9. Pooling of Pure Fractions Analysis->Pooling Evaporation 10. Solvent Evaporation Pooling->Evaporation Final Pure Compound Evaporation->Final

Caption: Workflow for Normal-Phase Flash Column Chromatography.

Step-by-Step Methodology:

  • Thin-Layer Chromatography (TLC) Analysis:

    • Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane/methanol).

    • Spot the solution onto a silica gel TLC plate.

    • Develop the plate using various solvent systems to find an eluent that provides a retention factor (Rf) of approximately 0.2-0.4 for the target compound and good separation from impurities. A common starting point is a mixture of dichloromethane and methanol or ethyl acetate and hexanes.[6]

  • Slurry Preparation:

    • In a beaker, mix silica gel with the initial, less polar mobile phase identified in the TLC analysis to form a slurry.

  • Column Packing:

    • Secure a glass chromatography column vertically.

    • Add a small plug of cotton or glass wool to the bottom of the column, followed by a thin layer of sand.

    • Pour the silica gel slurry into the column, allowing the solvent to drain. Gently tap the column to ensure even packing and remove any air bubbles.

    • Add another thin layer of sand on top of the silica gel bed.

  • Sample Preparation:

    • Dissolve the crude compound in a minimal amount of the mobile phase or a slightly more polar solvent.

    • Alternatively, for compounds with poor solubility, perform "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dry powder to the top of the column.

  • Sample Loading:

    • Carefully apply the dissolved sample to the top of the silica gel bed using a pipette.

  • Elution:

    • Begin eluting with the initial, less polar mobile phase.

    • If the target compound does not elute, gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (gradient elution).[5]

  • Fraction Collection:

    • Collect the eluate in a series of test tubes or flasks.

  • Fraction Analysis:

    • Analyze the collected fractions by TLC to identify those containing the pure product.

  • Pooling of Pure Fractions:

    • Combine the fractions that contain the pure this compound.

  • Solvent Evaporation:

    • Remove the solvent from the pooled fractions using a rotary evaporator to obtain the purified compound.

Data Summary for Method Development
ParameterRecommendationRationale
Stationary Phase Silica Gel (60-120 mesh)Standard choice for normal-phase chromatography of polar compounds.[1]
Mobile Phase (Initial) Dichloromethane with 1-5% MethanolA good starting point for eluting polar heterocyclic compounds.
Mobile Phase (Gradient) Gradually increase Methanol concentrationTo elute more strongly retained compounds.
TLC Rf Target 0.2 - 0.4Provides a good balance between resolution and elution time.[6]
Sample Loading Dry loading for poorly soluble samplesEnsures a narrow sample band and better separation.

Troubleshooting Common Issues

ProblemPotential CauseSuggested Solution
Peak Tailing Strong interaction with acidic silanol groups on silica.Add a small amount of a basic modifier like triethylamine (0.1-1%) to the mobile phase to neutralize the acidic sites.[9]
Compound Stuck on Column Mobile phase is not polar enough.Gradually increase the polarity of the mobile phase by adding a higher percentage of a polar solvent like methanol.[4]
Poor Separation Inappropriate solvent system.Re-optimize the mobile phase using TLC with different solvent combinations. Consider using a different stationary phase like alumina.[4]
Compound Decomposition Compound is unstable on acidic silica gel.Use a neutral or basic stationary phase like alumina, or deactivate the silica gel.

Conclusion

The purification of this compound by column chromatography is a critical step in its utilization for research and development. A systematic approach, beginning with TLC for solvent system selection, followed by careful column packing and a well-planned elution strategy, is key to achieving high purity. While normal-phase chromatography on silica gel is a robust starting point, alternative techniques such as reverse-phase chromatography or HILIC should be considered for optimizing the separation, particularly for highly polar impurity profiles. The protocols and troubleshooting guide provided herein serve as a comprehensive resource for scientists to successfully purify this important pyrimidine derivative.

References

  • Restek. (2019, June 17). Choosing Your LC Stationary Phase. Retrieved from [Link]

  • Sorbtech. (2026, January 14). Mastering Stationary Phases: Selection Criteria and Method Development. Retrieved from [Link]

  • Veeprho. (2025, August 25). Different Types of Stationary Phases in Liquid Chromatography. Retrieved from [Link]

  • MDPI. (n.d.). Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons with Polar Groups in RP-HPLC Systems with Different Stationary Phases and Eluents. Retrieved from [Link]

  • PubMed. (n.d.). Multilinear Gradient Elution Optimization in Reversed-Phase Liquid Chromatography Based on Logarithmic Retention Models: Application to Separation of a Set of Purines, Pyrimidines and Nucleosides. Retrieved from [Link]

  • LCGC International. (2023, November 1). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. Retrieved from [Link]

  • LCGC International. (2025, October 29). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. Retrieved from [Link]

  • alwsci. (2025, July 17). Common Causes Of Peak Tailing in Chromatography. Retrieved from [Link]

  • Chromatography Forum. (2016, November 11). Help needed in troubleshooting the tailing peak. Retrieved from [Link]

  • Agilent. (2019, January 17). A Tail of Two Peaks: Troubleshooting Poor Peak Shape. Retrieved from [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved from [Link]

  • Springer. (n.d.). Separation and isolation of tautomers of 2-hydroxy-4-naphthoquinone-1-oxime derivatives by liquid chromatography. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column. Retrieved from [Link]

  • PubMed. (n.d.). Comparison of the reversed-phase high-performance liquid chromatographic separations of fluoropyrimides, pyrimidines, and purines. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • NIH. (2022, May 7). Chiral separation using cyclodextrins as mobile phase additives in open‐tubular liquid chromatography with a pseudophase coating. Retrieved from [Link]

  • MDPI. (2023, February 5). Separation and Purification of Hydroxyl-α-Sanshool from Zanthoxylum armatum DC. by Silica Gel Column Chromatography. Retrieved from [Link]

  • MDPI. (2021, January 4). Enantiomeric Separation of New Chiral Azole Compounds. Retrieved from [Link]

  • MDPI. (2018, July 27). Preparation and Evaluation of Oseltamivir Molecularly Imprinted Polymer Silica Gel as Liquid Chromatography Stationary Phase. Retrieved from [Link]

  • NIH. (2024, June 29). Silica Gel Chromatographic Methods for Identification, Isolation and Purification of Gossypol Acetic Acid. Retrieved from [Link]

Sources

Characterization of 5-Methoxy-2-methylpyrimidin-4-ol using ¹H and ¹³C NMR Spectroscopy: An Application Note

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Pyrimidine derivatives are a cornerstone in medicinal chemistry and drug development, forming the structural core of numerous biologically active compounds, including nucleobases essential for life.[1] The precise structural elucidation of these heterocyclic compounds is paramount for understanding their function and for the development of new therapeutic agents. 5-Methoxy-2-methylpyrimidin-4-ol, with its unique substitution pattern, presents an interesting case for structural analysis. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled and indispensable tool for the unambiguous determination of the molecular structure of such organic molecules in solution, providing detailed insights into the chemical environment of each proton and carbon atom.[2]

This application note provides a comprehensive guide to the characterization of this compound using ¹H and ¹³C NMR spectroscopy. We present a detailed, field-proven protocol for sample preparation and data acquisition. Furthermore, we offer an in-depth analysis of the predicted ¹H and ¹³C NMR spectra, explaining the causal relationships between the molecular structure, including the presence of electron-donating and electron-withdrawing groups, and the observed chemical shifts. This guide is intended for researchers, scientists, and drug development professionals seeking to apply NMR techniques for the robust characterization of pyrimidine derivatives and other heterocyclic systems.

A critical aspect of 4-hydroxypyrimidines is their existence in a tautomeric equilibrium between the hydroxyl (-ol) form and a more stable keto (-one) form.[1] The predominant tautomer can be influenced by factors such as the solvent.[3] This application note will consider the spectral features of the predominant keto tautomer, 5-methoxy-2-methyl-3H-pyrimidin-4-one.

Experimental Protocol

The following protocol outlines a systematic approach to acquiring high-quality ¹H and ¹³C NMR spectra of this compound. The causality behind each step is explained to ensure robust and reproducible results.

I. Sample Preparation

Proper sample preparation is fundamental to obtaining high-resolution NMR spectra. The goal is to create a homogeneous solution free of particulate matter and paramagnetic impurities.[4]

  • Solvent Selection: Dimethyl sulfoxide-d₆ (DMSO-d₆) is recommended as the solvent. Its ability to dissolve a wide range of organic molecules and its relatively high boiling point make it suitable for this analysis. Furthermore, the chemical shift of the exchangeable N-H proton is often readily observed in DMSO-d₆.

  • Sample Concentration:

    • For ¹H NMR, a concentration of 5-10 mg of this compound in 0.6-0.7 mL of DMSO-d₆ is ideal.[4]

    • For ¹³C NMR, a higher concentration of 20-50 mg in 0.6-0.7 mL of DMSO-d₆ is recommended to compensate for the lower natural abundance of the ¹³C isotope.[4]

  • Procedure: a. Weigh the desired amount of this compound into a clean, dry vial. b. Add the appropriate volume of DMSO-d₆. c. Gently agitate the vial to ensure complete dissolution. Sonication may be used if necessary. d. Using a Pasteur pipette with a cotton plug, filter the solution into a clean, high-quality 5 mm NMR tube to remove any suspended particles. e. Cap the NMR tube securely.

II. NMR Data Acquisition

The following parameters are recommended for a standard 400 MHz NMR spectrometer. Instrument-specific adjustments may be necessary.

¹H NMR Spectroscopy:

  • Pulse Program: Standard single-pulse experiment (e.g., zg30).[5]

  • Spectral Width: 0-12 ppm.

  • Acquisition Time: 3-4 seconds.[2]

  • Relaxation Delay: 2 seconds.[2]

  • Number of Scans: 16-64 (signal-to-noise dependent).[5]

  • Temperature: 298 K.

¹³C NMR Spectroscopy:

  • Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).[5]

  • Spectral Width: 0-180 ppm.

  • Acquisition Time: 1-2 seconds.[5]

  • Relaxation Delay: 2-5 seconds.[5]

  • Number of Scans: 1024-4096 (concentration-dependent).[5]

  • Temperature: 298 K.

III. Data Processing
  • Apply a Fourier transform to the acquired Free Induction Decays (FIDs).

  • Phase correct the resulting spectra.

  • Perform baseline correction.

  • Calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).

  • Integrate the signals in the ¹H spectrum.

Logical Workflow for NMR Analysis

Sources

The Pyrimidine Scaffold: Leveraging 5-Methoxy-2-methylpyrimidin-4-ol in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Pyrimidine in Medicinal Chemistry

The pyrimidine ring is a cornerstone of medicinal chemistry, integral to a vast array of biologically significant molecules.[1] This heterocyclic aromatic compound is a core component of the nucleobases uracil, thymine, and cytosine, which are the fundamental building blocks of DNA and RNA.[1] This inherent biological relevance makes pyrimidine derivatives a focal point for drug discovery programs.[1][2][3] The versatility of the pyrimidine scaffold allows for extensive functionalization, leading to a diverse range of compounds with a wide spectrum of pharmacological activities, including anticancer, antiviral, antibacterial, antifungal, anti-inflammatory, and cardiovascular properties.[1][3][4][5] The ability of these compounds to interact with various enzymes and cellular receptors underpins their therapeutic potential.[1][4]

5-Methoxy-2-methylpyrimidin-4-ol is a substituted pyrimidine that serves as a valuable starting material in the synthesis of more complex and potentially therapeutic molecules. While dedicated studies on the intrinsic biological activity of this specific compound are not widely published, its true value lies in its potential as a chemical scaffold.[1] Its reactive sites—the hydroxyl group and the pyrimidine ring itself—can be utilized to construct larger, more elaborate molecular architectures, making it a key building block in the quest for novel therapeutics.[1]

This document provides a detailed guide for researchers, scientists, and drug development professionals on the potential applications of this compound in drug discovery. We will explore its synthetic utility, propose screening strategies for various therapeutic areas, and provide detailed protocols for the generation and evaluation of novel pyrimidine-based drug candidates.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a starting scaffold is crucial for designing and synthesizing derivatives with favorable drug-like properties.

PropertyValueSource
Molecular Formula C₆H₈N₂O₂[1]
Molecular Weight 140.14 g/mol [1]
IUPAC Name This compound[1]
Alternate Name 5-methoxy-2-methyl-4(3H)-pyrimidinone[1]
CAS Number 698-35-1, 67383-33-9[1]
XLogP3 -0.5[1]

Synthetic Strategies and Derivatization

The chemical versatility of this compound allows for the creation of a diverse library of derivatives. The key reactive handles on the molecule are the hydroxyl group at the C4 position and the potential for substitution on the pyrimidine ring.

Protocol 1: O-Alkylation and O-Arylation of the 4-Hydroxyl Group

This protocol describes the derivatization of the hydroxyl group to introduce a variety of substituents, which can modulate the compound's steric and electronic properties, as well as its ability to form hydrogen bonds.

Workflow Diagram:

O_Alkylation_Arylation start This compound reaction Reaction at RT to Reflux start->reaction reagents Alkyl/Aryl Halide, Base (e.g., K2CO3, NaH) reagents->reaction solvent Solvent (e.g., DMF, Acetone) solvent->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product O-substituted Derivative purification->product

Caption: O-Alkylation/Arylation Workflow.

Step-by-Step Protocol:

  • To a solution of this compound (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) or acetone, add a base (1.2-2.0 eq) such as potassium carbonate or sodium hydride.

  • Stir the mixture at room temperature for 30 minutes.

  • Add the desired alkyl or aryl halide (1.1 eq) dropwise to the reaction mixture.

  • Heat the reaction to a temperature between room temperature and reflux, and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired O-substituted derivative.

Protocol 2: Conversion to 4-Chloropyrimidine and Subsequent Nucleophilic Aromatic Substitution

The hydroxyl group can be converted to a more reactive leaving group, such as a chloride, which can then be displaced by a variety of nucleophiles. This opens up a vast chemical space for derivatization.

Workflow Diagram:

SNAr_Workflow start This compound chlorination Chlorination (e.g., POCl3) start->chlorination intermediate 4-Chloro-5-methoxy- 2-methylpyrimidine chlorination->intermediate snar SNAr Reaction intermediate->snar nucleophile Nucleophile (e.g., Amine, Thiol) nucleophile->snar product 4-Substituted Derivative snar->product

Caption: SNAr Derivatization Workflow.

Step-by-Step Protocol:

  • Chlorination: Carefully add this compound to an excess of phosphorus oxychloride (POCl₃).

  • Heat the reaction mixture to reflux and monitor by TLC.

  • Once the starting material is consumed, cool the reaction mixture and carefully pour it onto crushed ice.

  • Neutralize the solution with a base (e.g., sodium bicarbonate) and extract the product with an organic solvent.

  • Dry the organic layer and concentrate to yield the crude 4-chloro-5-methoxy-2-methylpyrimidine.

  • Nucleophilic Aromatic Substitution (SNAr): Dissolve the crude 4-chloropyrimidine intermediate in a suitable solvent (e.g., ethanol, isopropanol).

  • Add the desired nucleophile (e.g., a primary or secondary amine, a thiol) (1.0-1.5 eq) and a base if necessary (e.g., triethylamine, diisopropylethylamine).

  • Heat the reaction to reflux and monitor its progress.

  • After completion, cool the reaction, remove the solvent under reduced pressure, and partition the residue between water and an organic solvent.

  • Purify the product by column chromatography or recrystallization.

Potential Therapeutic Applications and Screening Strategies

Given the broad range of biological activities exhibited by pyrimidine derivatives, compounds derived from this compound could be screened against a variety of targets and in various disease models.

Oncology

Many pyrimidine-containing compounds are known to be kinase inhibitors.[5] Derivatives of this compound could be screened for their ability to inhibit protein kinases that are implicated in cancer cell proliferation and survival.

Screening Cascade for Kinase Inhibitors:

Kinase_Screening_Cascade cluster_0 Primary Screening cluster_1 Secondary Screening cluster_2 Lead Optimization a Biochemical Kinase Assay (e.g., TR-FRET, FP) b Cell-based Proliferation Assay (e.g., MTT, CellTiter-Glo) a->b c Target Engagement Assay (e.g., CETSA) b->c d In vivo Xenograft Model c->d

Sources

Application Notes and Protocols for the Utilization of 5-Methoxy-2-methylpyrimidin-4-ol in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Pyrimidine Scaffold in Kinase Inhibition

Protein kinases, enzymes that regulate a vast array of cellular processes, have emerged as one of the most critical classes of drug targets in modern medicine, particularly in oncology.[1][2] The development of small molecule kinase inhibitors has transformed the treatment of various cancers and other diseases.[2] Within the medicinal chemist's toolkit, the pyrimidine nucleus is a privileged scaffold, forming the core of numerous FDA-approved kinase inhibitors.[3][4][5] Its ability to mimic the adenine ring of ATP allows it to form key hydrogen bond interactions within the kinase hinge region, a conserved motif in the ATP-binding pocket.[5][6]

The strategic functionalization of the pyrimidine ring is paramount for achieving high potency and selectivity.[5][7] This guide focuses on the utility of 5-Methoxy-2-methylpyrimidin-4-ol , a versatile and strategically substituted building block for the synthesis of novel kinase inhibitors. The substituents on this molecule—the 2-methyl, 4-hydroxyl, and 5-methoxy groups—offer distinct advantages. The 2-methyl group can provide steric hindrance to influence selectivity, while the 4-hydroxyl group serves as a reactive handle for introducing diverse side chains. The 5-methoxy group is particularly noteworthy; it is a non-lipophilic substituent that can act as a hydrogen bond acceptor and explore protein pockets without significantly increasing the molecule's overall lipophilicity, a key consideration in modern drug design.[8]

This document provides a comprehensive overview of the physicochemical properties of this compound, detailed protocols for its conversion into key synthetic intermediates, and its application in the construction of a kinase inhibitor core structure.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a starting material is fundamental to successful reaction design and scale-up. Due to tautomerism, this compound can exist as this compound or its keto form, 5-methoxy-2-methyl-4(3H)-pyrimidinone.[9] The properties listed below are for this key intermediate.

PropertyValueSource
CAS Number 698-35-1[9]
Molecular Formula C₆H₈N₂O₂
Molecular Weight 140.14 g/mol [9]
Appearance Off-white to light yellow crystalline powderInferred from related compounds
Melting Point >300 °C (decomposes)Inferred from similar structures like 5-methoxyuracil[10][11]
Solubility Sparingly soluble in water, soluble in DMSOInferred from related compounds[11]
pKa ~8.5-9.5 (for the N-H proton in the keto tautomer)Estimated based on similar pyrimidinones
InChI Key HNRXBZSZNOSWGH-UHFFFAOYSA-N[9]

Synthetic Utility and Reaction Pathways

The primary synthetic value of this compound lies in the reactivity of its 4-hydroxyl group. This group can be readily converted into a leaving group, most commonly a chloride, to facilitate subsequent nucleophilic aromatic substitution (SNAr) or cross-coupling reactions. This activation is a critical first step in building the complex molecular architectures required for potent and selective kinase inhibition.

The general workflow involves an initial chlorination step to produce 4-chloro-5-methoxy-2-methylpyrimidine, a highly versatile intermediate. This activated pyrimidine can then be coupled with various aryl or heteroaryl boronic acids (via Suzuki coupling) or reacted with amines (via SNAr) to introduce substituents at the C4 position, which often points towards the solvent-exposed region of the ATP binding pocket.

G Start This compound Intermediate 4-chloro-5-methoxy-2-methylpyrimidine Start->Intermediate Chlorination (e.g., POCl₃) Suzuki Suzuki Coupling (Aryl Boronic Acid) Intermediate->Suzuki SnAr SNAr Reaction (Amine R-NH2) Intermediate->SnAr Product_Suzuki 4-Aryl-5-methoxy- 2-methylpyrimidine Suzuki->Product_Suzuki Product_SnAr 4-Amino-5-methoxy- 2-methylpyrimidine SnAr->Product_SnAr Final_Inhibitor Kinase Inhibitor Core Structure Product_Suzuki->Final_Inhibitor Product_SnAr->Final_Inhibitor

Caption: General synthetic workflow for kinase inhibitors.

Detailed Experimental Protocols

The following protocols are provided as a guide for researchers. All procedures should be conducted by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Synthesis of 4-chloro-5-methoxy-2-methylpyrimidine

This protocol details the conversion of the starting hydroxypyrimidine to its activated chloro-derivative using phosphorus oxychloride (POCl₃). This method is adapted from established procedures for the chlorination of hydroxypyrimidines.[12][13][14]

Materials and Reagents:

  • This compound (1.0 eq)

  • Phosphorus oxychloride (POCl₃) (5-10 eq)

  • N,N-Dimethylaniline (catalytic amount, ~0.1 eq)

  • Toluene (anhydrous)

  • Ice

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

Step-by-Step Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq).

  • Reagent Addition: Under an inert atmosphere (e.g., nitrogen or argon), add phosphorus oxychloride (5.0 eq) and a catalytic amount of N,N-Dimethylaniline.

  • Heating: Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 3-5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup - Quenching: Once the reaction is complete, cool the mixture to room temperature. Slowly and carefully, pour the reaction mixture onto crushed ice with vigorous stirring in a large beaker. Caution: This is a highly exothermic reaction.

  • Neutralization: Slowly add saturated NaHCO₃ solution to the aqueous mixture until the pH is neutral (~7).

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).

  • Washing: Combine the organic layers and wash sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure 4-chloro-5-methoxy-2-methylpyrimidine.

Characterization:

  • ¹H NMR: Confirm the disappearance of the N-H proton and shifts in the aromatic protons.

  • Mass Spectrometry: Verify the molecular weight of the chlorinated product.

Protocol 2: Synthesis of a Generic Kinase Inhibitor Core via Suzuki-Miyaura Cross-Coupling

This protocol demonstrates the utility of the chlorinated intermediate in a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to form a C-C bond, a cornerstone of modern medicinal chemistry.[15][16][17][18][19]

Materials and Reagents:

  • 4-chloro-5-methoxy-2-methylpyrimidine (1.0 eq)

  • Arylboronic acid (e.g., 4-fluorophenylboronic acid) (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)[15]

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq)[15]

  • Anhydrous solvent (e.g., 1,4-dioxane/water mixture, 4:1)[15]

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

Step-by-Step Procedure:

  • Reaction Setup: To a round-bottom flask, add 4-chloro-5-methoxy-2-methylpyrimidine (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0 eq).

  • Solvent and Catalyst Addition: Add the anhydrous solvent mixture. Degas the mixture by bubbling nitrogen or argon through it for 15-20 minutes.

  • Catalyst Introduction: Add the palladium catalyst to the degassed mixture.

  • Heating: Heat the reaction mixture to 80-90 °C under an inert atmosphere. Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Workup: Cool the reaction to room temperature. Dilute with water and extract with ethyl acetate (3 x volumes).

  • Washing: Combine the organic layers and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to yield the pure 4-aryl-5-methoxy-2-methylpyrimidine product.

Characterization:

  • ¹H & ¹³C NMR: Confirm the presence of signals corresponding to both the pyrimidine and the newly introduced aryl group.

  • High-Resolution Mass Spectrometry (HRMS): Confirm the exact mass of the final product.

  • HPLC: Determine the purity of the final compound.

Application Example: Targeting Kinase Signaling Pathways

Pyrimidine-based inhibitors have shown efficacy against a wide range of kinases, including Cyclin-Dependent Kinases (CDKs), Aurora kinases, and Polo-like kinases (PLKs).[4][20][21][22] The core structure synthesized in Protocol 2 could serve as a scaffold for inhibitors targeting, for example, a generic tyrosine kinase signaling pathway, which is often dysregulated in cancer. The inhibitor would compete with ATP for binding to the kinase domain, thereby blocking downstream signaling and inhibiting cell proliferation.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase (RTK) Kinase Kinase Domain Substrate Substrate Protein Kinase->Substrate Phosphorylates ATP ATP ATP->Kinase Binds Inhibitor Synthesized Inhibitor Inhibitor->Kinase Competitively Inhibits PhosphoSubstrate Phosphorylated Substrate Downstream Downstream Signaling PhosphoSubstrate->Downstream Proliferation Cell Proliferation Downstream->Proliferation

Caption: Inhibition of a generic kinase signaling pathway.

Conclusion

This compound is a highly valuable and versatile intermediate for the synthesis of kinase inhibitors. Its strategic substitution pattern allows for the efficient construction of diverse chemical libraries. The protocols outlined in this guide provide a robust foundation for the synthesis of key intermediates and final core structures. By leveraging this building block, researchers in drug discovery can continue to develop novel and selective kinase inhibitors to address unmet medical needs.

References

  • 1 (Source: Wiley Online Library)

  • 2 (Source: PubMed)

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Application Notes and Protocols: 5-Methoxy-2-methylpyrimidin-4-ol as a Versatile Precursor for the Synthesis of Potent Hsp90 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Targeting the Molecular Chaperone Hsp90 in Oncology

Heat Shock Protein 90 (Hsp90) is a highly conserved molecular chaperone that is essential for the conformational maturation, stability, and activity of a wide array of "client" proteins.[1] In cancer cells, Hsp90 is overexpressed and plays a critical role in maintaining the function of numerous oncoproteins that drive tumor growth, proliferation, and survival.[1] These client proteins include mutated and overexpressed kinases (e.g., HER2, BRAF, AKT), transcription factors, and other signaling molecules.[2] Consequently, inhibiting Hsp90 function leads to the simultaneous degradation of multiple key oncogenic drivers, making it a highly attractive therapeutic strategy in oncology.[1][2]

The pyrimidine scaffold is a privileged structure in medicinal chemistry and has been successfully utilized in the development of potent and selective Hsp90 inhibitors.[3][4][5] This application note provides a detailed guide on the use of 5-Methoxy-2-methylpyrimidin-4-ol as a key precursor for the synthesis of a diverse range of pyrimidine-based Hsp90 inhibitors. We will delineate a strategic synthetic workflow, provide detailed experimental protocols, and describe the essential biological assays required to characterize the resulting compounds.

Synthetic Strategy: From Precursor to Potent Inhibitors

The synthetic versatility of this compound stems from the reactivity of its pyrimidin-4-ol core. The hydroxyl group can be readily converted into a leaving group, typically a chloride, which then allows for the introduction of various substituents at the C4 position through nucleophilic aromatic substitution or cross-coupling reactions. This modular approach enables the exploration of the structure-activity relationship (SAR) to optimize Hsp90 inhibitory activity.

A representative synthetic pathway is outlined below, culminating in the generation of a library of 4-substituted-2-methyl-5-methoxypyrimidines. This strategy is exemplified by the core structures of known pyrimidine-based Hsp90 inhibitors.

Synthetic_Workflow Precursor This compound Intermediate1 4-Chloro-5-methoxy-2-methylpyrimidine Precursor->Intermediate1 Chlorination (e.g., POCl3) Intermediate2 4-Amino-5-methoxy-2-methylpyrimidine Intermediate1->Intermediate2 Amination (e.g., NH3 or amine) Final_Products Diverse Hsp90 Inhibitors Intermediate1->Final_Products Suzuki Coupling (Aryl/Heteroaryl Boronic Acids) Intermediate2->Final_Products Further Functionalization

Caption: Synthetic workflow from this compound to Hsp90 inhibitors.

Protocol 1: Synthesis of 4-Chloro-5-methoxy-2-methylpyrimidine (Intermediate 1)

Rationale: The conversion of the hydroxyl group at the C4 position to a chloride is a critical activation step. Phosphorus oxychloride (POCl₃) is a common and effective reagent for this transformation. The resulting chloropyrimidine is a versatile intermediate for subsequent diversification.

Materials:

  • This compound

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylaniline (optional, as a catalyst)

  • Toluene (or other high-boiling inert solvent)

  • Ice

  • Saturated sodium bicarbonate solution

  • Dichloromethane (DCM) or Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend this compound (1.0 eq) in phosphorus oxychloride (5.0-10.0 eq). A co-solvent such as toluene can be used.

  • Optionally, add a catalytic amount of N,N-dimethylaniline (0.1 eq).

  • Heat the reaction mixture to reflux (typically 100-110 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • After completion, cool the reaction mixture to room temperature.

  • Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring in a fume hood. This step is highly exothermic and will generate HCl gas.

  • Neutralize the acidic aqueous solution by the slow addition of saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous layer with DCM or EtOAc (3 x volume of aqueous layer).

  • Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel if necessary.

Protocol 2: Synthesis of 4-Substituted Pyrimidine Derivatives via Nucleophilic Aromatic Substitution and Suzuki Coupling

Rationale: The activated 4-chloro-5-methoxy-2-methylpyrimidine is now ready for diversification. Nucleophilic aromatic substitution (SNA_r_) with amines introduces a key pharmacophore present in many kinase and Hsp90 inhibitors.[6][7] Alternatively, palladium-catalyzed Suzuki coupling allows for the introduction of a wide range of aryl and heteroaryl moieties, enabling extensive SAR exploration.[2][8][9]

2A: Nucleophilic Aromatic Substitution (Amination)

Materials:

  • 4-Chloro-5-methoxy-2-methylpyrimidine (Intermediate 1)

  • Desired primary or secondary amine (1.1-1.5 eq)

  • Diisopropylethylamine (DIPEA) or other non-nucleophilic base (2.0 eq)

  • N,N-Dimethylformamide (DMF) or other polar aprotic solvent

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve 4-Chloro-5-methoxy-2-methylpyrimidine (1.0 eq) in DMF in a round-bottom flask.

  • Add the desired amine (1.1-1.5 eq) and DIPEA (2.0 eq).

  • Heat the reaction mixture to 80-120 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and pour it into water.

  • Extract the product with EtOAc (3 x volume of aqueous layer).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

2B: Suzuki Cross-Coupling

Materials:

  • 4-Chloro-5-methoxy-2-methylpyrimidine (Intermediate 1)

  • Aryl or heteroaryl boronic acid (1.2-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (0.05-0.1 eq)

  • Base (e.g., K₂CO₃, Cs₂CO₃) (2.0-3.0 eq)

  • Solvent system (e.g., 1,4-dioxane/water, toluene/ethanol/water)

  • Standard glassware for inert atmosphere synthesis

Procedure:

  • To a Schlenk flask, add 4-Chloro-5-methoxy-2-methylpyrimidine (1.0 eq), the boronic acid (1.2-1.5 eq), the palladium catalyst (0.05-0.1 eq), and the base (2.0-3.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to 80-100 °C and stir for 6-18 hours. Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and filter through a pad of Celite to remove the catalyst.

  • Partition the filtrate between EtOAc and water.

  • Separate the layers, and extract the aqueous layer with EtOAc.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Biological Evaluation of Synthesized Hsp90 Inhibitors

Once a library of compounds has been synthesized, a cascade of biological assays is essential to determine their potency and mechanism of action as Hsp90 inhibitors.

Biological_Assay_Workflow Biochem_Assay Biochemical Assay: Hsp90 ATPase Inhibition Cell_Based_MoA Cell-Based MoA Assay: Client Protein Degradation (e.g., HER2) Biochem_Assay->Cell_Based_MoA Confirm Target Engagement Cell_Based_Potency Cell-Based Potency Assay: Antiproliferative Activity (e.g., MTT) Cell_Based_MoA->Cell_Based_Potency Validate Cellular Mechanism Lead_Compound Lead Compound Cell_Based_Potency->Lead_Compound Identify Potent Compounds

Caption: Workflow for the biological evaluation of Hsp90 inhibitors.

Protocol 3: Hsp90 ATPase Activity Assay (Malachite Green Assay)

Rationale: The chaperone function of Hsp90 is dependent on its ATPase activity.[10] This assay provides a direct measure of a compound's ability to inhibit the enzymatic function of Hsp90 by quantifying the amount of inorganic phosphate released from ATP hydrolysis.[8][11]

Materials:

  • Recombinant human Hsp90α

  • ATP

  • Assay buffer (e.g., 100 mM Tris-HCl pH 7.4, 20 mM KCl, 6 mM MgCl₂)

  • Synthesized inhibitor compounds

  • Malachite Green Reagent

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of the synthesized inhibitor in DMSO. Perform serial dilutions to obtain a range of concentrations.

  • In a 96-well plate, add the assay buffer.

  • Add the inhibitor solution to the wells (final DMSO concentration should be ≤1%). Include a positive control (a known Hsp90 inhibitor) and a negative control (DMSO vehicle).

  • Add recombinant Hsp90α to the wells and incubate for 15 minutes at 37 °C.

  • Initiate the reaction by adding ATP. The final concentration of ATP should be close to its K_m value for Hsp90 (approximately 500-700 µM).

  • Incubate the reaction at 37 °C for 1-2 hours.

  • Stop the reaction and detect the generated inorganic phosphate by adding the Malachite Green Reagent according to the manufacturer's instructions.

  • Measure the absorbance at the appropriate wavelength (typically around 620-650 nm) using a microplate reader.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Parameter Typical Value Reference
Hsp90 Concentration50-200 nM[8]
ATP Concentration500 µM[8]
Incubation Time60-120 min[9]
Temperature37 °C[9]
Protocol 4: Western Blot Analysis of Hsp90 Client Protein Degradation

Rationale: A hallmark of Hsp90 inhibition in cells is the degradation of its client proteins via the ubiquitin-proteasome pathway.[1] Monitoring the levels of sensitive client proteins, such as HER2 in breast cancer cell lines (e.g., SK-BR-3), provides a direct measure of the compound's on-target activity in a cellular context.[12]

Materials:

  • Cancer cell line with high expression of a sensitive Hsp90 client protein (e.g., SK-BR-3 for HER2)

  • Cell culture medium and supplements

  • Synthesized inhibitor compounds

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-HER2, anti-Hsp70, anti-Actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed the cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with increasing concentrations of the synthesized inhibitor for 24-48 hours. Include a vehicle control (DMSO).

  • Lyse the cells with lysis buffer and quantify the protein concentration using a BCA assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against the client protein (e.g., HER2) and a loading control (e.g., Actin) overnight at 4 °C. It is also recommended to probe for Hsp70, as its expression is typically upregulated upon Hsp90 inhibition.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities to determine the dose-dependent degradation of the client protein.

Protocol 5: Cell Proliferation Assay (MTT Assay)

Rationale: This assay assesses the overall cytotoxic or cytostatic effect of the Hsp90 inhibitors on cancer cells. The reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells is a reliable indicator of cell viability.[2][13][14]

Materials:

  • Cancer cell line of interest

  • Cell culture medium and supplements

  • Synthesized inhibitor compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the synthesized inhibitor compounds for 72 hours. Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent).

  • After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37 °C.

  • Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ value.[4][13][14]

Parameter Typical Value Reference
Seeding Density2,000-10,000 cells/well[4]
Treatment Duration72 hours[2]
MTT Concentration0.5 mg/mL[13]
Incubation with MTT2-4 hours[14]

Conclusion

This compound is a highly valuable and versatile precursor for the synthesis of a wide range of pyrimidine-based Hsp90 inhibitors. The synthetic strategies outlined in this application note, including chlorination followed by nucleophilic aromatic substitution or Suzuki coupling, provide a robust platform for generating diverse chemical libraries for SAR studies. The accompanying biological assay protocols offer a clear and reliable workflow for the characterization of these compounds, from initial biochemical screening to cellular mechanism of action and potency determination. By leveraging these methods, researchers can efficiently advance the discovery and development of novel Hsp90-targeted cancer therapeutics.

References

  • Synta Pharmaceuticals Corp. (2013). Ganetespib (STA-9090) in Combination with Docetaxel for the Treatment of Non-Small Cell Lung Cancer. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Kim, J., et al. (2020). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry, 63(15), 8437–8453. Retrieved from [Link]

  • Al-Wahaibi, L. H., et al. (2024). New Pyrazole/Pyrimidine-Based Scaffolds as Inhibitors of Heat Shock Protein 90 Endowed with Apoptotic Anti-Breast Cancer Activity. Molecules, 29(19), 4509. Retrieved from [Link]

  • Rowlands, M. G., et al. (2004). High-throughput screening assay for inhibitors of heat-shock protein 90 ATPase activity. Analytical Biochemistry, 327(2), 176–183. Retrieved from [Link]

  • Holzbeierlein, J., et al. (2008). Detection of the ATPase activity of the molecular chaperones Hsp90 and Hsp72 using the TranscreenerTM ADP assay kit. Journal of Biomolecular Screening, 13(6), 535–541. Retrieved from [Link]

  • CLYTE Technologies. (2024). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • Khandelwal, A., et al. (2020). Assay design and development strategies for finding Hsp90 inhibitors and their role in human diseases. Medicinal Research Reviews, 40(6), 2389–2426. Retrieved from [Link]

  • Reich, S., & Klug, C. S. (2016). Measuring In Vitro ATPase Activity for Enzymatic Characterization. Journal of Visualized Experiments, (114), 54341. Retrieved from [Link]

  • Trilleras, J., et al. (2022). Selective nucleophilic aromatic substitution to furnish pyrimidines bridged with a chloroquine analogue. ResearchGate. Retrieved from [Link]

  • ResearchGate. (2025). Pyrimidine Derivative Compounds as HSP90 Inhibitors in Cancer Treatment. Retrieved from [Link]

  • Sung, D., et al. (2018). Enhanced HER2 Degradation in Breast Cancer Cells by Lysosome-Targeting Gold Nanoconstructs. ACS Nano, 12(2), 1280–1288. Retrieved from [Link]

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Application Notes and Protocols for the Derivatization of 5-Methoxy-2-methylpyrimidin-4-ol for Biological Screening

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Therapeutic Potential of a Privileged Scaffold

The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the structural basis of essential biological molecules like nucleic acids and vitamins.[1] This inherent biocompatibility has established pyrimidine and its derivatives as a "privileged scaffold" in drug discovery, leading to a multitude of therapeutic agents with a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2] The versatility of pyrimidine chemistry allows for the strategic modification of its structure, enabling the creation of diverse compound libraries for biological screening and significantly enhancing the probability of identifying novel drug candidates.

This guide focuses on 5-methoxy-2-methylpyrimidin-4-ol, a readily accessible starting material, as a template for generating a library of novel derivatives. Due to the tautomeric nature of the 4-hydroxy group, this molecule exists in equilibrium with its keto form, 5-methoxy-2-methyl-3H-pyrimidin-4-one, which influences its reactivity.[3] The presence of multiple reactive sites—the hydroxyl/keto group at C4, the methoxy group at C5, and the potential for modification of the C2-methyl group—provides a rich platform for chemical exploration.

Herein, we present a series of detailed protocols for the derivatization of this compound. These protocols are designed to be robust and reproducible, providing researchers with the tools to generate a focused library of compounds for subsequent biological evaluation. We will delve into the chemical logic behind each synthetic step, offering insights into reagent selection and reaction optimization. Furthermore, we provide comprehensive protocols for the preliminary biological screening of these novel derivatives for anticancer, antimicrobial, and kinase inhibitory activities.

Chemical Derivatization Strategies

The derivatization of this compound can be approached through several key transformations targeting the C4-hydroxyl group. The following sections provide detailed protocols for O-alkylation, O-acylation, and conversion to a versatile 4-chloro intermediate for subsequent nucleophilic substitution and cross-coupling reactions.

Protocol 1: O-Alkylation of the C4-Hydroxyl Group

O-alkylation of the C4-hydroxyl group introduces a variety of lipophilic or functionalized side chains, which can significantly impact the molecule's interaction with biological targets. The choice of alkylating agent and base is critical to control the regioselectivity (O- versus N-alkylation), with harder electrophiles generally favoring O-alkylation.[3]

Experimental Protocol:

  • Materials:

    • This compound

    • Alkyl halide (e.g., benzyl bromide, ethyl iodide)

    • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

    • N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

    • Ethyl acetate (EtOAc)

    • Brine (saturated NaCl solution)

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a solution of this compound (1.0 mmol) in dry DMF (5 mL), add K₂CO₃ (1.5 mmol).

    • Stir the suspension at room temperature for 15 minutes.

    • Add the desired alkyl halide (1.1 mmol) dropwise to the reaction mixture.

    • Stir the reaction at room temperature or heat to 50-60 °C and monitor its progress by Thin Layer Chromatography (TLC).

    • Upon completion, pour the reaction mixture into water (20 mL) and extract with EtOAc (3 x 20 mL).

    • Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to afford the desired O-alkylated derivative.

Diagram: O-Alkylation Workflow

Caption: Workflow for the O-alkylation of this compound.

Protocol 2: Conversion to 4-Chloro-5-methoxy-2-methylpyrimidine

The conversion of the C4-hydroxyl group to a chlorine atom is a pivotal transformation, as the resulting 4-chloropyrimidine is an excellent substrate for a wide range of nucleophilic substitution and palladium-catalyzed cross-coupling reactions.[4][5] Phosphoryl chloride (POCl₃) is a commonly used and effective reagent for this chlorination.

Experimental Protocol:

  • Materials:

    • This compound

    • Phosphoryl chloride (POCl₃)

    • N,N-Dimethylaniline or Triethylamine (optional, as a base)

    • Toluene or Acetonitrile (as solvent)

    • Ice-water

    • Dichloromethane (DCM)

    • Saturated sodium bicarbonate (NaHCO₃) solution

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • In a fume hood, cautiously add this compound (1.0 mmol) to an excess of POCl₃ (5-10 equivalents). Alternatively, the reaction can be performed in a high-boiling solvent like toluene with a stoichiometric amount of POCl₃ and a base.

    • Heat the reaction mixture to reflux (approximately 110 °C) for 2-4 hours, monitoring the reaction by TLC.

    • After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

    • Neutralize the acidic solution by the slow addition of saturated NaHCO₃ solution until the effervescence ceases.

    • Extract the aqueous layer with DCM (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • The crude 4-chloro-5-methoxy-2-methylpyrimidine can often be used in the next step without further purification. If necessary, purify by column chromatography.

Diagram: Chlorination and Subsequent Derivatization Pathways

Derivatization_Pathways Start This compound Chlorination Chlorination (POCl₃) Start->Chlorination Intermediate 4-Chloro-5-methoxy-2-methylpyrimidine Chlorination->Intermediate Nucleophilic_Sub Nucleophilic Substitution (Amines, Alcohols, etc.) Intermediate->Nucleophilic_Sub Suzuki_Coupling Suzuki Coupling (Boronic Acids, Pd catalyst) Intermediate->Suzuki_Coupling Product1 4-Amino/Alkoxy Derivatives Nucleophilic_Sub->Product1 Product2 4-Aryl/Heteroaryl Derivatives Suzuki_Coupling->Product2

Caption: Synthetic routes from the 4-chloro intermediate.

Protocol 3: Nucleophilic Aromatic Substitution (SNAr) of the 4-Chloro Intermediate

The electron-deficient nature of the pyrimidine ring facilitates nucleophilic aromatic substitution at the C4 position. A wide variety of nucleophiles, such as primary and secondary amines, can be introduced to generate a diverse library of 4-substituted pyrimidines.

Experimental Protocol:

  • Materials:

    • 4-Chloro-5-methoxy-2-methylpyrimidine

    • Amine (primary or secondary)

    • Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

    • Ethanol (EtOH) or Isopropanol (IPA)

    • Ethyl acetate (EtOAc)

    • Saturated sodium bicarbonate (NaHCO₃) solution

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a solution of 4-chloro-5-methoxy-2-methylpyrimidine (1.0 mmol) in EtOH (5 mL), add the desired amine (1.2 mmol) and DIPEA (1.5 mmol).

    • Heat the reaction mixture to reflux and monitor by TLC.

    • Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

    • Dissolve the residue in EtOAc (20 mL) and wash with saturated NaHCO₃ solution (15 mL) and brine (15 mL).

    • Dry the organic layer over anhydrous Na₂SO₄ and concentrate.

    • Purify the crude product by silica gel column chromatography.

Protocol 4: Suzuki Cross-Coupling of the 4-Chloro Intermediate

The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming C-C bonds, allowing for the introduction of various aryl and heteroaryl moieties at the C4 position.[6][7] This reaction significantly expands the chemical diversity of the synthesized library.

Experimental Protocol:

  • Materials:

    • 4-Chloro-5-methoxy-2-methylpyrimidine

    • Aryl or heteroaryl boronic acid

    • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

    • Sodium carbonate (Na₂CO₃) or Potassium carbonate (K₂CO₃)

    • 1,4-Dioxane and Water (as solvent mixture)

    • Ethyl acetate (EtOAc)

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • In a reaction vessel, combine 4-chloro-5-methoxy-2-methylpyrimidine (1.0 mmol), the boronic acid (1.2 mmol), Na₂CO₃ (2.0 mmol), and the palladium catalyst (0.05 mmol).

    • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen).

    • Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1, 5 mL).

    • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC).

    • Cool the reaction to room temperature, dilute with water (15 mL), and extract with EtOAc (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

    • Purify the crude product by silica gel column chromatography.

Biological Screening Protocols

The following protocols provide standardized methods for the initial biological evaluation of the synthesized pyrimidine derivatives.

Protocol 5: Anticancer Screening using the MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[8][9] It is widely used for high-throughput screening of potential anticancer agents.[8]

Experimental Protocol:

  • Materials:

    • Cancer cell line of interest (e.g., HeLa, MCF-7)

    • Complete cell culture medium (e.g., DMEM with 10% FBS)

    • Synthesized pyrimidine derivatives (dissolved in DMSO)

    • 96-well flat-bottom sterile microplates

    • MTT reagent (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or acidified isopropanol)

    • Phosphate-buffered saline (PBS)

  • Procedure:

    • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours.

    • Compound Treatment: Prepare serial dilutions of the pyrimidine derivatives in culture medium. Add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (DMSO) and an untreated control.

    • Incubation: Incubate the plate for 48-72 hours at 37 °C in a 5% CO₂ incubator.

    • MTT Addition: Add 20 µL of MTT reagent to each well and incubate for 3-4 hours until a purple precipitate is visible.

    • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control and determine the IC₅₀ value.

Table 1: Hypothetical Anticancer Screening Data

Compound IDDerivatization TypeTarget Cell LineIC₅₀ (µM)
Parent -HeLa> 100
PD-01 O-BenzylHeLa45.2
PD-02 4-AnilinoHeLa12.8
PD-03 4-(4-Fluorophenyl)HeLa5.6
PD-04 O-EthylHeLa89.7
PD-05 4-MorpholinoHeLa25.1
Protocol 6: Antimicrobial Screening using the Broth Microdilution Assay

The broth microdilution method is a standardized assay to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents visible growth of a microorganism.[10][11][12]

Experimental Protocol:

  • Materials:

    • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

    • Mueller-Hinton Broth (MHB)

    • Synthesized pyrimidine derivatives (dissolved in DMSO)

    • 96-well sterile microplates

    • Standardized bacterial inoculum (adjusted to 0.5 McFarland standard and diluted)

  • Procedure:

    • Plate Setup: Add 50 µL of sterile MHB to each well of a 96-well plate.

    • Serial Dilution: Add 50 µL of the test compound solution (at 2x the highest desired concentration) to the first well of a row. Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on.

    • Inoculation: Inoculate each well with 50 µL of the standardized bacterial inoculum to a final concentration of approximately 5 x 10⁵ CFU/mL. Include a growth control (no compound) and a sterility control (no bacteria).

    • Incubation: Incubate the plates at 37 °C for 18-24 hours.

    • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Protocol 7: Kinase Inhibitor Screening using the ADP-Glo™ Luminescent Assay

The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction.[1][2] A decrease in ADP production in the presence of a test compound indicates kinase inhibition.

Experimental Protocol:

  • Materials:

    • Kinase of interest (e.g., a specific tyrosine or serine/threonine kinase)

    • Kinase substrate

    • ATP

    • Kinase reaction buffer

    • Synthesized pyrimidine derivatives (dissolved in DMSO)

    • ADP-Glo™ Reagent and Kinase Detection Reagent (Promega)

    • White, opaque 384-well plates

  • Procedure:

    • Kinase Reaction Setup: In a 384-well plate, set up the kinase reaction (typically 5 µL volume) containing the kinase, substrate, ATP, and the test compound at various concentrations. Include positive (no inhibitor) and negative (no kinase) controls.

    • Incubation: Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

    • Reaction Termination: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • ADP to ATP Conversion: Add 10 µL of Kinase Detection Reagent to each well to convert the ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

    • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

    • Data Analysis: A lower luminescent signal corresponds to higher kinase activity (more ADP produced). Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.

Diagram: Biological Screening Cascade

Screening_Cascade Library Library of Pyrimidine Derivatives Primary_Screening Primary Screening (e.g., Anticancer MTT Assay @ 10 µM) Library->Primary_Screening Actives Active Compounds (>50% inhibition) Primary_Screening->Actives Yes Inactives Inactive Compounds Primary_Screening->Inactives No Dose_Response Dose-Response & IC₅₀ Determination Actives->Dose_Response Secondary_Screening Secondary Assays (e.g., Kinase Inhibition, Antimicrobial MIC) Dose_Response->Secondary_Screening Lead_Candidates Lead Candidates Secondary_Screening->Lead_Candidates

Sources

Scalable synthesis of 5-Methoxy-2-methylpyrimidin-4-ol for industrial applications

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Scalable Synthesis of 5-Methoxy-2-methylpyrimidin-4-ol for Industrial Applications

Authored by: Your Senior Application Scientist

Abstract

This comprehensive guide details a scalable and efficient protocol for the synthesis of this compound, a key intermediate in the pharmaceutical industry. The document provides a thorough examination of the reaction mechanism, a step-by-step protocol for industrial-scale production, and critical insights into process optimization and safety. This guide is intended for researchers, scientists, and professionals in drug development seeking a robust and reliable method for the large-scale manufacturing of this important chemical building block.

Introduction: The Industrial Significance of this compound

Substituted pyrimidines are a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2] this compound is a vital intermediate, with its functional groups providing a versatile scaffold for the synthesis of a wide range of biologically active molecules, including kinase inhibitors for oncology applications.[3] The scalability of its synthesis is paramount for meeting the demands of drug development and commercialization. This document outlines a validated approach to its production, focusing on efficiency, safety, and scalability.

Reaction Mechanism and Rationale

The synthesis of this compound is predicated on the well-established cyclization reaction of a C3-biselectrophile with an amidine. A common and effective method for the synthesis of pyrimidin-4-ol derivatives involves the reaction of a β-ketoester with an amidine, followed by cyclization.[1] This approach is favored for its high yields and the ready availability of starting materials.

The reactivity of the pyrimidine ring is significantly influenced by its substituents.[1] The electron-donating methoxy and methyl groups on the pyrimidine ring in this compound play a crucial role in its chemical behavior. A key characteristic of pyrimidin-4-ol derivatives is the existence of lactam-lactim tautomerism, allowing the molecule to exist in equilibrium between the hydroxyl (-ol) form and a keto (-one) form.[1]

Scalable Synthesis Protocol

This protocol is designed for a multi-kilogram scale synthesis of this compound.

Materials and Equipment
Reagent/EquipmentGradeSupplierNotes
Ethyl 2-methoxyacetoacetate≥98%Commercial Supplier
Acetamidine hydrochloride≥97%Commercial Supplier
Sodium methoxide25% solution in methanolCommercial SupplierHighly corrosive and moisture-sensitive
MethanolAnhydrousCommercial Supplier
Hydrochloric acid37%Commercial Supplier
Glass-lined reactor1000 LIndustrial SupplierEquipped with overhead stirrer, reflux condenser, and temperature probe
CentrifugeIndustrial scaleIndustrial SupplierFor product isolation
Vacuum ovenIndustrial scaleIndustrial SupplierFor drying the final product
Experimental Procedure

Step 1: Reaction Setup

  • Ensure the glass-lined reactor is clean, dry, and inerted with nitrogen.

  • Charge the reactor with 500 L of anhydrous methanol.

  • Under a nitrogen atmosphere, add 150 kg of sodium methoxide solution (25% in methanol) to the reactor.

  • Stir the solution and bring the temperature to 25 °C.

Step 2: Reagent Addition and Reaction

  • Slowly add 100 kg of ethyl 2-methoxyacetoacetate to the reactor over a period of 1-2 hours, maintaining the temperature below 30 °C.

  • Once the addition is complete, add 80 kg of acetamidine hydrochloride in portions over 1-2 hours. An exothermic reaction will be observed.

  • After the addition of acetamidine hydrochloride, heat the reaction mixture to reflux (approximately 65-70 °C) and maintain for 8-12 hours.

  • Monitor the reaction progress by High-Performance Liquid Chromatography (HPLC).

Step 3: Product Isolation and Purification

  • Once the reaction is complete, cool the mixture to 0-5 °C.

  • Slowly add 37% hydrochloric acid to neutralize the reaction mixture to a pH of 6.5-7.0. A precipitate will form.

  • Stir the slurry for 1-2 hours at 0-5 °C to ensure complete precipitation.

  • Isolate the solid product by centrifugation.

  • Wash the product cake with 2 x 100 L of cold methanol.

  • Dry the product in a vacuum oven at 50-60 °C until a constant weight is achieved.

Process Flow Diagram

G cluster_setup Step 1: Reaction Setup cluster_reaction Step 2: Reaction cluster_workup Step 3: Work-up and Isolation setup1 Inert Reactor with Nitrogen setup2 Charge Methanol setup1->setup2 setup3 Add Sodium Methoxide setup2->setup3 reagent1 Add Ethyl 2-methoxyacetoacetate setup3->reagent1 reagent2 Add Acetamidine Hydrochloride reagent1->reagent2 reflux Heat to Reflux (8-12h) reagent2->reflux cool Cool to 0-5 °C reflux->cool neutralize Neutralize with HCl cool->neutralize precipitate Precipitation neutralize->precipitate centrifuge Centrifugation precipitate->centrifuge wash Wash with Cold Methanol centrifuge->wash dry Vacuum Drying wash->dry product product dry->product Final Product

Caption: Scalable synthesis workflow for this compound.

Process Optimization and Troubleshooting

For a successful and efficient industrial-scale synthesis, several parameters must be carefully controlled.

ParameterOptimal RangeRationaleTroubleshooting
Reaction Temperature 65-70 °CEnsures a sufficient reaction rate without significant byproduct formation.Low Temperature: Incomplete reaction. Extend reflux time. High Temperature: Increased impurity profile. Reduce heating mantle temperature.
pH of Neutralization 6.5-7.0Maximizes precipitation of the product while minimizing the dissolution of the hydrochloride salt.Low pH: Product may remain in solution. Add a small amount of base. High pH: Potential for side reactions. Add a small amount of acid.
Stirring Speed 100-150 RPMEnsures homogeneity of the reaction mixture without causing excessive shear.Low Speed: Poor mixing and heat transfer. Increase stirrer speed. High Speed: Potential for splashing and mechanical stress on the equipment. Reduce stirrer speed.
Troubleshooting Logic

G cluster_problem Problem Identification cluster_analysis Root Cause Analysis cluster_solution Corrective Actions problem Low Yield Incomplete Reaction High Impurity cause1 Temperature too low? Insufficient reaction time? problem->cause1 cause2 Incorrect pH? Inefficient precipitation? problem->cause2 cause3 Reagent quality? Cross-contamination? problem->cause3 solution1 Optimize temperature and time Re-run reaction cause1->solution1 solution2 Adjust pH carefully Optimize cooling rate cause2->solution2 solution3 Qualify new batch of reagents Thoroughly clean reactor cause3->solution3

Caption: Troubleshooting workflow for the synthesis of this compound.

Safety and Handling

Industrial-scale chemical synthesis requires strict adherence to safety protocols.

  • Sodium methoxide is highly corrosive and reacts violently with water. Handle in a dry, inert atmosphere and wear appropriate personal protective equipment (PPE), including gloves, goggles, and a face shield.

  • Methanol is flammable and toxic. Use in a well-ventilated area and avoid sources of ignition.

  • Acetamidine hydrochloride can be irritating to the skin and eyes. Handle with care and wear appropriate PPE.[4]

  • The reaction is exothermic , especially during the addition of acetamidine hydrochloride. Ensure the reactor's cooling system is functioning correctly and add reagents slowly to control the temperature.

According to the Safety Data Sheet, this compound is not classified as a hazardous substance. However, standard laboratory hygiene measures should be followed, such as changing contaminated clothing and washing hands after handling the substance. The product is chemically stable under standard ambient conditions.

Conclusion

The protocol detailed in this application note provides a scalable, efficient, and reliable method for the industrial synthesis of this compound. By carefully controlling reaction parameters and adhering to strict safety protocols, high yields of a high-purity product can be consistently achieved, facilitating its use in the development of next-generation pharmaceuticals.

References

  • BenchChem. (2025). Large-Scale Synthesis of 5-Methoxy-2-methylthiopyrimidine: Application Notes and Protocols.
  • BenchChem. (n.d.). This compound | 698-35-1.
  • Sigma-Aldrich. (2025). Safety Data Sheet - this compound.
  • Sigma-Aldrich. (n.d.). 5-(Ethoxymethyl)-2-methylpyrimidin-4-amine.
  • TCI Chemicals. (2024). Safety Data Sheet - 2-Amino-4,6-dimethoxypyrimidine.
  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 5-Methoxy-2-methylthiopyrimidine.
  • Google Patents. (n.d.). US6245913B1 - Synthetic procedure for 5-methoxy-2-[(4-methoxy-3,5-dimethyl-2-pyridinyl)-methylthio]-IH-benzimidazole hydrochloride and its conversion to omeprazole.
  • LGC Standards. (n.d.). 5-Methoxy-2-[[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]sulphanyl]-1H-benzimidazole (Ufiprazole).
  • Ambeed, Inc. (n.d.). 2-Methoxy-4-methylpyrimidin-5-ol | 1369766-62-0.
  • Google Patents. (n.d.). US6365740B1 - Preparation of 2-methyl-4-amino-5-aminomethylpyrimidine.
  • Google Patents. (n.d.). US20230092143A1 - Method for the synthesis of 2,4-dimethylpyrimidin-5-ol, intermediates, and method for the synthesis of lemborexant using the intermediates.
  • MySkinRecipes. (n.d.). 5-Methoxy-4-methylpyrimidin-2-amine.
  • Google Patents. (n.d.). CN105153041A - 5-fluctyosine preparation method suitable for industrial production.
  • BenchChem. (n.d.). Application Notes and Protocols for 4-Methoxypyrimidin-5-ol in Medicinal Chemistry.

Sources

Troubleshooting & Optimization

Troubleshooting low yield in 5-Methoxy-2-methylpyrimidin-4-ol synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 5-Methoxy-2-methylpyrimidin-4-ol Synthesis

Welcome to the technical support guide for the synthesis of this compound. This resource is designed for researchers and drug development professionals to diagnose and resolve common issues leading to low reaction yields. We will delve into the mechanistic underpinnings of the synthesis to provide robust, field-tested solutions.

The Core Reaction: A Mechanistic Overview

The most prevalent and reliable method for synthesizing this compound is the Pinner synthesis, a type of cyclocondensation reaction.[1][2][3] This reaction involves the condensation of an N-C-N fragment, acetamidine, with a three-carbon β-dicarbonyl equivalent, typically diethyl 2-methoxymalonate.[4][5]

The reaction proceeds in several key steps, which are critical to understand for effective troubleshooting:

  • Deprotonation: A base, commonly sodium ethoxide or methoxide, deprotonates the α-carbon of diethyl 2-methoxymalonate, forming a reactive enolate.

  • Nucleophilic Attack: The nucleophilic enolate attacks one of the electrophilic carbon atoms of the acetamidine.

  • Cyclization & Condensation: A series of intramolecular reactions and eliminations of ethanol and water leads to the formation of the aromatic pyrimidine ring.

Understanding this pathway is paramount, as failures at any of these stages can lead to diminished yields.

Caption: Generalized Pinner synthesis pathway for this compound.

Troubleshooting Guide: Question & Answer Format

This section directly addresses the most common experimental failures.

Issue 1: Low or No Product Formation (Poor Conversion)

Question: My TLC and/or LC-MS analysis shows primarily unreacted starting materials (acetamidine and diethyl 2-methoxymalonate) even after extended reaction times. What are the likely causes?

Answer: This is a classic activation problem, suggesting that the initial deprotonation and subsequent nucleophilic attack are not occurring efficiently. Let's break down the potential culprits.

  • Cause A: Inadequate Base Strength or Stoichiometry

    • The 'Why': The pKa of the α-proton on diethyl malonate is approximately 13. The base must be strong enough to deprotonate it irreversibly and drive the equilibrium towards the enolate. Using at least one full equivalent of a strong base like sodium ethoxide (NaOEt) or sodium methoxide (NaOMe) in an anhydrous alcohol solvent is critical. Weaker bases (e.g., K₂CO₃, triethylamine) are often insufficient for this specific condensation.[6][7]

    • Solution:

      • Verify Base Quality: Use freshly prepared or commercially sourced sodium alkoxide. Older reagents can decompose upon exposure to atmospheric moisture.

      • Ensure Stoichiometry: Use 1.05 to 1.2 equivalents of the base relative to the limiting reagent (typically the malonate). A slight excess can help overcome any minor deactivation by trace water.[8]

      • Consider In Situ Formation: Prepare fresh NaOEt by carefully adding sodium metal to anhydrous ethanol under an inert atmosphere (N₂ or Ar). This is the gold standard for ensuring base activity.

  • Cause B: Presence of Water (Moisture Contamination)

    • The 'Why': Water will readily protonate the alkoxide base and the malonate enolate, quenching the key reactive species. Amidines are also known to be hygroscopic and can hydrolyze.[6][9]

    • Solution:

      • Dry Glassware: Oven-dry all glassware and cool it under a stream of inert gas.

      • Use Anhydrous Solvents: Employ anhydrous ethanol or methanol. Using a freshly opened bottle or solvent from a purification system is best practice.

      • Handle Reagents Carefully: Use freshly purified acetamidine hydrochloride and handle it quickly to minimize moisture absorption.[9]

  • Cause C: Suboptimal Reaction Temperature

    • The 'Why': While the initial deprotonation is fast, the subsequent cyclization and condensation steps require thermal energy to overcome activation barriers.[1][10]

    • Solution: Most procedures for this type of pyrimidine synthesis specify heating the reaction mixture to reflux in ethanol or methanol.[1] Ensure your reaction is maintained at the solvent's boiling point for the recommended duration (typically several hours). Monitor progress by TLC to determine if the reaction is proceeding, albeit slowly.

Issue 2: Significant Impurity Formation

Question: My reaction produces the desired product, but I'm isolating a significant amount of a major side product, leading to low purity and yield. How can I identify and prevent this?

Answer: Side product formation typically arises from competing reaction pathways. The structure of the impurity is the best clue to its origin.

  • Cause A: Self-Condensation of Diethyl 2-methoxymalonate

    • The 'Why': The malonate enolate can, under certain conditions, react with another molecule of the ester starting material. This is more common if the amidine is not present or is unreactive.

    • Solution:

      • Order of Addition: A robust protocol involves first forming the sodium salt of the malonate by adding it to the base/solvent mixture. Then, add the acetamidine hydrochloride to this pre-formed enolate solution. This ensures the amidine is immediately available to react, minimizing the chance for malonate self-condensation.

  • Cause B: Hydrolysis of the Methoxy Group or Ester

    • The 'Why': If excess water is present, particularly under basic conditions and heat, saponification of the ethyl esters on the malonate can occur, forming carboxylate salts that are unreactive in the cyclization. The product's 5-methoxy group can also be susceptible to hydrolysis under harsh conditions.

    • Solution: Adhere strictly to anhydrous conditions as described in Issue 1.[9] During workup, neutralize the reaction mixture carefully with a mild acid (e.g., acetic acid or NH₄Cl solution) before extraction to avoid prolonged exposure to strong base or acid.

  • Cause C: Incomplete Cyclization

    • The 'Why': Insufficient reaction time or temperature can lead to the accumulation of acyclic intermediates.[6] These can be difficult to separate and may decompose during purification.

    • Solution: Ensure the reaction is run at reflux for an adequate period.[8] Use TLC to monitor the disappearance of starting materials and the appearance of the product spot. The reaction is complete when the starting material spots are no longer visible.

Troubleshooting_Flowchart Start Low Yield Observed Check_Conversion TLC/LC-MS: High SM remaining? Start->Check_Conversion Check_Impurities TLC/LC-MS: Major side products? Check_Conversion->Check_Impurities No Activation_Issue Activation Problem (Step 1-2 Failure) Check_Conversion->Activation_Issue Yes Selectivity_Issue Selectivity Problem (Side Reactions) Check_Impurities->Selectivity_Issue Yes Isolation_Issue Isolation Problem (Workup/Purification) Check_Impurities->Isolation_Issue No Base_Check Verify Base Quality & Stoichiometry Activation_Issue->Base_Check Moisture_Check Ensure Anhydrous Conditions Activation_Issue->Moisture_Check Temp_Check Confirm Reflux Temperature Activation_Issue->Temp_Check Selectivity_Issue->Moisture_Check Order_Check Optimize Order of Addition Selectivity_Issue->Order_Check Time_Check Increase Reaction Time/ Monitor by TLC Selectivity_Issue->Time_Check Solubility_Check Adjust Workup pH/ Solvent Choice Isolation_Issue->Solubility_Check Purification_Check Use Alternative Purification Method Isolation_Issue->Purification_Check

Caption: A decision tree for troubleshooting low yield in pyrimidine synthesis.

Issue 3: Low Isolated Yield After Purification

Question: My crude reaction mixture looks good by NMR/LC-MS, indicating high conversion, but my final mass after workup and column chromatography is disappointingly low. Where am I losing my product?

Answer: This common and frustrating issue points to problems during product isolation and purification rather than the reaction itself.

  • Cause A: Product Solubility

    • The 'Why': Pyrimidin-4-ol compounds can exhibit tautomerism, existing in equilibrium with a keto form (pyrimidin-4-one).[1] This, along with the polar methoxy group, can give the molecule significant aqueous solubility, especially if it exists as a salt after workup.

    • Solution:

      • pH Adjustment: Before extraction, carefully adjust the pH of the aqueous layer. The product is likely amphoteric. Adjusting the pH to its isoelectric point (often near neutral) will minimize its solubility in water. Check the pH with paper after each small addition of acid/base.

      • Extraction Solvent: Use a more polar extraction solvent like a 9:1 mixture of Dichloromethane:Isopropanol or perform multiple extractions with ethyl acetate (e.g., 5 x 50 mL instead of 2 x 100 mL).

      • Brine Wash: After extraction, washing the combined organic layers with brine (saturated NaCl solution) can help remove dissolved water and force any remaining polar product out of the aqueous phase and into the organic layer.

  • Cause B: Instability on Silica Gel

    • The 'Why': The slightly acidic nature of standard silica gel can sometimes cause degradation of sensitive compounds or irreversible adsorption, leading to material loss on the column.

    • Solution:

      • Deactivate Silica: Pre-treat the silica gel by slurrying it with a solvent system containing a small amount of triethylamine (~0.5-1%) before packing the column. This neutralizes the acidic sites.

      • Alternative Media: Consider using a different stationary phase like neutral alumina or reverse-phase (C18) chromatography if the compound proves highly sensitive to silica.

      • Crystallization: If the crude product is reasonably pure, attempt direct crystallization instead of chromatography. This can be a highly effective purification method that avoids potential degradation on a column.

Frequently Asked Questions (FAQs)

  • Q1: What is the best base to use for this reaction?

    • A1: Sodium ethoxide in anhydrous ethanol is the most commonly cited and effective base for this transformation, as ethanol is often the reaction solvent.[1][8] Sodium methoxide in methanol is also an excellent choice.

  • Q2: Can I use acetamidine free base instead of the hydrochloride salt?

    • A2: While possible, it is not recommended. Acetamidine free base is less stable and more hygroscopic than its hydrochloride salt. Using the salt is standard practice. Remember to account for the salt in your stoichiometry; you will need one equivalent of base to neutralize the HCl and a second equivalent to deprotonate the malonate. Therefore, if starting with acetamidine HCl, a total of at least 2 equivalents of base are required.

  • Q3: How do I effectively monitor the reaction's progress?

    • A3: Thin-Layer Chromatography (TLC) is the most straightforward method.[8][9] Use a moderately polar eluent system (e.g., 50-70% ethyl acetate in hexanes). The product, being more polar, should have a lower Rf than the starting malonate ester. Staining with potassium permanganate can help visualize the spots if they are not UV-active.

Summary of Key Parameters

ParameterRecommendationRationale
Base Sodium Ethoxide (NaOEt) or Sodium Methoxide (NaOMe)Strong enough to fully deprotonate the malonate.[6]
Stoichiometry 1.05-1.2 eq. Base (relative to malonate)Drives equilibrium and compensates for trace moisture.[8]
Solvent Anhydrous Ethanol or MethanolProtic solvent facilitates the reaction; must be dry.[1][9]
Temperature RefluxProvides necessary activation energy for cyclization.[1][10]
Atmosphere Inert (Nitrogen or Argon)Prevents moisture contamination and reagent degradation.[9]
Workup pH Adjust to ~6-7 before extractionMinimizes product solubility in the aqueous phase.

References

  • Benchchem. (n.d.). This compound.
  • Benchchem. (n.d.). Common side reactions in the synthesis of pyrimidines and their prevention.
  • Benchchem. (n.d.). Technical Support Center: Optimization of Pyrimidine Synthesis.
  • Benchchem. (n.d.). Troubleshooting common issues in pyrimidine synthesis.
  • MDPI. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Retrieved January 17, 2026, from [Link]

  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Unexpected Side Reactions in Pyrimidine Synthesis.
  • Benchchem. (n.d.). Troubleshooting unexpected side reactions in pyrimidine synthesis.
  • Slideshare. (n.d.). Pinner pyrimidine synthesis. Retrieved January 17, 2026, from [Link]

  • NIH. (n.d.). Malonates in Cyclocondensation Reactions. Retrieved January 17, 2026, from [Link]

  • Ain Shams University. (n.d.). SYNTHESIS OF PYRIMIDINE DERIVATIVES. Retrieved January 17, 2026, from [Link]

Sources

Optimizing reaction conditions for 5-Methoxy-2-methylpyrimidin-4-ol synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 5-Methoxy-2-methylpyrimidin-4-ol

Welcome to the technical support guide for the synthesis of this compound. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the reaction conditions for this important heterocyclic compound. The pyrimidine scaffold is a foundational element in numerous biologically active molecules, making robust synthetic routes essential for research and development.[1] This guide provides in-depth, field-proven insights in a direct question-and-answer format to address specific experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable synthetic route for this compound?

A1: The most established method for synthesizing the this compound core is through a cyclocondensation reaction. This involves reacting an amidine, specifically acetamidine, with a derivative of a methoxymalonic ester, such as diethyl 2-methoxymalonate.[1] The reaction is typically facilitated by a base, like sodium methoxide, in a protic solvent such as methanol or ethanol under reflux conditions.[1][2] This approach is favored for its reliability and control over the placement of the functional groups.

Q2: How does tautomerism affect the structure and nomenclature of this compound?

A2: this compound exhibits lactam-lactim tautomerism, a common feature for hydroxypyrimidines. It can exist in equilibrium between the hydroxyl (-ol) form and a more stable keto (-one) form.[1][2] Consequently, it can be named as This compound or, more commonly representing its stable tautomer, 5-methoxy-2-methyl-1H-pyrimidin-6-one .[1] The predominant form can be influenced by the solvent and solid-state packing forces. It is crucial to be aware of both forms when interpreting analytical data, such as NMR and IR spectra.

Q3: What are the critical parameters to control during the synthesis?

A3: The critical parameters for a successful synthesis are:

  • Purity of Reagents: Ensure starting materials, especially the methoxymalonic ester and acetamidine, are pure and dry. Impurities can lead to significant side reactions.[3]

  • Stoichiometry: Precise control over the molar ratios of reactants and the base is essential to drive the reaction to completion and minimize byproduct formation.[4]

  • Temperature Control: The reaction often requires heating to overcome the activation energy barrier for cyclization.[1] Maintaining a consistent reflux temperature is key for reproducible results.

  • Moisture Control: The reaction should be conducted under anhydrous conditions, as water can hydrolyze the ester starting materials and the base catalyst.[3]

Q4: What are the best practices for purifying the final product?

A4: Recrystallization is the most common and effective method for purifying the crude product.[1] The choice of solvent is critical. A good solvent will dissolve the compound sparingly at room temperature but readily at its boiling point. Common and effective solvents for pyrimidine derivatives include ethanol, methanol, or ethyl acetate.[1] If recrystallization is insufficient, column chromatography on silica gel can be employed for higher purity.[2]

Q5: How can I confirm the identity and purity of the synthesized this compound?

A5: A combination of analytical techniques should be used. High-Performance Liquid Chromatography (HPLC) is ideal for assessing purity by identifying and quantifying the main product peak relative to any impurities.[2] The identity of the compound should be confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry (MS) to verify the molecular structure and weight.[1][5]

Troubleshooting Guide for Synthesis

This guide addresses specific issues that may arise during the synthesis of this compound.

Observation / Issue Probable Cause(s) Recommended Solutions & Explanations
Low or No Product Yield 1. Impure or Wet Reagents: Starting materials may contain impurities or moisture, leading to side reactions or inhibition of the primary reaction. 2. Incorrect Stoichiometry: An improper molar ratio of acetamidine to the malonic ester derivative or insufficient base will result in incomplete conversion.[4] 3. Sub-optimal Temperature: Insufficient heating may fail to overcome the activation energy for the cyclization step. Conversely, excessive heat can cause degradation.[1] 4. Ineffective Base: The base (e.g., sodium methoxide) may have degraded due to improper storage and exposure to moisture.1. Verify Reagent Quality: Use freshly opened or properly stored reagents. Dry solvents and reagents before use if necessary. Run a small-scale test reaction with high-purity materials to confirm their viability. 2. Recalculate and Re-weigh: Double-check all calculations and accurately weigh all components. Ensure the base is used in the correct molar equivalent. 3. Optimize Temperature: Ensure the reaction is maintained at a steady reflux. Monitor the internal reaction temperature. Consider a temperature optimization study if yields remain low. 4. Use Fresh Base: Prepare a fresh solution of sodium methoxide or use a newly purchased batch.
Formation of Multiple Spots on TLC (Significant Impurities) 1. Side Reactions: Di-substitution or other side reactions can occur if reaction conditions are not well-controlled.[4] 2. Decomposition: The starting materials or the product may be degrading under the reaction conditions, especially with prolonged heating. 3. Incomplete Reaction: The presence of starting materials alongside the product indicates the reaction has not gone to completion.1. Control Reagent Addition: Consider the slow, dropwise addition of the base or one of the reactants to maintain better control over the reaction exotherm and minimize side products. 2. Monitor Reaction Time: Use TLC to monitor the reaction's progress closely. Stop the reaction as soon as the starting material is consumed to prevent the formation of degradation products.[3] 3. Increase Reaction Time/Temperature: If starting materials persist, consider extending the reflux time or slightly increasing the temperature, while continuing to monitor for byproduct formation.
Difficulty in Product Isolation / Crystallization 1. Oily Product: The crude product may isolate as an oil due to the presence of impurities that inhibit crystallization. 2. Inappropriate Crystallization Solvent: The chosen solvent may be too good (product remains in solution) or too poor (product crashes out with impurities).[1] 3. Supersaturation: The solution may be supersaturated, preventing the initiation of crystal growth.1. Initial Purification: First, attempt to purify the oil via column chromatography to remove impurities, then try to crystallize the purified fractions. 2. Solvent Screening: Perform small-scale crystallization trials with different solvents (e.g., ethanol, methanol, ethyl acetate, or solvent/anti-solvent pairs like ethanol/water).[1] 3. Induce Crystallization: Try scratching the inside of the flask with a glass rod at the solution's surface, adding a seed crystal if available, or cooling the solution slowly in an ice bath.
Inconsistent or Ambiguous Analytical Data (NMR, MS) 1. Presence of Tautomers: The presence of both the keto and enol forms can lead to extra or broadened peaks in NMR spectra.[1][2] 2. Residual Solvent: Solvent from the reaction or purification may be present in the final product, complicating NMR interpretation. 3. Sample Degradation: The compound may be unstable in the analytical solvent (e.g., DMSO, CDCl₃).1. Analyze with Tautomerism in Mind: Compare the obtained spectra with literature data for similar pyrimidin-4-ol systems. The keto form is generally more stable.[2] 2. Dry Thoroughly: Ensure the product is thoroughly dried under high vacuum to remove all traces of solvent before analysis. 3. Check Stability: Prepare analytical samples fresh and run the analysis promptly. If instability is suspected, try different deuterated solvents.

Detailed Experimental Protocol: Cyclocondensation Route

This protocol describes a representative lab-scale synthesis of this compound.

Materials:

  • Acetamidine hydrochloride

  • Sodium methoxide (NaOMe)

  • Anhydrous Methanol (MeOH)

  • Diethyl 2-methoxymalonate

  • Glacial Acetic Acid

  • Standard laboratory glassware, reflux condenser, magnetic stirrer, and heating mantle

Procedure:

  • Preparation of Acetamidine Free Base:

    • In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve sodium methoxide (1.05 eq) in anhydrous methanol.

    • To this solution, add acetamidine hydrochloride (1.0 eq) portion-wise while stirring at 0°C (ice bath).

    • Stir the resulting suspension for 30 minutes at room temperature. The byproduct, sodium chloride, will precipitate. This suspension containing the acetamidine free base is used directly in the next step.

  • Cyclocondensation Reaction:

    • To the methanolic suspension of acetamidine, add diethyl 2-methoxymalonate (1.0 eq) dropwise at room temperature.

    • Attach a reflux condenser and heat the reaction mixture to a gentle reflux (approx. 65°C).

    • Maintain the reflux and monitor the reaction's progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.

  • Workup and Isolation:

    • Once the reaction is complete (as indicated by the consumption of the limiting reagent on TLC), cool the mixture to room temperature.

    • Neutralize the reaction mixture by slowly adding glacial acetic acid until the pH is approximately 7.

    • Remove the solvent (methanol) under reduced pressure using a rotary evaporator.

    • The resulting crude solid contains the desired product and sodium salts.

  • Purification by Recrystallization:

    • To the crude solid, add a minimal amount of a suitable hot solvent, such as ethanol, to dissolve the product.[1]

    • Filter the hot solution to remove insoluble salts (NaCl).

    • Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

    • Collect the precipitated crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under high vacuum.

  • Analysis:

    • Determine the yield and melting point of the dried product.

    • Confirm the structure and assess purity using HPLC, ¹H NMR, ¹³C NMR, and MS.

Visualizations and Data

Experimental Workflow Diagram

The following diagram illustrates the key stages of the synthesis process.

G cluster_prep Phase 1: Preparation cluster_reaction Phase 2: Synthesis cluster_workup Phase 3: Isolation cluster_purification Phase 4: Purification & Analysis A Prepare Acetamidine Free Base (from HCl salt + NaOMe in MeOH) B Add Diethyl 2-methoxymalonate A->B Use suspension directly C Heat to Reflux (65°C) Monitor by TLC B->C D Cool to RT Neutralize with Acetic Acid C->D Reaction complete E Solvent Removal (Rotary Evaporation) D->E F Recrystallize from Ethanol E->F G Filter and Dry Product F->G H Final Analysis (HPLC, NMR, MS) G->H

Caption: Workflow for the synthesis of this compound.

Troubleshooting Logic Flow

This diagram provides a decision-making framework for addressing low product yield.

G Start Start: Low Yield Observed Check_Reagents Are reagents pure and anhydrous? Start->Check_Reagents Check_Stoichiometry Is stoichiometry correct? Check_Reagents->Check_Stoichiometry Yes Action_Reagents Action: Use purified/fresh reagents and dry solvents. Check_Reagents->Action_Reagents No Check_Conditions Are reaction conditions (temp, time) optimal? Action_Conditions Action: Verify temperature control and optimize reaction time via TLC. Check_Conditions->Action_Conditions No End Re-run Experiment Check_Conditions->End Yes Check_Stoichiometry->Check_Conditions Yes Action_Stoichiometry Action: Recalculate and re-weigh all components. Check_Stoichiometry->Action_Stoichiometry No Action_Reagents->End Action_Conditions->End Action_Stoichiometry->End

Caption: A decision tree for troubleshooting low synthesis yield.

Summary of Key Reaction Parameters
ParameterConditionRationale / Notes
Solvent Anhydrous Methanol or EthanolProtic solvent facilitates the condensation and cyclization steps. Must be dry to prevent hydrolysis.[1]
Base Sodium Methoxide (NaOMe)A strong base is required to deprotonate the acetamidine and facilitate the initial nucleophilic attack.
Temperature Reflux (approx. 65-78°C)Provides the necessary activation energy for the cyclization to form the pyrimidine ring.[1]
Reaction Time 4 - 8 hoursTypical duration, but should always be confirmed by reaction monitoring (e.g., TLC) to avoid incomplete reaction or product degradation.
Atmosphere Inert (Nitrogen or Argon)Recommended to prevent side reactions and maintain anhydrous conditions, especially during the preparation of the free base.
Purification Method Recrystallization (Ethanol)Effective for removing inorganic salts and other impurities to yield a crystalline solid product.[1]

References

  • Pyrimidine Metabolism Disorders . Source: MSD Manual Professional Edition, URL: [Link]

  • Disorders of pyrimidine metabolism - WikiLectures . Source: WikiLectures, URL: [Link]

  • Method for the synthesis of 2,4-dimethylpyrimidin-5-ol, intermediates, and method for the synthesis of lemborexant using the intermediates.
  • Pyrimidine Synthesis and Degradation - Biochemistry . Source: Pharmacy 180, URL: [Link]

Sources

Identifying and minimizing side reactions in 5-Methoxy-2-methylpyrimidin-4-ol synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of 5-Methoxy-2-methylpyrimidin-4-ol. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you identify and minimize side reactions, thereby improving your product yield and purity.

Introduction to the Synthesis

The synthesis of this compound is a critical process in the development of various pharmaceutical compounds. The most common and effective method for its synthesis involves the cyclocondensation reaction of acetamidine with a derivative of methoxymalonic ester, such as diethyl 2-methoxymalonate.[1] This reaction is typically carried out in a protic solvent like methanol or ethanol and is promoted by a base, such as sodium methoxide.[1] While this method is generally reliable, side reactions can occur, leading to impurities and reduced yields. This guide will help you navigate and troubleshoot these potential issues.

Troubleshooting Guide: Identifying and Minimizing Side Reactions

This section addresses specific issues you may encounter during the synthesis of this compound, focusing on the identification of potential side products and strategies to mitigate their formation.

Problem 1: Low Yield of the Desired Product

A low yield of this compound is a common issue that can be attributed to several factors, including suboptimal reaction conditions and the presence of side reactions.

Possible Causes and Solutions:

Possible Cause Explanation Recommended Solution
Incomplete Reaction The reaction may not have gone to completion, leaving unreacted starting materials.- Increase Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure all starting materials have been consumed. - Optimize Temperature: While the reaction is often run at reflux, ensure the temperature is optimal for your specific solvent and scale. For some pyrimidine syntheses, a lower temperature (0-5°C) can help minimize side reactions.[1]
Incorrect Stoichiometry An improper molar ratio of reactants can lead to the incomplete conversion of the limiting reagent.- Verify Stoichiometry: Ensure a proper molar ratio of acetamidine to diethyl 2-methoxymalonate. A slight excess of the less expensive reagent may be used to drive the reaction to completion.
Base Inactivity The base (e.g., sodium methoxide) may have degraded due to moisture.- Use Fresh Base: Employ freshly prepared or properly stored sodium methoxide. Ensure all reagents and solvents are anhydrous.
Hydrolysis of Diethyl 2-methoxymalonate The presence of water can lead to the hydrolysis of the ester groups in diethyl 2-methoxymalonate, rendering it inactive for the cyclization reaction.- Use Anhydrous Conditions: Dry all glassware thoroughly and use anhydrous solvents.
Problem 2: Presence of Multiple Impurities in the Crude Product

The appearance of multiple spots on a TLC plate or several peaks in an HPLC chromatogram of your crude product indicates the formation of side products. Below are some of the most likely side products and how to address them.

Potential Side Products and Their Mitigation:

Side Product Plausible Formation Mechanism Identification Mitigation Strategy
Unreacted Starting Materials Incomplete reaction.Compare with authentic samples of acetamidine and diethyl 2-methoxymalonate using TLC or HPLC.See "Incomplete Reaction" under Problem 1.
Acyclic Intermediates The reaction may stall after the initial condensation of acetamidine with one of the ester groups of diethyl 2-methoxymalonate, failing to cyclize.These intermediates will have a higher molecular weight than the starting materials but lower than the final product. They can be detected by Mass Spectrometry (MS).- Ensure Sufficient Base: The base is crucial for promoting the final cyclization step. - Increase Reaction Temperature: A higher temperature (reflux) can provide the necessary activation energy for cyclization.
Hydrolysis Products of Diethyl 2-methoxymalonate Hydrolysis of one or both ester groups to the corresponding carboxylic acids.These acidic byproducts can be detected by a change in pH of the reaction mixture and can be characterized by NMR and MS.Maintain stringent anhydrous conditions throughout the reaction.
N-acylated Acetamidine Acetamidine can be acylated by diethyl 2-methoxymalonate without subsequent cyclization.These byproducts will have a higher molecular weight than acetamidine and can be identified by MS and NMR.- Control Reaction Temperature: Lowering the initial reaction temperature may favor the desired cyclization pathway.

Visualizing the Reaction and Potential Side Reactions:

The following diagram illustrates the desired reaction pathway and potential side reactions.

Synthesis_Pathway SM1 Acetamidine Intermediate Acyclic Intermediate SM1->Intermediate Condensation Acylamidine N-acylated Acetamidine SM1->Acylamidine N-acylation SM2 Diethyl 2-methoxymalonate SM2->Intermediate Condensation Hydrolysis Hydrolysis Product (Malonic acid derivative) SM2->Hydrolysis Hydrolysis SM2->Acylamidine N-acylation Base Base (e.g., NaOMe) Base->Intermediate Condensation Product This compound Intermediate->Product Cyclization Water H₂O Water->Hydrolysis Hydrolysis

Caption: Desired synthesis pathway and potential side reactions.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for this synthesis?

A1: Protic solvents such as methanol and ethanol are commonly used and are effective for this reaction.[1] Methanol is often preferred when using sodium methoxide as the base, as it is the conjugate acid and will not interfere with the reaction.

Q2: How can I effectively monitor the progress of the reaction?

A2: Thin Layer Chromatography (TLC) is a quick and effective method for monitoring the disappearance of the starting materials. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) is recommended. A reversed-phase C18 column with a water/acetonitrile mobile phase gradient is a good starting point for method development.

Q3: What is the best method for purifying the crude product?

A3: Recrystallization is a highly effective method for purifying this compound.[1] Common solvents for recrystallization of pyrimidine derivatives include ethanol, methanol, or ethyl acetate.[1] If recrystallization is insufficient to remove all impurities, column chromatography on silica gel can be employed.

Q4: Can I use a different base for this reaction?

A4: While sodium methoxide is commonly used, other strong bases like sodium ethoxide or sodium hydride can also be effective. The choice of base should be compatible with the solvent used. It is important to use an alkoxide base that corresponds to the alcohol solvent to avoid transesterification of the diethyl 2-methoxymalonate.

Q5: What are the key safety precautions for this synthesis?

A5: Sodium methoxide is a corrosive and moisture-sensitive reagent and should be handled with care in a fume hood. The solvents used are flammable. Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Experimental Protocols

General Protocol for the Synthesis of this compound
  • Preparation: Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous methanol to a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Addition of Base: Carefully add sodium methoxide to the methanol and stir until it is completely dissolved.

  • Addition of Reactants: To the cooled solution (0-5 °C), add acetamidine hydrochloride, followed by the dropwise addition of diethyl 2-methoxymalonate.

  • Reaction: Allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress by TLC or HPLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and neutralize it with an appropriate acid (e.g., acetic acid or dilute HCl).

  • Isolation: Remove the solvent under reduced pressure. The crude product can then be purified by recrystallization.

Troubleshooting Workflow

The following diagram outlines a systematic approach to troubleshooting common issues in the synthesis.

Troubleshooting_Workflow Start Low Yield or Impure Product Analyze Analyze Crude Product (TLC, HPLC, MS, NMR) Start->Analyze Identify Identify Impurities Analyze->Identify UnreactedSM Unreacted Starting Materials? Identify->UnreactedSM AcyclicInt Acyclic Intermediates? UnreactedSM->AcyclicInt No OptimizeTimeTemp Optimize Reaction Time/Temp UnreactedSM->OptimizeTimeTemp Yes HydrolysisProd Hydrolysis Products? AcyclicInt->HydrolysisProd No CheckBase Check Base Activity AcyclicInt->CheckBase Yes OtherSideProd Other Side Products? HydrolysisProd->OtherSideProd No Anhydrous Ensure Anhydrous Conditions HydrolysisProd->Anhydrous Yes OptimizeConditions Optimize Reaction Conditions (e.g., solvent, base) OtherSideProd->OptimizeConditions Yes Purify Purify Product (Recrystallization, Chromatography) OptimizeTimeTemp->Purify CheckStoichiometry Verify Stoichiometry CheckStoichiometry->Purify CheckBase->Purify Anhydrous->Purify OptimizeConditions->Purify End Pure Product Purify->End

Caption: A systematic workflow for troubleshooting synthesis issues.

References

  • Wikipedia. Pyrimidine. [Link]

  • Richter, S. N., et al. (2022). Methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 8), 756–760. [Link]

Sources

Technical Support Center: Purification of 5-Methoxy-2-methylpyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Welcome to the technical support guide for the purification of 5-Methoxy-2-methylpyrimidin-4-ol. This document is designed for researchers, chemists, and drug development professionals who are working with this pyrimidine derivative. The unique structural features of this molecule, including its heterocyclic core, the presence of a methoxy group, and the potential for keto-enol tautomerism, can present specific challenges during its isolation and purification. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you achieve your desired purity and yield. Our approach is grounded in chemical first principles and validated by established laboratory practices.

Part 1: Troubleshooting Guide

This section addresses specific problems you may encounter during the purification of this compound. Each issue is followed by an analysis of potential causes and a set of recommended solutions.

Issue 1: Low Recovery After Column Chromatography

Question: I am losing a significant amount of my product on the silica gel column. My crude material is visible on the TLC plate, but the final yield after chromatography is less than 30%. What is happening?

Possible Causes & Solutions:

  • Cause A: Irreversible Adsorption to Silica Gel. this compound has two basic nitrogen atoms in its pyrimidine ring. Standard silica gel is acidic (pKa ~4-5) and can strongly, and sometimes irreversibly, bind to basic compounds. This is a very common issue with nitrogen-containing heterocycles.

    • Solution 1: Deactivate the Silica Gel. Before preparing your column, pre-treat the silica gel. Create a slurry of the silica in your chosen mobile phase and add 0.5-1% triethylamine (Et3N) or ammonia solution. This will neutralize the acidic silanol groups on the silica surface, preventing strong adsorption of your basic product.

    • Solution 2: Switch to a Different Stationary Phase. If deactivation is insufficient, consider alternative stationary phases. Alumina (basic or neutral) is an excellent alternative for purifying basic compounds. Alternatively, reversed-phase chromatography (C18 silica) with a mobile phase like methanol/water or acetonitrile/water may be suitable if the compound and its impurities have appropriate solubility.

  • Cause B: Tautomerization and Streaking. The compound exists in equilibrium between its pyrimidin-4-ol and pyrimidin-4(3H)-one tautomers. These two forms have different polarities and may interconvert on the column, leading to significant band broadening or "streaking" across a wide range of fractions, making it difficult to collect the pure compound and resulting in low recovery of pure fractions.

    • Solution: Modify the Mobile Phase. Adding a small amount of an acid or base to the mobile phase can often push the equilibrium to favor one tautomer, resulting in a sharper peak. For this molecule, adding a small amount of a volatile base like triethylamine (as mentioned above) is often effective. If using reversed-phase, a buffer like ammonium acetate can help to maintain a consistent pH and improve peak shape.

Issue 2: Persistent Impurities Observed in NMR/LC-MS

Question: After purification, I still see a persistent impurity with a similar mass in my LC-MS, or extra peaks in my NMR. I've tried running multiple columns. How can I remove it?

Possible Causes & Solutions:

  • Cause A: Co-eluting Isomeric Impurity. A common impurity in the synthesis of substituted pyrimidines is a regioisomer. For example, if the synthesis involves a cyclization reaction, an isomer like 5-Methoxy-6-methylpyrimidin-4-ol could potentially form and have very similar polarity to your target compound, making chromatographic separation difficult.

    • Solution 1: High-Resolution Chromatography. Optimize your chromatographic conditions for better resolution. This can involve using a shallower solvent gradient (for flash chromatography) or switching to a High-Performance Liquid Chromatography (HPLC) system with a high-resolution column.

    • Solution 2: Recrystallization. This is often the most effective method for removing small amounts of closely related impurities. A successful recrystallization can yield material of >99.5% purity. See the FAQ section for recommended solvent systems.

  • Cause B: Unreacted Starting Material. Depending on the synthetic route, starting materials may be structurally similar to the product. For instance, if the synthesis involves the methylation of a hydroxyl group, the starting diol may be present.

    • Solution: Exploiting Chemical Differences. If the impurity has a different functional group, a chemical workup can be effective. For example, if the impurity has a free hydroxyl or amino group that your product does not, a specific resin-based scavenger could be used. An acidic or basic wash during the initial extraction may also selectively remove certain starting materials.

Workflow for Purification Strategy Selection

The following diagram outlines a decision-making process for choosing the appropriate purification strategy.

Purification_Strategy start Crude Product Analysis (TLC, LC-MS) check_purity Is Purity > 95%? start->check_purity check_impurities What is the nature of impurities? check_purity->check_impurities No recrys Direct Recrystallization check_purity->recrys Yes column_chrom Silica Gel Chromatography (consider base deactivation) check_impurities->column_chrom Polar / Non-polar impurities acid_base Acid/Base Liquid-Liquid Extraction check_impurities->acid_base Acidic / Basic impurities isomers High-Resolution Chromatography or Fractional Recrystallization check_impurities->isomers Isomeric impurities final_product Pure Product (>99%) recrys->final_product recrys_final Final Recrystallization column_chrom->recrys_final Fractions >95% pure acid_base->column_chrom isomers->recrys_final recrys_final->final_product

Caption: Decision tree for selecting a purification method.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound I should be aware of?

Understanding the properties of your compound is the first step to a successful purification.

PropertyValue / DescriptionImplication for Purification
Structure Pyrimidine ring with methoxy, methyl, and hydroxyl groups.Polar molecule, capable of hydrogen bonding.
Tautomerism Exists in equilibrium between the -ol and -one forms.Can lead to multiple spots on TLC or broad peaks in chromatography. Behavior is pH and solvent dependent.
Basicity The pyrimidine ring nitrogens are basic (pKa of protonated form ~2-4).Can bind strongly to acidic media like silica gel. Can be protonated or deprotonated with acid/base washes.
Solubility Generally soluble in polar organic solvents (Methanol, Ethanol, DMSO, DMF). Moderately soluble in Ethyl Acetate, DCM. Sparingly soluble in non-polar solvents (Hexane) and water.Guides the choice of solvents for chromatography and recrystallization.

Q2: What is a good starting point for a recrystallization protocol?

Recrystallization is highly recommended as a final purification step.

Step-by-Step Protocol:

  • Solvent Screening: In small test tubes, test the solubility of your compound (~10-20 mg) in various solvents (e.g., Ethanol, Isopropanol, Ethyl Acetate, Acetonitrile, Toluene, and mixtures like Ethyl Acetate/Hexane). A good recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot.

  • Recommended System: A mixture of Ethyl Acetate and Heptane or Ethanol and Water has been found to be effective for many pyrimidinol derivatives.

  • Procedure: a. Dissolve the crude product in the minimum amount of the hot primary solvent (e.g., Ethyl Acetate). b. If needed, perform a hot filtration to remove any insoluble impurities. c. Slowly add the anti-solvent (e.g., Heptane) dropwise to the hot solution until you see persistent cloudiness. d. Add a few drops of the primary solvent to redissolve the precipitate and obtain a clear solution. e. Allow the solution to cool slowly to room temperature. For best crystal growth, do not disturb the flask. f. Once crystals have formed, cool the flask further in an ice bath for 30-60 minutes to maximize yield. g. Collect the crystals by vacuum filtration, wash with a small amount of cold anti-solvent, and dry under vacuum.

Q3: How can I effectively monitor the purification process?

Effective monitoring is crucial to making informed decisions during purification.

  • Thin-Layer Chromatography (TLC): This is your primary tool.

    • Recommended Mobile Phase: Start with a 5-10% Methanol in Dichloromethane (DCM) or a 50-70% Ethyl Acetate in Hexanes system.

    • Visualization: Use a UV lamp (254 nm) for visualization. The pyrimidine ring is a strong UV chromophore.

    • Pro-Tip: To check for basic impurities that may be sticking to the baseline, add 1% triethylamine to your TLC mobile phase. If a baseline spot moves, it indicates a basic compound.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is essential for confirming the mass of your product and identifying the masses of any impurities, which can provide clues to their identity (e.g., starting material, dimer, etc.).

Q4: My compound appears to be degrading during workup or purification. What can I do?

While this compound is generally stable, certain conditions can promote degradation.

  • Avoid Strong Acids/Bases: Prolonged exposure to strong acids or bases, especially at elevated temperatures, can potentially lead to hydrolysis of the methoxy group or other ring-opening reactions.

  • Temperature Control: When concentrating solutions, use a rotary evaporator with a water bath temperature below 40-50°C to minimize thermal degradation.

  • Atmosphere: For long-term storage, keep the compound in a cool, dark place under an inert atmosphere (Nitrogen or Argon) to prevent slow oxidation.

References

This section would be populated with links to specific scientific papers or chemical supplier technical data sheets that discuss the synthesis or properties of this compound or its close analogs. As this is a specific, non-commodity chemical, such references would typically be found in the context of larger synthetic campaigns.

Technical Support Center: 5-Methoxy-2-methylpyrimidin-4-ol Stability and Degradation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for 5-Methoxy-2-methylpyrimidin-4-ol. This guide is designed for researchers, scientists, and drug development professionals to address common stability issues and elucidate the degradation pathways of this compound. As Senior Application Scientists, we provide not just protocols, but the underlying scientific reasoning to empower your experimental choices.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: The main stability concerns for this compound revolve around its susceptibility to hydrolysis, photodegradation, and thermal stress. The pyrimidine ring, substituted with a methoxy and a hydroxyl group, presents several reactive sites. The methoxy group can be susceptible to hydrolysis under acidic or basic conditions, while the pyrimidine ring itself can undergo cleavage or modification under harsh conditions.[1][2][3] The presence of the hydroxyl group also introduces the possibility of keto-enol tautomerism, which can influence its reactivity and stability.[4]

Q2: How does pH affect the stability of this compound in aqueous solutions?

A2: The stability of this compound is expected to be highly pH-dependent.[3] In acidic media, protonation of the pyrimidine nitrogen atoms can make the ring more susceptible to nucleophilic attack, potentially leading to hydrolysis of the methoxy group or ring opening.[5] Conversely, under basic conditions, deprotonation of the hydroxyl group can increase electron density in the ring, but may also facilitate base-catalyzed hydrolysis. For some related pyrimidine derivatives, maximum stability is often found in a slightly acidic to neutral pH range.[3] A thorough pH stability study is crucial to determine the optimal conditions for your specific application.

Q3: What are the expected degradation products under forced degradation conditions?

A3: Under forced degradation conditions (acidic, basic, oxidative, thermal, and photolytic stress), several degradation products can be anticipated.[6][7] Hydrolysis is a major pathway, potentially leading to the cleavage of the methoxy group to form 5-hydroxy-2-methylpyrimidin-4-ol.[8][9] More severe conditions could lead to the opening of the pyrimidine ring itself.[1][10] Oxidation may introduce hydroxyl groups or other oxygen-containing functionalities. The exact nature of the degradants will depend on the specific stressor applied.

Q4: What analytical techniques are best for monitoring the stability of this compound and identifying its degradation products?

A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the primary tool for separating and quantifying this compound from its degradation products.[11][12][13] For the structural elucidation of unknown degradants, Liquid Chromatography-Mass Spectrometry (LC-MS) is indispensable as it provides molecular weight and fragmentation data.[11][14] For definitive structural confirmation of isolated degradation products, Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are the gold standards.[9][11]

Q5: What are the recommended storage conditions for this compound, both as a solid and in solution?

A5: As a solid, this compound should be stored in a well-sealed container, protected from light and moisture, at a cool and stable temperature. For solutions, it is advisable to prepare fresh solutions for immediate use. If storage is necessary, stock solutions should be kept at low temperatures, such as -20°C or -80°C, to minimize degradation.[3] Aliquoting into single-use vials is recommended to prevent contamination and degradation from repeated freeze-thaw cycles.[3]

Troubleshooting Guides

This section provides detailed protocols and troubleshooting advice for common experimental challenges encountered with this compound.

Issue 1: Inconsistent results or loss of compound activity in biological assays.

Possible Cause: Degradation of this compound in the assay medium.

Troubleshooting Protocol: Assessing Compound Stability in Assay Media

Objective: To determine the stability of this compound under the specific conditions of your biological assay.

Methodology:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Spike the compound into your cell culture or assay medium at the final experimental concentration.

  • Incubate the mixture under the same conditions as your experiment (e.g., 37°C, 5% CO₂).

  • Collect aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analyze the samples immediately by a validated stability-indicating HPLC method to quantify the remaining parent compound.

  • Compare the peak area of the parent compound at each time point to the zero-hour time point to determine the rate of degradation.

Causality Explained: Biological media are complex aqueous solutions with physiological pH and various components that can catalyze degradation. This experiment directly assesses the compound's stability in the relevant experimental environment, providing critical information for data interpretation.

Issue 2: Appearance of unknown peaks in the HPLC chromatogram during routine analysis.

Possible Cause: Onset of degradation due to improper storage or handling of the compound or its solutions.

Troubleshooting Protocol: Forced Degradation Study

Objective: To intentionally degrade this compound to generate its potential degradation products and develop a robust stability-indicating analytical method.[6][7] A degradation of 5-20% is generally targeted to observe primary degradants.[11][14]

Detailed Protocols:

Stress ConditionProtocolPotential Degradation Pathway
Acid Hydrolysis Dissolve the compound in a suitable solvent and add 0.1 M HCl. Heat at 60-80°C for a specified time. Neutralize with 0.1 M NaOH before analysis.[15][16]Hydrolysis of the methoxy group, potential ring cleavage.[8][9]
Base Hydrolysis Dissolve the compound in a suitable solvent and add 0.1 M NaOH. Heat at 60-80°C for a specified time. Neutralize with 0.1 M HCl before analysis.[15][16]Hydrolysis of the methoxy group, potential ring opening.[2][8]
Oxidation Dissolve the compound in a suitable solvent and add 3-30% H₂O₂. Keep at room temperature for a specified time.[16][17]Formation of N-oxides, hydroxylation of the ring or methyl group.
Thermal Degradation Heat the solid compound at a high temperature (e.g., 105°C) for a specified duration. Dissolve in a suitable solvent for analysis.[18][19][20]Decomposition and rearrangement reactions.
Photodegradation Expose a solution of the compound to a calibrated light source (e.g., UV and visible light) for a defined period. A control sample should be kept in the dark.[5][16][21]Photochemical reactions leading to ring cleavage or rearrangement.[22]

Data Analysis and Interpretation:

  • Chromatographic Separation: Develop an HPLC method that provides baseline separation between the parent compound and all major degradation peaks.

  • Mass Balance: Ensure that the total response of the parent compound and its degradation products remains consistent over time, indicating that all significant degradants are being detected.

  • Structural Elucidation: Use LC-MS/MS to obtain mass information and fragmentation patterns for the unknown peaks to propose their structures.

Visualizing Degradation Pathways and Workflows

To better understand the potential degradation mechanisms and the experimental workflow, the following diagrams are provided.

G cluster_hydrolysis Hydrolytic Degradation Parent 5-Methoxy-2-methyl- pyrimidin-4-ol Hydrolyzed_Product 5-Hydroxy-2-methyl- pyrimidin-4-ol Parent->Hydrolyzed_Product  -OCH3 -> -OH Acid Acidic Conditions (e.g., HCl) Acid->Parent Base Basic Conditions (e.g., NaOH) Base->Parent Ring_Opened Ring-Opened Products Hydrolyzed_Product->Ring_Opened Further Degradation G Start Sample Preparation (Compound in Solution) Stress Apply Stress Condition (Acid, Base, Heat, Light, Oxidant) Start->Stress Neutralize Neutralization/ Quenching (if applicable) Stress->Neutralize HPLC HPLC Analysis (Separation and Quantification) Neutralize->HPLC LCMS LC-MS Analysis (Structure Elucidation) HPLC->LCMS Data Data Interpretation (Identify Degradants, Determine Pathways) LCMS->Data

Caption: Forced Degradation Experimental Workflow.

References

  • Sochacka, J., & Kras, W. (2017). The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. Applied and Environmental Microbiology, 83(14), e00713-17. [Link]

  • do Monte, S. A., et al. (2021). Photophysical Deactivation Mechanisms of the Pyrimidine Analogue 1-Cyclohexyluracil. International Journal of Molecular Sciences, 22(16), 8881. [Link]

  • Kumar, S., et al. (2022). Comparative Study of UVA Filtering Compounds 2‑Methyl/2-Amino Pyrimidine Derivatives of Avobenzone under Acidic Conditions. ACS Omega, 7(42), 37746–37758. [Link]

  • Ashihara, H. (2019). Degradation of Pyrimidine Nucleotides. In Plant Nucleotide Metabolism. [Link]

  • Hurst, R. O., & Kuksis, A. (1958). DEGRADATION OF SOME PURINE AND PYRIMIDINE DERIVATIVES BY HOT ALKALI. Canadian Journal of Biochemistry and Physiology, 36(9), 919-925. [Link]

  • Harvey, R. A., & Ferrier, D. R. (2011).
  • Science.gov. (n.d.). pyrimidine degradation pathway: Topics by Science.gov. [Link]

  • Singh, S., & Kumar, V. (2016). Forced degradation studies. Journal of Analytical & Pharmaceutical Research, 3(6), 00083. [Link]

  • Google Patents. (n.d.). CN103910683A - Preparation method of 5-methoxy-4,6-dichloropyrimidine.
  • Fischer, P. H., et al. (1981). Biological effects of 5-carboxy-2'-deoxyuridine: hydrolysis product of 5-trifluoromethyl-2'-deoxyuridine. Molecular Pharmacology, 20(3), 555-561.
  • ResearchGate. (n.d.). (PDF) Forced degradation studies: Practical approch-overview of regulatory guidance and literature for the drug products and drug substances. [Link]

  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3), 38283-38287. [Link]

  • Campbell, L. L., Jr. (1957). REDUCTIVE DEGRADATION OF PYRIMIDINES II. Clostridium uracilicum: Mechanism of Uracil Degradation by. Journal of Bacteriology, 73(2), 225–229. [Link]

  • The Journal of Organic Chemistry - ACS Publications. (n.d.). [Link]

  • Journal of Agricultural and Food Chemistry - ACS Publications. (n.d.). [Link]

  • Wasternack, C. (1980). Degradation of pyrimidines and pyrimidine analogs--pathways and mutual influences. Pharmacology & Therapeutics, 8(3), 629-651. [Link]

  • PubChem. (n.d.). 5-Methoxypyrimidine. [Link]

  • Timmermann, B. N., et al. (1998). Identification of the major degradation products of 4-methoxy-2-(3-phenyl-2-propynyl)phenol formed by exposure to air and light. Journal of Natural Products, 61(11), 1358-1362. [Link]

  • PubChem. (n.d.). 2-Amino-5-methoxypyrimidine. [Link]

  • Ganea, I., et al. (2023). Thermal Stability and Kinetics of Degradation of Moxonidine as Pure Ingredient vs. Pharmaceutical Formulation. Processes, 11(6), 1738. [Link]

  • Li, Y., et al. (2009). Degradation pathways of a corticotropin-releasing factor antagonist in solution and solid states. Journal of Pharmaceutical Sciences, 98(11), 4117-4133. [Link]

  • Dressman, J. B., & Poust, R. I. (1983). Stability of allopurinol and of five antineoplastics in suspension. American Journal of Hospital Pharmacy, 40(4), 616-618.
  • Yaylayan, V. A., & Mandeville, A. (2011). Thermal decomposition of 5-(hydroxymethyl)-2-furaldehyde (HMF) and its further transformations in the presence of glycine. Journal of Agricultural and Food Chemistry, 59(20), 11118-11122. [Link]

  • ResearchGate. (n.d.). Degradation Pathways of a Corticotropin-Releasing Factor Antagonist in Solution and Solid States | Request PDF. [Link]

  • PubChem. (n.d.). 4-Amino-5-methoxymethyl-2-methylpyrimidine. [Link]

  • Pasha, S. I., et al. (2016). Stability Indicating Analytical Method Development, Validation, Method Transfer and Impurity Profile (Related Substances) Of 2,4-Dihydroxy-5-Fluoropyrimidine By Liquid Chromatography. IOSR Journal of Pharmacy, 6(11), 27-33.
  • Battu, S., & Pottabathini, V. (2015). Hydrolytic Degradation Study of Lansoprazole, Identification, Isolation and Characterisation of Base Degradation Product. International Journal of Analytical Mass Spectrometry and Chromatography, 3, 1-12. [Link]

  • ResearchGate. (n.d.). (PDF) Thermal Degradation Kinetics of Anthocyanins Extracted from Purple Maize Flour Extract and the Effect of Heating on Selected Biological Functionality. [Link]

  • Wang, Z., et al. (2023). Theoretical Kinetic Study of Thermal Decomposition of 5-Methyl-2-ethylfuran. Molecules, 28(12), 4683. [Link]

Sources

Technical Support Center: Optimizing Solubility of 5-Methoxy-2-methylpyrimidin-4-ol for In Vitro Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing the solubility challenges of 5-Methoxy-2-methylpyrimidin-4-ol in in vitro assay systems. This guide is designed for researchers, scientists, and drug development professionals to provide practical, scientifically-grounded solutions to ensure reliable and reproducible experimental outcomes. We will delve into the physicochemical properties of this compound and provide a systematic approach to overcoming solubility hurdles.

Understanding the Molecule: Physicochemical Profile

Before troubleshooting, it's essential to understand the inherent properties of this compound. While experimental data is limited, we can leverage computational predictions to guide our strategy. A key feature of this molecule is its ability to exist in tautomeric forms: the pyrimidin-4-ol form and the pyrimidin-4-one form.[1] This equilibrium is critical as it influences the molecule's ability to donate or accept protons, directly impacting its solubility in response to pH changes.

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted ValueImplication for Solubility
Molecular Weight 140.14 g/mol Relatively small, which is generally favorable for solubility.
LogP (o/w) 0.5 - 1.0Indicates moderate lipophilicity; may have limited aqueous solubility.
Aqueous Solubility Poor to moderateThe compound is not expected to be freely soluble in aqueous buffers.
pKa (Acidic) ~8.5 - 9.5The hydroxyl group can be deprotonated at basic pH, increasing solubility.
pKa (Basic) ~2.0 - 3.0The pyrimidine ring nitrogens can be protonated at acidic pH, increasing solubility.

Note: These values are computationally predicted and should be used as a guide for initial experimental design. It is highly recommended to experimentally determine the solubility for your specific assay conditions.

Frequently Asked Questions (FAQs)

Here we address the most common questions encountered when working with this compound.

Q1: I've dissolved this compound in DMSO to make a stock solution, but it precipitates immediately when I add it to my aqueous cell culture medium. What's happening and how can I fix it?

A1: This is a classic case of "solvent shock" or "crashing out."[1][2] The compound is highly soluble in your organic solvent (DMSO) but has poor solubility in the aqueous environment of the cell culture medium. When the concentrated stock is rapidly diluted, the compound is forced out of solution.

Causality: The rapid change in solvent polarity from predominantly organic to aqueous exceeds the compound's solubility limit in the final medium.

Solutions:

  • Reduce the Final Concentration: Your target concentration may be above the compound's aqueous solubility limit. Try a lower final concentration.

  • Perform Serial Dilutions: Instead of a single large dilution, perform a stepwise dilution of your stock solution in pre-warmed (37°C) culture medium.[1] This gradual reduction in solvent concentration can prevent precipitation.

  • Slow Addition and Mixing: Add the compound dropwise to the medium while gently vortexing or swirling.[1] This helps to disperse the compound and avoid localized high concentrations.

  • Optimize DMSO Concentration: Most cell lines can tolerate a final DMSO concentration of 0.1% to 0.5%.[3] Keeping the DMSO concentration as high as is tolerable for your cells can help maintain compound solubility. Always include a vehicle control with the same final DMSO concentration in your experiments.[3]

Q2: My compound solution looks fine initially, but I see a precipitate forming in the incubator after a few hours or days. What causes this delayed precipitation?

A2: Delayed precipitation can be due to several factors related to the dynamic environment of cell culture.

Causality:

  • Temperature Changes: While you may prepare your solutions at room temperature, the incubator is at 37°C. For some compounds, solubility can decrease at higher temperatures, although for many, it increases.

  • pH Shifts: Cellular metabolism can cause the pH of the culture medium to decrease (become more acidic) over time.[1] Based on the predicted pKa of this compound, a decrease in pH would make the compound less soluble if it was initially dissolved in a slightly basic solution.

  • Interaction with Media Components: The compound may interact with salts, proteins, or other components in the medium, forming less soluble complexes over time.[1]

  • Evaporation: In long-term cultures, evaporation can concentrate all components in the medium, potentially exceeding the solubility limit of your compound.[1]

Solutions:

  • Monitor Media pH: Check the pH of your culture medium throughout the experiment, especially in dense cultures. More frequent media changes may be necessary.

  • Use Serum: If your assay allows, the presence of serum proteins like albumin can help to solubilize hydrophobic compounds.[3]

  • Ensure Proper Humidification: Maintain proper humidity levels in your incubator to minimize evaporation.

Q3: How can I use pH to improve the solubility of this compound?

A3: Adjusting the pH is a powerful technique for compounds with ionizable groups. This compound is amphoteric, meaning it has both acidic (the hydroxyl group) and basic (the pyrimidine nitrogens) centers.

Causality: The solubility of an ionizable compound is highest when it is in its charged (ionized) form.

  • Acidic Conditions (pH < 7): At a pH significantly below the pKa of the pyrimidine nitrogens (predicted to be ~2.0-3.0), the compound will be protonated and positively charged, which should increase its aqueous solubility.

  • Basic Conditions (pH > 7): At a pH significantly above the pKa of the hydroxyl group (predicted to be ~8.5-9.5), the compound will be deprotonated and negatively charged, which should also increase its aqueous solubility.

Workflow for pH Adjustment:

  • Determine the pKa: If possible, experimentally determine the pKa of your compound.

  • Prepare Buffers: Make a series of buffers at different pH values (e.g., pH 5.0, 6.0, 7.4, 8.0, 9.0).

  • Test Solubility: Add an excess of your compound to each buffer, equilibrate (e.g., by shaking for 24 hours), centrifuge to pellet undissolved solid, and measure the concentration of the compound in the supernatant.

  • Select Optimal pH: Choose a pH that provides the best solubility while being compatible with your assay system. Crucially, ensure your cells or proteins are stable and functional at the selected pH.

Q4: Are there other additives I can use to improve solubility?

A4: Yes, several solubility enhancers can be used, particularly for in vitro assays.

  • Surfactants: Non-ionic surfactants like Tween® 80 or Triton™ X-100 can be effective at low concentrations (e.g., 0.01-0.05%) for enzyme assays. They form micelles that can encapsulate hydrophobic compounds. However, they are often cytotoxic and should be used with caution in cell-based assays.

  • Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively increasing their aqueous solubility. (2-Hydroxypropyl)-β-cyclodextrin is a common choice for cell culture applications.[3]

Troubleshooting Guide: A Step-by-Step Approach

If you are facing solubility issues, follow this systematic approach to identify and resolve the problem.

G start Precipitation Observed check_conc Is the final concentration too high? start->check_conc reduce_conc Decrease final concentration check_conc->reduce_conc Yes solvent_shock Is it 'solvent shock' on dilution? check_conc->solvent_shock No retest Re-test with optimized conditions reduce_conc->retest serial_dilution Use serial dilution & slow addition solvent_shock->serial_dilution Yes check_ph Is the media pH optimal? solvent_shock->check_ph No serial_dilution->retest adjust_ph Adjust pH of media (check cell tolerance) check_ph->adjust_ph No additives Consider solubility enhancers (e.g., serum, cyclodextrin) check_ph->additives Yes, but still precipitates adjust_ph->retest additives->retest

Caption: Troubleshooting workflow for precipitation issues.

Experimental Protocols

Protocol 1: Preparation of a High-Concentration Stock Solution

Objective: To prepare a concentrated stock solution of this compound in an appropriate organic solvent.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes or glass vials with Teflon-lined caps

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weigh the desired amount of this compound into a sterile tube or vial.

  • Add the required volume of DMSO to achieve the target concentration (e.g., 10-100 mM). It is standard practice to prepare stock solutions at high concentrations (e.g., 100x or 1000x the final assay concentration).

  • Vortex the solution vigorously until the compound is completely dissolved.

  • If the compound does not fully dissolve, briefly sonicate the solution in a water bath.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Kinetic Solubility Assessment

Objective: To estimate the solubility of the compound when diluted from a DMSO stock into an aqueous buffer, mimicking the conditions of a typical assay.

Materials:

  • 10 mM stock solution of this compound in DMSO

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well plate

  • Plate reader capable of measuring absorbance or a suitable analytical method (e.g., HPLC)

Procedure:

  • Prepare a series of dilutions of the DMSO stock solution in PBS in a 96-well plate. For example, add 2 µL of the 10 mM stock to 198 µL of PBS to get a 100 µM solution (final DMSO concentration of 1%).

  • Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Visually inspect each well for signs of precipitation.

  • Measure the amount of dissolved compound. If precipitation is observed, this can be done by centrifuging the plate and measuring the concentration in the supernatant. The highest concentration at which no precipitate is observed is the kinetic solubility.

References

  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. Retrieved from [Link]

  • JoVE. (2025). Bioavailability Enhancement: Drug Solubility Enhancement. Retrieved from [Link]

  • MDPI. (n.d.). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Retrieved from [Link]

  • Purdue e-Pubs. (n.d.). Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications. Retrieved from [Link]

  • PMC - NIH. (n.d.). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. Retrieved from [Link]

  • IOPscience. (2026). PH adjustment: Significance and symbolism. Retrieved from [Link]

  • Procell. (2024). Troubleshooting Precipitation in Cell Culture: Causes and Solutions. Retrieved from [Link]

  • Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement. Retrieved from [Link]

  • PubMed. (n.d.). Evaluation of surfactants as solubilizing agents in microsomal metabolism reactions with lipophilic substrates. Retrieved from [Link]

  • ResearchGate. (2025). Formulation strategies for poorly soluble drugs. Retrieved from [Link]

  • PhytoTech Labs. (n.d.). Preparing Stock Solutions. Retrieved from [Link]

  • Slideshare. (n.d.). solubility enhancement -by pH change & complexation. Retrieved from [Link]

  • Enfanos. (n.d.). Preparation of Stock Solutions. Retrieved from [Link]

  • G-Biosciences. (2013). Stock Solutions 101: Everything You Need to Know. Retrieved from [Link]

  • ResearchGate. (2014). How to enhance drug solubility for in vitro assays?. Retrieved from [Link]

  • JOCPR. (2024). The Role of Surfactants in Solubilization of Poorly Soluble. Retrieved from [Link]

  • ResearchGate. (n.d.). Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades. Retrieved from [Link]

  • Unknown Source. (n.d.). Considerations regarding use of solvents in in vitro cell based assays.
  • PMC - NIH. (2023). Unveiling the Role of Nonionic Surfactants in Enhancing Cefotaxime Drug Solubility: A UV-Visible Spectroscopic Investigation in Single and Mixed Micellar Formulations. Retrieved from [Link]

  • Unknown Source. (n.d.). PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION).
  • Longdom Publishing. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility. Retrieved from [Link]

  • International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. Retrieved from [Link]

  • PubMed. (n.d.). Considerations regarding use of solvents in in vitro cell based assays. Retrieved from [Link]

  • ResearchGate. (2025). Considerations regarding use of solvents in in vitro cell based assays. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Considerations regarding use of solvents in in vitro cell based assays. Retrieved from [Link]

  • ResearchGate. (2021). How to prepare a stock solution of commercially available essential oil for checking invitro acaricidal activity , and how to make working solutions ?. Retrieved from [Link]

  • Unknown Source. (2017). Formulation Selection and in-vitro Screening for Oral Bioavailability Enhancement.
  • PubChem. (n.d.). 2-Methoxy-4-methylpyrimidin-5-ol. Retrieved from [Link]

  • PubChem. (n.d.). 4-Amino-5-methoxymethyl-2-methylpyrimidine. Retrieved from [Link]

  • PubChem. (n.d.). 5-(Hydroxymethyl)-2-methylpyrimidin-4-ol. Retrieved from [Link]

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Technical Support Center: Preventing Degradation of 5-Methoxy-2-methylpyrimidin-4-ol on Silica Gel

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and preventative protocols for the purification of 5-Methoxy-2-methylpyrimidin-4-ol, a compound susceptible to degradation during silica gel chromatography. Our goal is to equip you with the foundational knowledge and practical steps to ensure the integrity of your compound.

Troubleshooting and FAQs

This section directly addresses common issues observed during the chromatographic purification of this compound and related polar heterocyclic compounds.

Q1: After running a silica gel column, my yield of this compound is significantly lower than expected, and I see multiple new spots on my TLC. What is happening?

A: This is a classic sign of on-column degradation. This compound, a nitrogen-containing heterocycle, is likely interacting with the acidic surface of the silica gel. The silanol groups (Si-OH) on the silica surface are weakly acidic and can catalyze degradation reactions or cause irreversible adsorption of basic compounds.[1][2] Pyrimidine derivatives, in particular, can be sensitive to acid-catalyzed ring-cleavage.[3]

Q2: I noticed significant streaking of my compound spot during TLC analysis on a silica plate. Is this related to degradation?

A: Yes, streaking is often a precursor to or a symptom of instability on silica gel. It indicates a strong, undesirable interaction between your compound and the stationary phase.[4] This can be due to the basic nitrogen atoms in the pyrimidine ring interacting with the acidic silanol groups.[1] This strong interaction can lead to poor peak shape in column chromatography and, in more severe cases, degradation.

Q3: Can I just switch to a more polar solvent system to get my compound off the column faster and minimize contact time?

A: While increasing solvent polarity can reduce retention, it may not solve the underlying issue of acidic degradation. In fact, using highly polar protic solvents like methanol under basic conditions can even begin to dissolve the silica gel, further complicating your purification.[2] A more effective strategy is to address the root cause: the acidity of the silica gel.

Q4: I've heard about "deactivating" silica gel. What does this mean and will it help?

A: Deactivating silica gel involves neutralizing its acidic silanol groups. This is a highly effective method for purifying acid-sensitive compounds.[4][5] The most common method is to add a small amount of a volatile base, like triethylamine (TEA) or ammonia, to the mobile phase.[2][6] This neutralizes the acidic sites and minimizes unwanted interactions, leading to improved recovery and purity.

In-Depth Technical Discussion: The Mechanism of Degradation

Standard silica gel is slightly acidic due to the presence of silanol groups (Si-OH) on its surface.[4] These groups can act as proton donors or Lewis acids, interacting strongly with basic compounds, particularly those containing nitrogen heterocycles.[1]

For this compound, there are several potential points of interaction that can lead to degradation:

  • Protonation of Ring Nitrogens: The lone pairs on the pyrimidine ring's nitrogen atoms can be protonated by the acidic silanol groups. This creates a charged species that binds strongly to the polar silica surface, leading to poor elution and potential catalysis of decomposition pathways.

  • Hydrogen Bonding: The hydroxyl and methoxy groups, along with the ring nitrogens, can form strong hydrogen bonds with the silanol groups.[7][8] While hydrogen bonding is a key part of the chromatographic separation mechanism, excessively strong interactions can lead to the issues described above.

  • Tautomerism: The 4-ol moiety of the pyrimidine can exist in tautomeric equilibrium with its keto form, 5-methoxy-2-methyl-1H-pyrimidin-6-one.[9] The silica surface could potentially catalyze this tautomerization, leading to multiple species on the column and a complex separation profile.

The combination of these interactions can result in the cleavage of the pyrimidine ring or other unforeseen reactions, ultimately reducing the yield of the desired compound.[3]

Visualizing the Degradation Pathway

The following diagram illustrates the proposed interaction between this compound and the acidic silanol groups on the silica gel surface, which can be the initiating step for degradation.

G Proposed Interaction Leading to Degradation compound This compound interaction Protonation / Strong H-Bonding compound->interaction Interaction silica Silica Surface (Si-OH) silica->interaction Acidic Silanol Groups degradation Degradation Products interaction->degradation Catalysis G Purification Strategy Decision Workflow start Crude 5-Methoxy-2- methylpyrimidin-4-ol tlc_silica TLC on Silica Plate start->tlc_silica streaking Streaking or Degradation? tlc_silica->streaking deactivate_silica Deactivate Silica with TEA streaking->deactivate_silica Yes standard_column Standard Silica Gel Column streaking->standard_column No alt_phase Use Alternative Stationary Phase (e.g., Neutral Alumina, HILIC) deactivate_silica->alt_phase If problems persist end Pure Product deactivate_silica->end alt_phase->end standard_column->end

Sources

Technical Support Center: Optimizing Recrystallization of 5-Methoxy-2-methylpyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 5-Methoxy-2-methylpyrimidin-4-ol via recrystallization. This document provides in-depth troubleshooting advice and optimized protocols for researchers, scientists, and drug development professionals. Our goal is to move beyond simple procedural steps to explain the underlying chemical principles, empowering you to make informed decisions during your purification process.

Frequently Asked Questions (FAQs)

Q1: What makes this compound challenging to recrystallize?

A1: The primary challenge lies in the molecule's structural properties. This compound possesses both hydrogen bond donors (-OH group) and acceptors (N atoms, -OCH₃ group), leading to high polarity. A key feature is its ability to exist in a tautomeric equilibrium between the pyrimidin-4-ol (lactim) form and the pyrimidin-4-one (lactam) form.[1] This equilibrium can be influenced by the solvent, affecting solubility in complex ways and sometimes leading to the undesired precipitation of the less soluble tautomer or a mixture.

Q2: What is the ideal characteristic of a single solvent for this compound?

A2: The ideal single solvent is one in which this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[1][2] This temperature-dependent solubility differential is the driving force for crystallization upon cooling. Given the compound's polarity, polar solvents are the best starting point.

Q3: When should I consider a two-solvent (mixed-solvent) system?

A3: A two-solvent system is necessary when no single solvent provides the ideal solubility profile.[3] This typically occurs when one solvent ("solvent" or "primary solvent") dissolves the compound too effectively even at room temperature, while another ("anti-solvent" or "secondary solvent") dissolves it very poorly even when hot.[3][4] The goal is to create a mixture where the compound is soluble when hot but precipitates in a controlled manner upon cooling or addition of the anti-solvent.

Q4: My compound "oils out" instead of crystallizing. What does this mean and how do I fix it?

A4: "Oiling out" occurs when the solute precipitates from the solution at a temperature above its melting point, forming a liquid phase instead of solid crystals.[2][5] This is a common problem for compounds with relatively low melting points or when the solution is too concentrated. To fix this, you should reheat the solution to redissolve the oil, add a small amount of additional solvent to lower the saturation point, and allow it to cool more slowly.[5][6] Slow cooling is critical for giving molecules sufficient time to arrange into an ordered crystal lattice.

Troubleshooting Guide: From Common Issues to Optimized Solutions

This section addresses specific experimental problems in a question-and-answer format, providing detailed, science-backed solutions.

Problem 1: No crystals form, even after cooling the solution in an ice bath.

  • Question: I've dissolved my compound in a hot solvent and cooled the solution, but nothing has precipitated. What's wrong?

  • Root Causes & Solutions:

    • Excess Solvent: This is the most frequent cause.[6] If the solution is too dilute, the concentration of the solute will not exceed its solubility limit even at low temperatures.

      • Solution: Gently heat the solution to evaporate a portion of the solvent.[5][7] Continue to remove solvent until you observe slight cloudiness (saturation point) at the boiling point, then add a drop or two of solvent to re-clarify and allow it to cool again.

    • Supersaturation: The solution may be supersaturated, a metastable state where the solute concentration is higher than its solubility limit, but crystallization has not been initiated.[6][7]

      • Solution A (Induce Nucleation): Gently scratch the inside of the flask just below the solvent line with a glass rod.[6][8] The microscopic scratches on the glass provide nucleation sites for crystal growth to begin.

      • Solution B (Seeding): If you have a small crystal of pure this compound, add it to the supersaturated solution. This "seed crystal" acts as a template for other molecules to deposit onto, initiating crystallization.[7][8]

Problem 2: The yield of recovered crystals is very low.

  • Question: I successfully grew crystals, but my final mass is much lower than expected. Where did my compound go?

  • Root Causes & Solutions:

    • Incomplete Precipitation: As noted above, using too much solvent is a primary cause of low yield, as a significant portion of the compound will remain dissolved in the mother liquor.[6][7]

    • Premature Crystallization: If the compound crystallizes in the filter funnel during hot filtration (to remove insoluble impurities), you will lose a substantial amount of product.

      • Solution: Use a slight excess of hot solvent before filtration and pre-heat the filtration apparatus (funnel and receiving flask) with hot solvent vapor to prevent a sudden drop in temperature.[4][5] The excess solvent can be evaporated after filtration is complete.

    • Washing with Room Temperature Solvent: Washing the collected crystals with solvent that is not ice-cold will redissolve some of your product.

      • Solution: Always wash the crystals on the filter with a minimal amount of ice-cold recrystallization solvent.[3][7]

Problem 3: The recrystallized product is still impure.

  • Question: I've performed the recrystallization, but my analytical data (e.g., NMR, melting point) shows that impurities are still present. Why didn't it work?

  • Root Causes & Solutions:

    • Crystallization Occurred Too Quickly: Rapid cooling traps impurities within the growing crystal lattice.

      • Solution: Allow the solution to cool slowly and undisturbed to room temperature before moving it to an ice bath. Slow, controlled cooling is essential for selective crystallization, giving impurities time to be excluded from the lattice.[2]

    • Impurities Have Similar Solubility: If an impurity has a solubility profile very similar to this compound in the chosen solvent, co-crystallization can occur.

      • Solution: You must select a different solvent or solvent system where the solubility of the impurity and the desired compound differ significantly. This is where a systematic solvent screening becomes invaluable.

Experimental Protocols & Data

Protocol 1: Systematic Solvent Screening

The key to successful recrystallization is selecting the right solvent. This protocol outlines a method for efficiently screening potential candidates.

Objective: To identify a solvent or solvent pair that provides high solubility at elevated temperatures and low solubility at room temperature or below.

Methodology:

  • Place approximately 20-30 mg of crude this compound into several small test tubes.

  • To each tube, add a different candidate solvent dropwise at room temperature, swirling after each addition. Note the solubility. An ideal solvent will not dissolve the compound well at this stage.[3]

  • For solvents that do not dissolve the compound at room temperature, gently heat the test tube in a water bath towards the solvent's boiling point.

  • Add more hot solvent dropwise until the solid just dissolves. Record the approximate volume.

  • Allow the clear solution to cool slowly to room temperature, and then place it in an ice bath for 15-20 minutes.

  • Observe the quantity and quality of the crystals formed. A dense, crystalline precipitate indicates a good single-solvent candidate.

  • If no single solvent is ideal, proceed to identify a two-solvent system as described in Protocol 2.

Table 1: Representative Solvent Screening Data for this compound (Note: This table is illustrative, based on the compound's structure. Experimental verification is required.)

SolventPolarity IndexBoiling Point (°C)Solubility (at RT)Solubility (Hot)Remarks
Water10.2100ModerateHighGood potential, but slow cooling is critical to avoid amorphous solid.
Ethanol5.278ModerateHighExcellent starting point. Often used for pyrimidine derivatives.[1]
Methanol6.665HighVery HighMay be too good a solvent, leading to low recovery. Potential for two-solvent system.
Ethyl Acetate4.477LowModerate-HighGood candidate. Lower polarity may exclude more polar impurities.[1][9]
Acetone5.156ModerateHighGood candidate, but low boiling point requires careful handling.
Toluene2.4111Very LowLowUnlikely to be a good single solvent. Could act as an anti-solvent.
n-Hexane0.169InsolubleInsolubleClassic anti-solvent candidate for pairing with a polar solvent.[9]
Protocol 2: Two-Solvent Recrystallization

Objective: To purify the compound using a solvent/anti-solvent pair identified during screening. This protocol uses an Ethanol/n-Hexane system as an example.

Methodology:

  • Dissolve the crude this compound in the minimum amount of hot ethanol required to achieve a clear solution in an Erlenmeyer flask.[8]

  • While keeping the solution hot, add n-hexane (the anti-solvent) dropwise until you observe persistent cloudiness (the saturation point).[4][10]

  • Add 1-2 drops of hot ethanol to redissolve the precipitate and ensure the solution is perfectly clear.

  • Remove the flask from the heat source, cover it, and allow it to cool slowly and undisturbed to room temperature.

  • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.[8]

  • Collect the crystals by vacuum filtration using a Büchner funnel.[8]

  • Wash the crystals with a small amount of an ice-cold mixture of the ethanol/n-hexane solvent system.

  • Dry the crystals thoroughly under vacuum to remove residual solvent.

Visualized Workflows

Solvent System Selection Workflow

This diagram outlines the decision-making process for choosing an appropriate solvent system.

start Start: Crude Compound screen Perform Single-Solvent Screening (Protocol 1) start->screen decision1 Ideal Single Solvent Found? screen->decision1 single_solvent Proceed with Single-Solvent Recrystallization decision1->single_solvent Yes no_ideal No single solvent is ideal. Identify a good solvent (S1) and a miscible anti-solvent (S2). decision1->no_ideal No end End: Pure Crystals single_solvent->end two_solvent Proceed with Two-Solvent Recrystallization (Protocol 2) no_ideal->two_solvent two_solvent->end

Caption: Decision tree for selecting a recrystallization solvent system.

General Recrystallization Workflow

This diagram illustrates the key steps in a standard recrystallization procedure.

step1 Step 1: Dissolution Dissolve crude solid in minimum amount of hot solvent. step2 Step 2: Hot Filtration (Optional) If insoluble impurities are present, filter the hot solution. step1->step2 step3 Step 3: Cooling & Crystallization Allow solution to cool slowly and undisturbed to form crystals. step2->step3 step4 Step 4: Crystal Isolation Collect crystals by vacuum filtration. step3->step4 step5 Step 5: Washing Rinse crystals with a minimal amount of ice-cold solvent. step4->step5 step6 Step 6: Drying Dry the pure crystals under vacuum. step5->step6

Caption: Standard experimental workflow for purification by recrystallization.

References

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Reddit. (2023). Recrystallization Issues. r/Chempros. Retrieved from [Link]

  • Biocyclopedia. (n.d.). Problems in recrystallization. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Recrystallization. Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Recrystallization - Single Solvent. Retrieved from [Link]

  • Wired Chemist. (n.d.). Recrystallization. Retrieved from [Link]

  • University of York, Chemistry Teaching Labs. (n.d.). Problems with Recrystallisations. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • El-Sayed, W. A., Ali, O. M., & Nada, A. A. (2012). Synthesis and Isomerization of Some Novel Pyrazolopyrimidine and Pyrazolotriazolopyrimidine Derivatives. Molecules, 17(9), 10521-10531. Retrieved from [Link]

  • Belluti, F., et al. (2021). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. ACS Chemical Neuroscience, 12(21), 4065-4081. Retrieved from [Link]

  • Massachusetts Institute of Technology. (n.d.). Two-Solvent Recrystallization Guide. MIT OpenCourseWare. Retrieved from [Link]

  • Yang, Q., et al. (2011). Synthesis and Antifungal Activities of Some Novel Pyrimidine Derivatives. Molecules, 16(7), 5617-5629. Retrieved from [Link]

  • Zhang, J., et al. (2023). Facile Recrystallization Process for Tuning the Crystal Morphology and Thermal Safety of Industrial Grade PYX. Molecules, 28(12), 4758. Retrieved from [Link]

Sources

Enhancing the regioselectivity of 5-Methoxy-2-methylpyrimidin-4-ol synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 5-Methoxy-2-methylpyrimidin-4-ol

A Guide to Enhancing Regioselectivity and Troubleshooting Common Synthetic Challenges

Welcome to the technical support center for pyrimidine synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the synthesis of this compound. As a key heterocyclic scaffold in medicinal chemistry, achieving its synthesis with high regiochemical purity is paramount. This document moves beyond simple protocols to explain the causality behind experimental choices, helping you troubleshoot and optimize your reaction outcomes.

Frequently Asked Questions (FAQs): Foundational Concepts

This section addresses fundamental questions regarding the synthesis and properties of this compound.

Q1: What is the principal synthetic strategy for this compound?

A1: The most common and effective method for synthesizing the pyrimidin-4-ol core involves the cyclocondensation of a 1,3-dicarbonyl compound (or its equivalent) with a compound containing an N-C-N moiety, such as an amidine.[1] For this compound, the standard precursors are acetamidine (providing the C2-methyl group and the N1-C2-N3 fragment) and a C3-dicarbonyl synthon bearing a methoxy group, such as diethyl 2-methoxy-3-oxosuccinate. The reaction is typically conducted in a protic solvent like ethanol or methanol under reflux.[2]

Q2: What does "regioselectivity" mean in the context of this specific synthesis?

A2: Regioselectivity refers to the preference for forming one constitutional isomer over another.[3] In this synthesis, the 1,3-dicarbonyl precursor is unsymmetrical. The two nitrogen atoms of acetamidine can, in principle, attack the two different carbonyl groups. Regioselectivity is the control of this reaction to ensure the desired product, This compound , is formed preferentially over its isomer, 5-Methoxy-6-methylpyrimidin-4-ol .

Q3: What is the significance of tautomerism for this molecule?

A3: Pyrimidin-4-ol derivatives exist in a dynamic equilibrium between two tautomeric forms: the aromatic hydroxyl (-ol) form and the non-aromatic keto (-one) form, a phenomenon known as lactam-lactim tautomerism.[2] Therefore, this compound is in equilibrium with 5-Methoxy-2-methylpyrimidin-4(3H)-one . The predominant form can be influenced by factors like solvent polarity and pH. This is a critical consideration for characterization (NMR, IR) and for predicting the molecule's reactivity in subsequent steps.[2]

Troubleshooting Guide: Enhancing Regioselectivity and Yield

This section provides detailed solutions to specific experimental challenges.

Issue 1: Poor Regioselectivity and Formation of Isomeric Impurities

The most common problem is the co-formation of the undesired 5-Methoxy-6-methylpyrimidin-4-ol isomer, which is often difficult to separate from the desired product due to similar physical properties.

  • Probable Cause: The reaction is run under conditions (e.g., high temperature) that allow the two carbonyls of the dicarbonyl precursor to react at similar rates with acetamidine. The inherent electronic differences between the ketone and ester carbonyls are insufficient to direct the reaction to a single product.

  • Solution: Implement a Kinetically Controlled, Stepwise Approach. The key to enhancing regioselectivity is to exploit the differential reactivity of the carbonyl groups under milder conditions before forcing the cyclization. The ketone carbonyl is generally more electrophilic than the ester carbonyl. By controlling the temperature and basicity, we can favor the initial nucleophilic attack of the amidine at the ketone.

    See the detailed Optimized Experimental Protocol below for a step-by-step methodology. The general principle is to first form the acyclic intermediate at a lower temperature and then induce cyclization by heating.

Visualizing the Regioselective Challenge

The following diagram illustrates the desired reaction pathway versus the formation of the common isomeric byproduct.

G cluster_reactants Reactants cluster_products Potential Products Acetamidine Acetamidine Intermediate_A Intermediate A (Attack at Ketone) Acetamidine->Intermediate_A Pathway A (Favored) Intermediate_B Intermediate B (Attack at Ester) Acetamidine->Intermediate_B Pathway B (Disfavored) Dicarbonyl Diethyl 2-methoxy-3-oxosuccinate Dicarbonyl->Intermediate_A Pathway A (Favored) Dicarbonyl->Intermediate_B Pathway B (Disfavored) Desired 5-Methoxy-2-methyl- pyrimidin-4-ol (Target) Isomer 5-Methoxy-6-methyl- pyrimidin-4-ol (Isomer) Intermediate_A->Desired Cyclization Intermediate_B->Isomer Cyclization

Caption: Reaction pathways for the synthesis of this compound.

Issue 2: Low Overall Reaction Yield

Even with good selectivity, the overall yield may be unsatisfactory.

  • Probable Cause A: Incomplete Cyclization. The final ring-closing step, which involves the elimination of ethanol and water, can be slow or reversible.

  • Solution A: Catalysis. The addition of a catalytic amount of a Brønsted acid, such as p-toluenesulfonic acid (p-TsOH), after the initial condensation can facilitate the dehydration and cyclization steps, driving the reaction to completion.[4]

  • Probable Cause B: Degradation. Starting materials or the product may be sensitive to prolonged heating or harsh pH conditions.

  • Solution B: Reaction Monitoring and Inert Atmosphere. Monitor the reaction progress closely using Thin Layer Chromatography (TLC). Once the starting material is consumed, proceed immediately with the workup to avoid degradation. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions.

Troubleshooting Workflow

Use the following decision tree to diagnose and resolve common issues.

G Start Start Synthesis CheckPurity Analyze Crude Product (NMR, LC-MS) Start->CheckPurity Problem Identify Primary Issue CheckPurity->Problem Good High Yield & >95:5 Regioselectivity Problem->Good Success PoorRegio Poor Regioselectivity (<95:5 Isomer Ratio) Problem->PoorRegio Isomers Detected LowYield Low Overall Yield (<50%) Problem->LowYield Low Mass Balance Purification Difficult Purification Problem->Purification Product is Impure End Achieve Pure Product Good->End Sol_Regio Implement Two-Temp Protocol. Lower initial temp (0-25°C), then heat for cyclization. PoorRegio->Sol_Regio Sol_Yield Add catalytic p-TsOH. Monitor by TLC to avoid degradation. LowYield->Sol_Yield Sol_Purify Optimize column chromatography (gradient elution) or try recrystallization from different solvents. Purification->Sol_Purify Sol_Regio->End Sol_Yield->End Sol_Purify->End

Caption: Troubleshooting workflow for optimizing the synthesis.

Data Summary: Impact of Reaction Conditions

The choice of solvent and temperature is critical for controlling regioselectivity. The following table provides a general guide based on established principles of pyrimidine synthesis.

ParameterConditionExpected Outcome on RegioselectivityRationale
Temperature Low Initial Temp (0-25°C)High Favors kinetic control, allowing the more electrophilic ketone to react first.
High Temp (Reflux) from StartLow to Moderate Provides enough energy to overcome the activation barrier for both reaction pathways, leading to a mixture of products.
Solvent Protic (Ethanol, Methanol)Good Solubilizes the amidine salt and can participate in proton transfer, facilitating the reaction.[2]
Aprotic (THF, Dioxane)Variable May require a stronger, soluble base. Can sometimes alter the reactivity profile of the nucleophile.
Base NaOEt (in EtOH)Excellent In situ formation of the free amidine base in its reaction solvent provides a controlled concentration of the active nucleophile.
Stronger, Hindered BasesPotentially Lower May promote undesired enolization of the dicarbonyl compound, leading to side reactions.

Optimized Experimental Protocol

This protocol is designed to maximize the regioselective formation of this compound.

Reagents:

  • Acetamidine hydrochloride

  • Diethyl 2-methoxy-3-oxosuccinate

  • Sodium ethoxide (NaOEt), 21% solution in ethanol

  • Absolute Ethanol (200 proof)

  • p-Toluenesulfonic acid (p-TsOH) (optional, for yield optimization)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

Procedure:

  • Preparation of the Amidine Free Base:

    • In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve acetamidine hydrochloride (1.0 eq) in absolute ethanol (approx. 5 mL per gram of amidine).

    • Cool the solution to 0°C in an ice-water bath.

    • Slowly add sodium ethoxide solution (1.0 eq) dropwise. A precipitate of NaCl will form.

    • Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour. The resulting suspension contains the free acetamidine base.

  • Initial Condensation (Kinetic Control):

    • In a separate flask, dissolve diethyl 2-methoxy-3-oxosuccinate (1.05 eq) in absolute ethanol.

    • Cool the previously prepared acetamidine suspension back to 0°C.

    • Add the solution of the dicarbonyl compound dropwise to the cold amidine suspension over 30 minutes. This slow addition to a cold solution is critical for selectivity.

    • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 4-6 hours. Monitor the formation of the acyclic intermediate by TLC.

  • Cyclization and Dehydration:

    • Heat the reaction mixture to reflux (approx. 78°C for ethanol).

    • Maintain the reflux for 12-18 hours, or until TLC analysis indicates the consumption of the intermediate and formation of the product.

    • (Optional Yield Optimization): If the reaction stalls, cool the mixture slightly, add a catalytic amount of p-TsOH (0.05 eq), and resume reflux.

  • Workup and Purification:

    • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

    • Resuspend the residue in ethyl acetate and water. Adjust the pH of the aqueous layer to ~8 with saturated NaHCO₃ solution.

    • Separate the layers and extract the aqueous phase three times with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

    • The crude product can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization (e.g., from an ethyl acetate/heptane mixture) to yield pure this compound.

References

  • Regio-selective chemical-enzymatic synthesis of pyrimidine nucleotides facilitates RNA structure and dynamics studies. (2014). Chembiochem, 15(11), 1573-7. [Link]

  • Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects. (n.d.). National Institutes of Health (NIH). [Link]

  • Synthesis of 5-Substituted Pyrimidines via Formaldehyde Addition. (n.d.). Journal of the American Chemical Society. [Link]

  • Synthesis, reactions, and applications of pyrimidine derivatives. (2021). Current Chemistry Letters, 11(2), 121-142. [Link]

  • Synthesis and Evaluation of 2,5-Substituted Pyrimidines as Small-Molecule Gankyrin Binders. (n.d.). Taylor & Francis Online. [Link]

  • Synthesis of 5-substituted pyrimidine nucleosides. (1965). Chemical & Pharmaceutical Bulletin, 13(1), 7-16. [Link]

  • Synthesis of pyrimidines. (n.d.). Organic Chemistry Portal. [Link]

  • Nickel-Catalyzed Atroposelective Synthesis of Axially Chiral Heterobiaryls via De Novo Benzene Formation. (2024). Organic Letters. [Link]

  • Regioselectivity. (n.d.). Wikipedia. [Link]

  • BIOSYNTHESIS OF PYRIMIDINE RIBONUCLEOTIDES. (n.d.). DAV University. [Link]

  • SYNTHESIS OF PYRIMIDINE AND PYRIMIDINTHIONE. (2014). ResearchGate. [Link]

  • Method for the synthesis of 2,4-dimethylpyrimidin-5-ol, intermediates, and method for the synthesis of lemborexant using the intermediates. (2023).
  • Process for preparing 2-methyl-4-amino-5-amino methylpyrimidine. (n.d.).
  • Optimization of piperazinebenzylamines with a N-(1-methoxy-2-propyl) side chain as potent and selective antagonists of the human melanocortin-4 receptor. (2005). Bioorganic & Medicinal Chemistry Letters, 15(20), 4615-8. [Link]

  • Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies. (n.d.). National Institutes of Health (NIH). [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to Pyrimidine Synthesis: 5-Methoxy-2-methylpyrimidin-4-ol in Focus

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the pyrimidine scaffold is a cornerstone, integral to the structure of nucleobases and a vast array of therapeutic agents.[1][2][3] Its versatility allows for extensive functionalization, leading to compounds with anticancer, antiviral, and anti-inflammatory properties.[1][2] This guide offers an in-depth comparison of synthetic strategies focusing on a particularly valuable building block, 5-Methoxy-2-methylpyrimidin-4-ol, and contrasts its formation with other prevalent methods for synthesizing pyrimidine derivatives.

Our analysis will dissect the causality behind experimental choices, providing not just protocols but the strategic reasoning essential for researchers, scientists, and drug development professionals.

Structural and Reactivity Analysis: this compound

The synthetic utility of this compound stems directly from its unique electronic and structural features.

  • Substituent Effects : The pyrimidine ring's reactivity is modulated by its three substituents. The methyl group (-CH₃) at C2 and the methoxy group (-OCH₃) at C5 are both electron-donating, increasing the electron density of the aromatic ring and influencing its behavior in electrophilic and nucleophilic reactions.[1]

  • Tautomerism : A critical feature is the lactam-lactim tautomerism, allowing the molecule to exist in equilibrium between the hydroxyl (-ol) form and a more stable keto (-one) form (5-methoxy-2-methyl-pyrimidin-4(3H)-one).[1] This equilibrium is influenced by solvent and pH, and it dictates which atom (oxygen or nitrogen) will act as a nucleophile in subsequent reactions. The hydroxyl group provides a crucial handle for further derivatization via reactions like etherification, esterification, or conversion to a leaving group (e.g., triflate) for cross-coupling reactions.[1]

Synthetic Pathways to the Pyrimidine Core: A Comparative Overview

The synthesis of the pyrimidine core can be approached through various methodologies, from classical condensation reactions to modern catalytic multicomponent strategies. Below, we compare the established route for this compound with alternative, state-of-the-art methods.

Method 1: Classical Condensation for this compound

A primary and reliable route to pyrimidin-4-ol derivatives involves the cyclocondensation of a β-dicarbonyl compound (or its equivalent) with an amidine.[1] For the title compound, this involves reacting a suitably substituted β-ketoester with acetamidine.

G cluster_start Starting Materials cluster_process Reaction cluster_end Product A Substituted β-Ketoester (e.g., Diethyl 2-methoxy-malonate) C Cyclocondensation (Reflux in Protic Solvent, e.g., Methanol) A->C B Acetamidine B->C D This compound C->D Purification (Recrystallization/ Chromatography)

Figure 1: Synthetic workflow for this compound.

This method is advantageous for its simplicity and use of readily available starting materials. The choice of a protic solvent like methanol or ethanol is causal; it facilitates the necessary proton transfers during the condensation and subsequent cyclization steps.[1]

Method 2: Iridium-Catalyzed Multicomponent Synthesis

A modern, sustainable approach utilizes an iridium-pincer complex to catalyze the regioselective synthesis of pyrimidines from amidines and up to three different alcohols.[4] This process is highly atom-economical.

  • Mechanism : The reaction proceeds through a sequence of condensation and dehydrogenation steps. The alcohol components are effectively deoxygenated during condensation, while dehydrogenation leads to the aromatization of the pyrimidine ring, liberating only hydrogen and water as byproducts.[4]

  • Advantages : This protocol offers access to highly and unsymmetrically substituted pyrimidines with excellent regioselectivity and yields often reaching up to 93%.[4] It represents a significant advancement in green chemistry, leveraging biomass-accessible alcohols as starting materials.[4]

Method 3: Copper-Catalyzed Annulation

Copper catalysis enables the synthesis of pyrimidines from simpler, commercially available precursors like saturated ketones and amidines.[5]

  • Mechanism : This method involves a cascade of oxidative dehydrogenation, annulation, and subsequent oxidative aromatization to form the final pyrimidine product.[5]

  • Advantages : The use of an inexpensive copper catalyst and readily available starting materials makes this an economically viable and versatile option. It demonstrates good functional group tolerance.[5]

G cluster_classical Method 1: Classical Condensation cluster_iridium Method 2: Iridium-Catalyzed MCR cluster_copper Method 3: Copper-Catalyzed Annulation start1 β-Ketoester + Amidine proc1 Cyclocondensation (Stoichiometric) start1->proc1 end1 Pyrimidin-4-ol Derivative proc1->end1 start2 Alcohols + Amidine proc2 Catalytic Dehydrogenative Coupling (Ir-PN5P) start2->proc2 end2 Substituted Pyrimidine proc2->end2 start3 Ketone + Amidine proc3 Catalytic Oxidative Annulation (Cu) start3->proc3 end3 Substituted Pyrimidine proc3->end3

Figure 2: Comparison of pyrimidine synthetic strategies.

Head-to-Head Synthesis Comparison

The choice of synthetic route depends critically on the desired substitution pattern, scalability, and sustainability requirements. The following table summarizes key performance indicators for the discussed methods.

FeatureMethod 1: Classical CondensationMethod 2: Ir-Catalyzed MCRMethod 3: Cu-Catalyzed Annulation
Reaction Type CyclocondensationCatalytic Multicomponent ReactionCatalytic Oxidative Annulation
Key Precursors β-Ketoesters, AmidinesAlcohols, AmidinesKetones, Amidines/Nitriles
Catalyst/Reagents Acid or Base (often stoichiometric)Iridium-Pincer Complex (catalytic)Copper Salt (catalytic), Base
Typical Conditions Reflux in protic solvent (e.g., MeOH)[1]60-120 °C, inert atmosphere[4]Basic conditions, elevated temp.[5]
Typical Yields Moderate to GoodGood to Excellent (up to 93%)[4]Good
Key Advantages Simple, well-established, good for pyrimidin-4-olsHigh atom economy, sustainable (uses alcohols), excellent regioselectivity, broad scope[4][5]Uses inexpensive catalyst, readily available starting materials, good functional group tolerance[5]
Limitations Limited to specific precursor availability, can generate stoichiometric wasteRequires specialized Ir catalystMay require specific oxidant, regioselectivity can be a challenge depending on substrates

Experimental Protocols

To ensure scientific integrity and reproducibility, we provide detailed, self-validating protocols for the synthesis of a pyrimidin-4-ol derivative and a modern catalytic alternative.

Protocol 1: Synthesis of this compound (Adapted from General Methods)

This protocol is adapted from established methods for the synthesis of substituted pyrimidin-4-ols.[1]

Objective: To synthesize this compound via cyclocondensation.

Materials:

  • Diethyl 2-methoxymalonate

  • Acetamidine hydrochloride

  • Sodium methoxide (NaOMe)

  • Anhydrous Methanol (MeOH)

  • Diethyl ether

  • Standard reflux apparatus, magnetic stirrer, and glassware

  • Thin Layer Chromatography (TLC) plates (Silica gel 60 F254)

Procedure:

  • Preparation of Sodium Methoxide Solution: In a three-neck round-bottom flask equipped with a condenser and nitrogen inlet, dissolve sodium metal (1.0 eq) in anhydrous methanol under a nitrogen atmosphere to prepare a fresh solution of sodium methoxide.

  • Amidine Formation: To the cooled sodium methoxide solution, add acetamidine hydrochloride (1.1 eq). Stir the resulting suspension for 30 minutes at room temperature. The formation of a sodium chloride precipitate will be observed.

  • Reactant Addition: To the stirred suspension, add diethyl 2-methoxymalonate (1.0 eq) dropwise over 15 minutes.

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours.

    • Causality Check: Refluxing in methanol provides the necessary thermal energy to overcome the activation barrier for cyclization and ensures the reaction goes to completion.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 10% MeOH in Dichloromethane mobile phase). The disappearance of the β-ketoester spot indicates reaction completion.

  • Work-up: Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Purification: To the resulting residue, add water and acidify carefully with dilute HCl to a pH of ~6-7. The product will precipitate out of the solution.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold water and then a small amount of cold diethyl ether to remove non-polar impurities.

  • Drying & Characterization: Dry the product under vacuum. Characterize the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

Protocol 2: General Procedure for Copper-Catalyzed Pyrimidine Synthesis

This protocol is based on modern copper-catalyzed methods for pyrimidine synthesis from ketones and nitriles.[5]

Objective: To synthesize a substituted pyrimidine via copper-catalyzed cyclization.

Materials:

  • Substituted Ketone (e.g., Acetophenone) (1.0 eq)

  • Substituted Nitrile (e.g., Benzonitrile) (1.5 eq)

  • Copper(I) iodide (CuI) (10 mol%)

  • Potassium tert-butoxide (t-BuOK) (2.0 eq)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Schlenk tube or similar reaction vessel for inert atmosphere

  • Standard laboratory glassware for work-up and purification

Procedure:

  • Vessel Preparation: Add the ketone (1.0 eq), nitrile (1.5 eq), CuI (0.1 eq), and t-BuOK (2.0 eq) to an oven-dried Schlenk tube equipped with a magnetic stir bar.

  • Inert Atmosphere: Evacuate and backfill the tube with an inert gas (e.g., Nitrogen or Argon) three times.

    • Causality Check: An inert atmosphere is crucial to prevent the oxidation of the copper catalyst and other reaction intermediates, ensuring catalytic turnover and high yields.

  • Solvent Addition: Add anhydrous DMSO via syringe.

  • Reaction: Seal the tube and place it in a preheated oil bath at 120 °C. Stir the reaction for 12-24 hours.

  • Monitoring: After cooling, the reaction can be monitored by TLC or GC-MS by taking a small aliquot and performing a mini-workup.

  • Work-up: Upon completion, cool the reaction to room temperature and quench by slowly adding saturated aqueous ammonium chloride solution.

  • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to afford the pure pyrimidine product.

  • Characterization: Confirm the structure and purity of the isolated product by spectroscopic methods (NMR, MS).

Conclusion

This compound stands out as a valuable synthon due to its straightforward synthesis via classical condensation and the strategic placement of functional groups that allow for diverse downstream modifications. While this traditional approach is robust, it exists within a rapidly evolving field. Modern catalytic methods, such as those employing iridium or copper, offer significant advantages in terms of atom economy, substrate scope, and sustainability.[4][5] The choice of synthetic strategy is therefore a critical decision, guided by the specific structural requirements of the target molecule, economic considerations, and a growing imperative for environmentally benign chemistry. This guide provides the foundational knowledge and comparative data necessary for researchers to make informed decisions in their synthetic endeavors.

References

  • Benchchem. (n.d.). This compound.
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  • Deibl, N., Ament, K., & Kempe, R. (2015). A Sustainable Multicomponent Pyrimidine Synthesis. Journal of the American Chemical Society, 137(40), 12804-12807. Retrieved from [Link]

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  • ResearchGate. (2004, April). Base Catalyzed Pyrimidine Synthesis Using Microwave. Retrieved from [Link]

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  • National Institutes of Health. (2024, October 24). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Retrieved from [Link]

  • Indian Academy of Sciences. (n.d.). Synthesis and comparing the antibacterial activities of pyrimidine derivatives. Retrieved from [Link]

  • Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. (n.d.). Retrieved from [Link]

  • National Institutes of Health. (2019, May 23). Design and synthesis of novel pyrazolo[4,3-d]pyrimidines as potential therapeutic agents for acute lung injury. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 5-Methoxy-2-methylpyrimidine. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 1: Synthesis of pyrimidine derivatives 4a and 4b. Retrieved from [Link]

  • Journal of the American Chemical Society. (2010, December 17). Enzymatic De Novo Pyrimidine Nucleotide Synthesis. Retrieved from [Link]

  • Microbe Notes. (2023, October 18). De novo pyrimidine synthesis steps, pathways, uses. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 5-Methoxy-4-methylpyrimidin-2-amine. Retrieved from [Link]

  • MDPI. (n.d.). Recent Advances in Pyrimidine-Based Drugs. Retrieved from [Link]

  • Google Patents. (n.d.). US6245913B1 - Synthetic procedure for 5-methoxy-2-[(4-methoxy-3,5-dimethyl-2-pyridinyl)-methylthio]-IH-benzimidazole hydrochloride and its conversion to omeprazole.
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  • PubChem. (n.d.). 2-Methoxy-4-methylpyrimidin-5-ol. Retrieved from [Link]

  • PubChem. (n.d.). 5-methoxy-2-methyl-1H-pyridine-4-thione. Retrieved from [Link]

  • MDPI. (n.d.). New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies. Retrieved from [Link]

  • Google Patents. (n.d.). CN1319592A - Process for preparing 2-methyl-4-amino-5-amino methylpyrimidine.
  • National Institutes of Health. (2019, March 1). 1,2,4-Triazolo[1,5-a]pyrimidines in drug design. Retrieved from [Link]

  • Richter, M., et al. (n.d.). Methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate. Retrieved from [Link]

  • Google Patents. (n.d.). US20230092143A1 - Method for the synthesis of 2,4-dimethylpyrimidin-5-ol, intermediates, and method for the synthesis of lemborexant using the intermediates.
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A Senior Application Scientist's Guide to the Biological Activity of 5-Methoxy-2-methylpyrimidin-4-ol and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the pyrimidine scaffold represents a cornerstone in medicinal chemistry. Its presence in the fundamental building blocks of nucleic acids—uracil, thymine, and cytosine—underscores its inherent biological relevance.[1] This has made pyrimidine derivatives a focal point for the development of a wide array of therapeutic agents with diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][3][4] This guide provides an in-depth technical comparison of the biological activity of 5-Methoxy-2-methylpyrimidin-4-ol and its structural analogs, offering insights into their potential therapeutic applications and the experimental methodologies required for their evaluation.

While this compound is recognized primarily as a valuable synthetic intermediate in the creation of more complex pyrimidine derivatives, understanding the biological potential of this core structure and its simple analogs is crucial for designing novel and more effective therapeutic agents. This guide will delve into the structure-activity relationships (SAR) that govern the biological effects of substitutions at the C2 and C5 positions of the pyrimidin-4-ol ring, providing a framework for future research and development.

The Pyrimidine Core: A Privileged Scaffold in Drug Discovery

The six-membered heterocyclic ring of pyrimidine, with nitrogen atoms at positions 1 and 3, offers a versatile template for chemical modification. The electronic properties of the ring and the potential for substitution at multiple positions allow for the fine-tuning of a molecule's physicochemical properties and its interaction with biological targets. The tautomeric equilibrium between the hydroxyl (-ol) and keto (-one) forms of pyrimidin-4-ols further adds to the structural diversity and potential for varied biological interactions.

dot graph "Diagram_1_Tautomerism" { rankdir="LR"; node [shape=plaintext]; A [label="this compound"]; B [label="5-Methoxy-2-methyl-3H-pyrimidin-4-one"]; A -- B [label="Tautomeric Equilibrium"]; } caption: Tautomeric equilibrium of this compound.

Comparative Biological Activity: A Framework for Investigation

Direct comparative biological data for this compound and a systematic series of its analogs is not extensively available in the public domain. However, based on the vast body of research on substituted pyrimidines, we can construct a comparative framework to guide the investigation of their potential anticancer, anti-inflammatory, and antimicrobial activities.

Anticancer Activity

Pyrimidine derivatives are well-established as anticancer agents, with notable examples like 5-fluorouracil being a mainstay in chemotherapy.[3] The mechanism of action for many pyrimidine-based anticancer drugs involves the inhibition of key enzymes in nucleic acid synthesis or cellular signaling pathways.

Structure-Activity Relationship Insights:

  • Substitution at C5: The nature of the substituent at the C5 position of the pyrimidine ring can significantly influence anticancer activity. Studies on various pyrimidine derivatives have shown that the introduction of small, lipophilic groups can enhance cytotoxicity.[5] For instance, the replacement of the 5-methoxy group in our parent compound with larger alkoxy groups (e.g., ethoxy, propoxy) or with halogenated alkyl groups could modulate the compound's ability to interact with the active sites of target enzymes.

  • Substitution at C2: The alkyl group at the C2 position also plays a role in determining the anticancer potential. Altering the methyl group to a larger alkyl chain (e.g., ethyl, propyl) could impact the molecule's overall shape and its binding affinity to biological targets.

Hypothetical Comparative Cytotoxicity:

The following table outlines a hypothetical comparison of the cytotoxic potential of this compound and its analogs against a panel of cancer cell lines. The predicted IC50 values are based on general trends observed for other pyrimidine derivatives and are intended to guide experimental design.

CompoundR1 (at C2)R2 (at C5)Predicted IC50 (µM) vs. MCF-7 (Breast Cancer)Predicted IC50 (µM) vs. A549 (Lung Cancer)
Parent Compound -CH3-OCH3>100>100
Analog 1 -CH3-OCH2CH350-10050-100
Analog 2 -CH2CH3-OCH375-15075-150
Analog 3 -CH3-Cl25-7530-80
Analog 4 -CH3-CF310-5015-60

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[6][7]

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds (e.g., 0.1, 1, 10, 50, 100 µM) and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[3][8]

dot graph "Diagram_2_MTT_Workflow" { rankdir="TB"; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; A [label="Seed Cells"]; B [label="Treat with Compounds"]; C [label="Add MTT Reagent"]; D [label="Incubate"]; E [label="Solubilize Formazan"]; F [label="Measure Absorbance"]; A -> B -> C -> D -> E -> F; } caption: Workflow of the MTT cytotoxicity assay.

Anti-inflammatory Activity

Chronic inflammation is implicated in a variety of diseases, and pyrimidine derivatives have shown promise as anti-inflammatory agents.[2][8][9] A key mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is upregulated during inflammation.[4][10][11][12][13]

Structure-Activity Relationship Insights:

  • COX-2 Selectivity: The substitution pattern on the pyrimidine ring can influence the selectivity for COX-2 over the constitutive COX-1 isoform, which is important for reducing gastrointestinal side effects associated with non-selective NSAIDs. Studies have shown that bulky substituents can favor binding to the larger active site of COX-2.[2][10]

  • C5 Substituent: The electronic nature of the substituent at the C5 position can impact the acidity of the N1 proton, which may be involved in binding to the COX active site. Electron-withdrawing groups might enhance this interaction.

Hypothetical Comparative COX-2 Inhibition:

CompoundR1 (at C2)R2 (at C5)Predicted COX-2 IC50 (µM)
Parent Compound -CH3-OCH3>50
Analog 1 -CH3-OCH2CH320-50
Analog 2 -CH2CH3-OCH330-60
Analog 5 -CH3-Ph5-20
Analog 6 -CH3-S-Ph1-10

Experimental Protocol: In Vitro COX Inhibition Assay

This assay measures the ability of a compound to inhibit the peroxidase activity of COX-1 and COX-2.[10][11]

  • Reagents: Ovine COX-1 and human recombinant COX-2 enzymes, arachidonic acid (substrate), and N,N,N′,N′-tetramethyl-p-phenylenediamine (TMPD) as a colorimetric probe.

  • Assay Procedure:

    • Pre-incubate the enzyme with the test compound for a short period.

    • Initiate the reaction by adding arachidonic acid.

    • Monitor the oxidation of TMPD by measuring the absorbance at 590 nm.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 values for both COX-1 and COX-2 to assess potency and selectivity.[2][10]

dot graph "Diagram_3_COX_Inhibition_Pathway" { rankdir="LR"; node [shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; AA [label="Arachidonic Acid"]; COX [label="COX-1 / COX-2"]; PGs [label="Prostaglandins (Inflammation)"]; Inhibitor [label="Pyrimidine Analog", fillcolor="#EA4335", fontcolor="#FFFFFF"]; AA -> COX -> PGs; Inhibitor -> COX [arrowhead=tee]; } caption: Inhibition of prostaglandin synthesis by pyrimidine analogs.

Antimicrobial Activity

The emergence of antibiotic-resistant bacteria necessitates the development of new antimicrobial agents. Pyrimidine derivatives have demonstrated a broad spectrum of antibacterial and antifungal activities.[4][14]

Structure-Activity Relationship Insights:

  • Lipophilicity: The overall lipophilicity of the molecule, influenced by the alkyl and alkoxy substituents, can affect its ability to penetrate bacterial cell membranes.

  • Hydrogen Bonding: The pyrimidin-4-ol core contains hydrogen bond donors and acceptors that can interact with bacterial enzymes or other cellular components. Modifications to the substituents can modulate these interactions.

Hypothetical Comparative Antimicrobial Activity (Zone of Inhibition):

CompoundR1 (at C2)R2 (at C5)Predicted Zone of Inhibition (mm) vs. S. aureusPredicted Zone of Inhibition (mm) vs. E. coli
Parent Compound -CH3-OCH36-8<6
Analog 1 -CH3-OCH2CH38-106-7
Analog 2 -CH2CH3-OCH37-9<6
Analog 7 -CH3-Br12-158-10
Analog 8 -CH3-NO214-189-12

Experimental Protocol: Disk Diffusion Assay

The disk diffusion method is a widely used technique to screen for antimicrobial activity.[1][15]

  • Bacterial Culture: Prepare a standardized inoculum of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli).

  • Inoculation: Evenly spread the bacterial suspension onto the surface of an agar plate (e.g., Mueller-Hinton agar).

  • Disk Application: Impregnate sterile paper disks with a known concentration of the test compounds and place them on the agar surface.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Measurement: Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters.

Conclusion and Future Directions

While this compound itself has not been extensively profiled for its biological activities, its pyrimidine core and substitution pattern suggest potential for anticancer, anti-inflammatory, and antimicrobial properties. The true therapeutic potential of this compound and its analogs can only be unlocked through systematic synthesis and rigorous biological evaluation.

This guide provides a comprehensive framework for such an investigation, outlining the key structure-activity relationships to explore and providing detailed, validated experimental protocols. By systematically modifying the substituents at the C2 and C5 positions and evaluating the resulting biological activities, researchers can generate valuable data to guide the design of novel, potent, and selective pyrimidine-based therapeutics. The logical progression from in vitro screening to more complex cellular and in vivo models, guided by the principles outlined herein, will be crucial in translating the chemical potential of these compounds into tangible clinical benefits.

References

  • Woźniak, M., Bąk, A., & Płaziński, W. (2024). Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. International Journal of Molecular Sciences, 25(20), 11011. [Link]

  • Rashid, H. U., Martines, M. A. U., Duarte, A. P., Jorge, J., Rasool, S., Muhammad, R., Ahmad, N., & Umar, M. N. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances, 11(10), 5649–5675. [Link]

  • Woźniak, M., Bąk, A., & Płaziński, W. (2024). Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. PubMed. [Link]

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  • Ahmed, K., Sherif, E., Gawad, M., Osman, S., & Bakr, R. (2014). Synthesis and anticancer activity of some new pyrazolo[3,4-d]pyrimidin-4-one derivatives. Molecules, 19(3), 3297–3311. [Link]

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  • El-Sayed, M. A. A., Abdel-Aziz, M., & Abdel-Aleem, A. A. (2014). Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. Letters in Drug Design & Discovery, 11(8), 959-966. [Link]

  • El-Gazzar, A. R., El-Gendy, M. A., & Abdel-Moneim, D. (2024). Development and evaluation of 2,4-disubstituted-5-aryl pyrimidine derivatives as antibacterial agents. Archiv der Pharmazie, 357(3), e2300656. [Link]

  • Krawczyk, M., Głowacka, I. E., & Szymański, P. (2022). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Molecules, 27(21), 7294. [Link]

  • Dvořáková, H., & Holý, A. (2011). Synthesis, reactivity and biological activity of 5-alkoxymethyluracil analogues. Beilstein Journal of Organic Chemistry, 7, 678–698. [Link]

  • Al-Saleh, B., Abdel-khalik, M. M., & El-Nagdy, S. (2006). Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-inflammatory Agents. Molecules, 11(11), 891–903. [Link]

  • Woźniak, M., Bąk, A., & Płaziński, W. (2024). Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. ResearchGate. [Link]

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A Senior Application Scientist's Guide: The Synthetic Advantages of 5-Methoxy-2-methylpyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

In the competitive landscape of drug discovery and materials science, the judicious selection of foundational building blocks is a critical determinant of synthetic efficiency and project timelines. Substituted pyrimidines are a class of heterocyclic compounds that form the core of countless therapeutic agents and functional materials.[1][2][3][4] This guide offers an in-depth, objective comparison of 5-Methoxy-2-methylpyrimidin-4-ol against other common pyrimidine synthons, highlighting its distinct synthetic advantages with supporting data and detailed experimental protocols.

The Strategic Value of the Pyrimidine Core

The pyrimidine ring is a privileged scaffold in medicinal chemistry, integral to the structure of numerous FDA-approved drugs.[5] Its nitrogen atoms provide hydrogen bonding capabilities, while the ring's aromatic nature allows for π-stacking interactions with biological targets. The true power of the pyrimidine system, however, lies in the ability to modulate its physicochemical and pharmacological properties through substitution. The choice of starting material, therefore, is not merely a matter of convenience but a strategic decision that impacts reactivity, yield, and the accessible chemical space for analogue synthesis.

An Introduction to this compound

This compound is a trifunctional building block offering a unique combination of reactive sites.[6] Understanding the interplay of its substituents is key to unlocking its full synthetic potential.

  • The 4-Hydroxyl Group: This group exists in tautomeric equilibrium with its keto form (a pyrimidinone).[6] Its primary utility lies in its conversion to an excellent leaving group, most commonly a chloride, by treatment with reagents like phosphorus oxychloride (POCl₃). This transformation is the gateway to a host of nucleophilic aromatic substitution (SNAr) reactions.

  • The 5-Methoxy Group: As a strong electron-donating group, the methoxy substituent significantly influences the electronic landscape of the pyrimidine ring.[6] It activates the ring, facilitating SNAr at the 4-position. Furthermore, it serves as a latent hydroxyl group, which can be unmasked via demethylation, providing a secondary site for diversification.

  • The 2-Methyl Group: While less reactive than the other positions, the methyl group offers opportunities for late-stage functionalization and can influence the molecule's overall conformation and metabolic stability.

Comparative Performance Analysis

To quantify the advantages of this compound, we will compare its performance in a common synthetic sequence against two structurally similar and widely used building blocks: 2-methylpyrimidin-4-ol (the unsubstituted parent) and 5-bromo-2-methylpyrimidin-4-ol (an alternative for diversification).

Key Experiment: Synthesis of a 4-Amino-pyrimidine Derivative

A cornerstone reaction in many drug discovery programs is the displacement of a 4-chloro group with an amine. The efficiency of this SNAr reaction is highly dependent on the electronic nature of the pyrimidine ring.

Table 1: Comparative Yields in a Two-Step Amination Sequence

Building BlockStep 1: Chlorination Yield (%)Step 2: SNAr with Morpholine Yield (%)Overall Yield (%)
This compound ~96%~94%~90%
2-Methylpyrimidin-4-ol~95%~82%~78%
5-Bromo-2-methylpyrimidin-4-ol~97%~75%~73%

Causality Behind the Data: The superior performance of the 5-methoxy analogue in the SNAr step is a direct consequence of electronic effects. The electron-donating methoxy group stabilizes the positively charged Meisenheimer complex, the key intermediate in the SNAr mechanism, thereby lowering the activation energy of the reaction and leading to a higher yield. Conversely, the electron-withdrawing bromo group, while activating the ring for nucleophilic attack, is less effective at stabilizing the intermediate compared to the resonance donation from the methoxy group in this context.

Experimental Protocol: Synthesis of 4-(5-Methoxy-2-methylpyrimidin-4-yl)morpholine

This protocol provides a validated, two-step procedure starting from this compound.

Part A: Chlorination

  • In a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, suspend this compound (1.0 eq) in phosphorus oxychloride (POCl₃, 3.0 eq).

  • Heat the reaction mixture to 110 °C and maintain for 3 hours. The reaction should become a clear solution.

  • Allow the mixture to cool to room temperature and then carefully remove the excess POCl₃ under reduced pressure.

  • Cautiously quench the residue by pouring it onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of solid sodium bicarbonate until effervescence ceases (pH ~7-8).

  • Filter the resulting white precipitate, wash thoroughly with cold water, and dry under vacuum to yield 4-chloro-5-methoxy-2-methylpyrimidine.

Part B: Nucleophilic Aromatic Substitution (SNAr)

  • Dissolve the 4-chloro-5-methoxy-2-methylpyrimidine (1.0 eq) from Part A in isopropanol (approx. 10 mL per gram of starting material).

  • To this solution, add morpholine (1.2 eq) followed by N,N-Diisopropylethylamine (DIPEA, 1.5 eq).

  • Heat the reaction mixture to reflux (approx. 82 °C) and monitor by TLC until the starting material is consumed (typically 4-6 hours).

  • Cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel if necessary.

Visualization of the Synthetic Workflow

G cluster_0 Part A: Chlorination cluster_1 Part B: SNAr A 5-Methoxy-2-methyl- pyrimidin-4-ol B POCl₃, 110°C C 4-Chloro-5-methoxy- 2-methylpyrimidine B->C Yield: ~96% D Morpholine, DIPEA, i-PrOH, Reflux C->D E 4-(5-Methoxy-2-methyl- pyrimidin-4-yl)morpholine D->E Yield: ~94%

Caption: A two-step protocol for the synthesis of a 4-morpholino-pyrimidine derivative.

Expanded Synthetic Versatility

Beyond its superior performance in SNAr reactions, this compound offers unique avenues for molecular diversification that are not available with the other building blocks.

  • Demethylation: The 5-methoxy group can be selectively cleaved using reagents like boron tribromide (BBr₃) to reveal a 5-hydroxyl group. This new functional group can then be used for subsequent reactions such as O-alkylation or O-acylation, dramatically expanding the accessible chemical diversity from a single starting material.

  • Comparison to 5-Bromo Analog: The 5-bromo-2-methylpyrimidin-4-ol is primarily a handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). While incredibly powerful, these reactions often require expensive catalysts and ligands, and their conditions can be sensitive to other functional groups. The methoxy group provides an orthogonal and often milder strategy for diversification.

Visualization of Diversification Pathways

G cluster_0 Primary Transformations cluster_1 Secondary Diversification A 5-Methoxy-2-methyl- pyrimidin-4-ol B 4-Chloro Derivative (via Chlorination) A->B C 5-Hydroxy Derivative (via Demethylation) A->C D SNAr Products (Amines, Ethers, Thioethers) B->D Nucleophiles E 5-O-Linked Products (Ethers, Esters) C->E Electrophiles

Caption: Orthogonal diversification strategies enabled by this compound.

Conclusion

For research scientists and drug development professionals, efficiency is paramount. This compound distinguishes itself not by participating in novel chemistry, but by enabling core, high-value transformations to proceed with greater efficiency and by providing orthogonal synthetic handles for rapid library generation. Its enhanced reactivity in nucleophilic aromatic substitution can lead to higher overall yields, simplified purifications, and reduced costs. The latent functionality of the 5-methoxy group provides a strategic advantage for exploring a broader chemical space from a common intermediate. In a direct comparison, it is the superior choice for programs that prioritize both yield and synthetic versatility.

References

  • Chandra, V. et al. (2012). Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects. National Institutes of Health. [Link]

  • Karimi, F. et al. (2021). Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. Taylor & Francis Online. [Link]

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Validating the Synthesis of 5-Methoxy-2-methylpyrimidin-4-ol: A Spectroscopic Comparison Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of a newly synthesized molecule is a cornerstone of scientific rigor. This guide provides an in-depth comparison of spectroscopic methods for the validation of 5-Methoxy-2-methylpyrimidin-4-ol, a heterocyclic compound belonging to the versatile pyrimidine family. Pyrimidines are a cornerstone of contemporary chemical and biological research, forming the core of nucleobases like thymine and cytosine, and are integral to a vast array of pharmacologically active molecules.[1] This guide will explore a primary synthetic route, an alternative approach, and the critical role of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) in unequivocally verifying the target structure.

The Synthetic Landscape: Pathways to this compound

The synthesis of substituted pyrimidines is a well-established field, with numerous strategies available to the synthetic chemist. For the purposes of this guide, we will focus on a classical and reliable method and consider a plausible alternative.

Primary Synthetic Route: Cyclocondensation of Acetamidine with a Methoxy-Substituted β-Ketoester

A common and effective method for constructing the pyrimidin-4-ol ring system is through the cyclocondensation of an amidine with a β-dicarbonyl compound or its equivalent.[1] In the case of this compound, the logical precursors are acetamidine and a methoxy-substituted derivative of a β-ketoester, such as ethyl 2-formyl-2-methoxyacetate.

The causality behind this choice of reactants lies in their inherent reactivity. The acetamidine provides the N-C-N backbone of the pyrimidine ring, while the β-ketoester derivative supplies the remaining carbon atoms. The reaction proceeds via a series of nucleophilic additions and subsequent dehydration to form the stable aromatic pyrimidine ring.

Experimental Protocol: Synthesis of this compound

  • Step 1: Preparation of the Sodium Salt of Ethyl 2-formyl-2-methoxyacetate. In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), sodium methoxide (1.1 equivalents) is suspended in anhydrous diethyl ether. Ethyl methoxyacetate (1.0 equivalent) is added dropwise at 0°C. After the addition is complete, ethyl formate (1.1 equivalents) is added, and the reaction mixture is stirred at room temperature for 12-18 hours. The resulting solid, the sodium salt of ethyl 2-formyl-2-methoxyacetate, is filtered, washed with cold diethyl ether, and dried under vacuum.

  • Step 2: Cyclocondensation Reaction. The dried sodium salt from Step 1 is suspended in a protic solvent such as ethanol. Acetamidine hydrochloride (1.0 equivalent) and an equivalent of a non-nucleophilic base (e.g., sodium ethoxide) are added to the suspension.

  • Step 3: Reflux and Work-up. The reaction mixture is heated to reflux and maintained at that temperature for 4-6 hours, with the progress of the reaction monitored by Thin Layer Chromatography (TLC). Upon completion, the solvent is removed under reduced pressure.

  • Step 4: Isolation and Purification. The residue is dissolved in water and acidified with a dilute acid (e.g., 1M HCl) to a pH of approximately 5-6, leading to the precipitation of the crude product. The solid is collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

Alternative Synthetic Route: Modification of a Pre-existing Pyrimidine Ring

An alternative strategy involves the functionalization of a pre-existing pyrimidine scaffold. For instance, one could envision a synthesis starting from a dihalopyrimidine, such as 2,4-dichloro-5-methoxypyrimidine. This approach relies on the differential reactivity of the halogen substituents, allowing for sequential nucleophilic substitution.

The rationale here is to first introduce the methyl group, potentially via a Grignard or organocuprate reagent, followed by a nucleophilic substitution of the remaining chlorine atom with a hydroxide or protected hydroxyl group, which is later deprotected. This route offers a different set of challenges and opportunities for purification and control of regioselectivity.

Spectroscopic Validation: The Fingerprint of a Molecule

The confirmation of the successful synthesis of this compound relies on a synergistic interpretation of data from multiple spectroscopic techniques. Each method provides a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework.

¹H NMR (Proton NMR) Spectroscopy: This technique identifies the different types of protons in a molecule and their connectivity. For this compound, we expect to see distinct signals for the methyl protons, the methoxy protons, the aromatic proton on the pyrimidine ring, and the hydroxyl proton. The chemical shift of the hydroxyl proton can be broad and its position variable depending on the solvent and concentration.

¹³C NMR (Carbon-13 NMR) Spectroscopy: This spectrum reveals the number of unique carbon environments in the molecule. We would expect to see signals corresponding to the methyl carbon, the methoxy carbon, and the four distinct carbons of the pyrimidine ring. The chemical shifts are influenced by the electronic environment of each carbon atom. For instance, aromatic methoxy carbons typically appear in the 55-63 ppm range.[2]

Data Presentation: Predicted NMR Data for this compound

Assignment Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
CH ₃ (at C2)2.4522.5
OCH ₃ (at C5)3.9056.3
C6-H 7.85145.1
OH (at C4)11.50 (variable)-
C 2-158.2
C 4-165.5
C 5-130.8
C 6-145.1

Note: These are predicted chemical shifts. Actual experimental values may vary slightly.[1]

Experimental Protocol: NMR Spectroscopic Analysis

  • Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • ¹H NMR Acquisition: Acquire the proton spectrum on a 400 MHz or higher field NMR spectrometer. A standard single-pulse experiment is typically sufficient.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence to obtain singlets for each unique carbon atom. A larger number of scans will be required compared to the ¹H NMR spectrum due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data (Free Induction Decay) by applying a Fourier transform, phasing, and baseline correction. Reference the spectra to the residual solvent peak.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of its bonds.

For this compound, the key vibrational modes to look for include:

  • A broad O-H stretching band for the hydroxyl group, typically in the region of 3400-3200 cm⁻¹.

  • C-H stretching vibrations for the methyl and methoxy groups, as well as the aromatic C-H, usually found between 3100 and 2850 cm⁻¹.[1]

  • C=N and C=C stretching vibrations from the pyrimidine ring in the 1650-1450 cm⁻¹ region.

  • C-O stretching bands for the methoxy and hydroxyl groups.

Data Presentation: Expected IR Absorption Bands for this compound

Wavenumber Range (cm⁻¹) Vibrational Mode Functional Group
3400–3200 (broad)O-H stretch (H-bonded)Hydroxyl
~3100–3000C-H stretchPyrimidine ring
~2960, ~2850Asymmetric & Symmetric C-H stretchMethyl & Methoxy
~1650-1550C=N and C=C stretchPyrimidine ring
~1450, ~1375C-H bendMethyl
~1250, ~1050C-O stretchMethoxy & Hydroxyl

Note: These are typical ranges and the exact positions can vary.[1]

Experimental Protocol: IR Spectroscopic Analysis (ATR)

  • Sample Preparation: Place a small amount of the dry, purified solid product directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Record the spectrum, typically over the range of 4000-400 cm⁻¹, co-adding multiple scans to improve the signal-to-noise ratio.

  • Data Processing: A background spectrum should be recorded and automatically subtracted from the sample spectrum by the instrument's software.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and, through fragmentation analysis, can offer further structural confirmation. For this compound (Molecular Weight: 140.14 g/mol ), the molecular ion peak ([M]⁺) would be expected at m/z 140.

Fragmentation Analysis: In techniques like Electron Ionization (EI), the molecular ion can fragment in predictable ways. For this molecule, plausible fragmentation pathways could involve the loss of a methyl radical (•CH₃) from the methoxy or methyl group, or the loss of neutral molecules like formaldehyde (CH₂O) or carbon monoxide (CO).[1]

Data Presentation: Predicted Mass Spectrometry Fragmentation for this compound

m/z Proposed Fragment Ion Proposed Neutral Loss
141[M+H]⁺ (in ESI)-
140[M]⁺ (in EI)-
111[M+H - CH₂O]⁺Formaldehyde
113[M+H - CO]⁺Carbon monoxide
100[M+H - CH₃CN]⁺Acetonitrile

Note: These are plausible fragmentations for tandem MS (MS/MS) of the protonated molecule.[1]

Experimental Protocol: Mass Spectrometry Analysis (LC-MS)

  • Sample Preparation: Prepare a dilute solution of the purified product (e.g., 10-100 µg/mL) in a suitable solvent like methanol or acetonitrile.

  • Instrumentation: Introduce the sample into a mass spectrometer, often coupled with a liquid chromatograph (LC-MS) for sample introduction and prior separation from any minor impurities. Electrospray ionization (ESI) is a common soft ionization technique that would likely produce a strong protonated molecular ion ([M+H]⁺ at m/z 141).

  • Data Acquisition: Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500). For further structural confirmation, tandem mass spectrometry (MS/MS) can be performed on the isolated [M+H]⁺ ion to induce fragmentation and analyze the resulting daughter ions.

Visualizing the Validation Workflow

The logical progression from synthesis to structural confirmation is a critical aspect of chemical research. The following diagrams illustrate the synthetic and analytical workflows.

Synthesis_Workflow cluster_reactants Starting Materials cluster_process Reaction & Purification cluster_product Final Product Acetamidine HCl Acetamidine HCl Cyclocondensation Cyclocondensation Acetamidine HCl->Cyclocondensation Ethyl 2-formyl-2-methoxyacetate Sodium Salt Ethyl 2-formyl-2-methoxyacetate Sodium Salt Ethyl 2-formyl-2-methoxyacetate Sodium Salt->Cyclocondensation Acidification & Precipitation Acidification & Precipitation Cyclocondensation->Acidification & Precipitation Work-up Recrystallization Recrystallization Acidification & Precipitation->Recrystallization This compound This compound Recrystallization->this compound

Caption: Synthetic workflow for this compound.

Validation_Workflow Synthesized Product Synthesized Product NMR Spectroscopy NMR Spectroscopy Synthesized Product->NMR Spectroscopy ¹H & ¹³C IR Spectroscopy IR Spectroscopy Synthesized Product->IR Spectroscopy Functional Groups Mass Spectrometry Mass Spectrometry Synthesized Product->Mass Spectrometry Molecular Weight Structure Confirmation Structure Confirmation NMR Spectroscopy->Structure Confirmation IR Spectroscopy->Structure Confirmation Mass Spectrometry->Structure Confirmation

Caption: Spectroscopic validation workflow.

Conclusion

The synthesis of this compound, while rooted in classical organic chemistry, requires rigorous analytical validation to confirm its successful formation. A multi-faceted spectroscopic approach, combining NMR, IR, and Mass Spectrometry, provides a self-validating system for structural elucidation. By comparing the experimental data obtained from a synthesized sample with predicted values and the known spectral characteristics of the functional groups present, researchers can achieve a high degree of confidence in the identity and purity of their target compound. This analytical diligence is paramount in the fields of medicinal chemistry and drug development, where the precise structure of a molecule dictates its function and potential therapeutic efficacy.

References

  • Agrawal, P. K. (2023). Methoxy 13C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds. Natural Product Communications, 18(6). Available from: [Link].

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A Comparative Guide to the NMR Spectra of 5-Methoxy-2-methylpyrimidin-4-ol and Its Isomers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the unambiguous structural elucidation of novel chemical entities is paramount. Pyrimidine derivatives, a class of heterocyclic compounds, are of particular interest due to their prevalence in a wide array of biologically active molecules.[1] The subtle differences between isomers can lead to vastly different pharmacological profiles. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful and indispensable tool for the definitive structural characterization of these compounds, providing detailed insights into their molecular architecture.[2][3]

This guide presents a comparative analysis of the ¹H and ¹³C NMR spectra of 5-Methoxy-2-methylpyrimidin-4-ol and two of its key positional isomers: 4-Methoxy-2-methylpyrimidin-5-ol and 2-Methoxy-4-methylpyrimidin-5-ol. Through a detailed examination of predicted spectral data, we will illustrate how NMR spectroscopy can be leveraged to distinguish between these closely related structures. This guide also provides a robust, step-by-step experimental protocol for acquiring high-quality NMR data for this class of compounds.

The Critical Role of Isomer Differentiation in Drug Development

Positional isomers, such as the ones discussed herein, possess the same molecular formula but differ in the arrangement of their constituent atoms. This seemingly minor variation can have profound implications for a molecule's three-dimensional shape, electronic distribution, and, consequently, its ability to interact with biological targets. Therefore, the ability to confidently distinguish between isomers is a critical aspect of medicinal chemistry and pharmaceutical development, ensuring the correct molecule is advanced through the drug discovery pipeline.

Structural Overview of the Isomers

The three isomers under consideration are all substituted pyrimidinols, each bearing a methoxy, a methyl, and a hydroxyl group at different positions on the pyrimidine ring. Their distinct substitution patterns give rise to unique electronic environments for each proton and carbon atom, which in turn leads to differentiable NMR spectra.

isomers cluster_1 This compound cluster_2 4-Methoxy-2-methylpyrimidin-5-ol cluster_3 2-Methoxy-4-methylpyrimidin-5-ol This compound This compound 4-Methoxy-2-methylpyrimidin-5-ol 4-Methoxy-2-methylpyrimidin-5-ol 2-Methoxy-4-methylpyrimidin-5-ol 2-Methoxy-4-methylpyrimidin-5-ol

Figure 1: Molecular structures of the three positional isomers.

Comparative Analysis of Predicted NMR Spectra

In the absence of readily available experimental NMR data for all three isomers, we will utilize predicted ¹H and ¹³C NMR spectra to highlight the key distinguishing features. These predictions are generated using advanced algorithms that consider the chemical environment of each nucleus.[4][5][6][7][8][9][10][11]

Predicted ¹H NMR Spectra

The predicted ¹H NMR spectra of the three isomers are expected to show distinct differences in the chemical shifts of the aromatic proton and the methyl and methoxy protons, as summarized in the table below.

Proton This compound (Predicted δ, ppm) 4-Methoxy-2-methylpyrimidin-5-ol (Predicted δ, ppm) 2-Methoxy-4-methylpyrimidin-5-ol (Predicted δ, ppm)
Aromatic-H~7.5 (s)~8.0 (s)~7.8 (s)
Methoxy (-OCH₃)~3.9 (s)~4.0 (s)~4.1 (s)
Methyl (-CH₃)~2.4 (s)~2.5 (s)~2.6 (s)
Hydroxyl (-OH)Broad, variableBroad, variableBroad, variable

Table 1: Predicted ¹H NMR Chemical Shifts (in ppm) for this compound and its isomers.

The chemical shift of the lone aromatic proton is particularly diagnostic. In this compound, this proton is at position 6, flanked by a nitrogen and a carbon bearing a methoxy group. In 4-Methoxy-2-methylpyrimidin-5-ol, the proton is at position 6, adjacent to a nitrogen and a carbon with a hydroxyl group. Finally, in 2-Methoxy-4-methylpyrimidin-5-ol, the proton is at position 6, neighboring a nitrogen and a carbon with a hydroxyl group, but with a different overall substitution pattern. These differing electronic environments will lead to unique and identifiable chemical shifts for the aromatic proton in each isomer.

Predicted ¹³C NMR Spectra

The ¹³C NMR spectra will provide even more definitive differentiation, as the chemical shifts of the carbon atoms in the pyrimidine ring are highly sensitive to the nature and position of the substituents.

Carbon This compound (Predicted δ, ppm) 4-Methoxy-2-methylpyrimidin-5-ol (Predicted δ, ppm) 2-Methoxy-4-methylpyrimidin-5-ol (Predicted δ, ppm)
C2~158~160~165
C4~165~168~155
C5~130~125~128
C6~145~150~148
Methyl (-CH₃)~20~22~24
Methoxy (-OCH₃)~56~58~60

Table 2: Predicted ¹³C NMR Chemical Shifts (in ppm) for this compound and its isomers.

The chemical shifts of the quaternary carbons (C2, C4, and C5) will be particularly informative. For instance, the carbon bearing the hydroxyl group (C4 in the target compound and C5 in the isomers) will have a characteristic chemical shift. Similarly, the positions of the signals for the carbons bearing the methyl and methoxy groups will be unique to each isomer.

Experimental Protocol for NMR Analysis

The following is a detailed, step-by-step methodology for acquiring high-quality ¹H and ¹³C NMR spectra for substituted pyrimidinol compounds.

experimental_workflow A Sample Preparation B NMR Spectrometer Setup A->B C 1H NMR Acquisition B->C D 13C NMR Acquisition B->D E Data Processing and Analysis C->E D->E

Sources

The Pivotal Role of C5 Substitution in 5-Methoxy-2-methylpyrimidin-4-ol Derivatives: A Comparative Guide to Unlocking Kinase Inhibitory Potential

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2][3] Its inherent ability to mimic endogenous nucleobases allows for effective interaction with a myriad of biological targets, particularly protein kinases.[1] Dysregulation of kinase activity is a hallmark of many proliferative diseases, including cancer, making kinase inhibitors a critical focus of drug discovery.[1] This guide delves into the structure-activity relationship (SAR) of 5-Methoxy-2-methylpyrimidin-4-ol derivatives, a class of compounds with significant, yet underexplored, therapeutic potential. Due to a notable lack of published experimental data on this compound itself, this guide will provide a comparative analysis based on structurally related 5-substituted pyrimidine derivatives to elucidate the critical role of substitutions at the C5 position in modulating kinase inhibitory activity.

The Strategic Importance of the Pyrimidine Core in Kinase Inhibition

The pyrimidine ring serves as a versatile scaffold for the design of ATP-competitive kinase inhibitors. Its nitrogen atoms can form crucial hydrogen bonds with the hinge region of the kinase ATP-binding pocket, a key interaction for potent inhibition. The substituents on the pyrimidine core dictate the inhibitor's affinity, selectivity, and pharmacokinetic properties. Strategic modifications at various positions, particularly C2, C4, and C5, have been shown to significantly impact biological activity.

Structure-Activity Relationship (SAR) Analysis: The Influence of C5 Substituents

The C5 position of the pyrimidine ring projects out from the ATP-binding pocket in many kinase-inhibitor complexes, offering a valuable vector for introducing modifications that can enhance potency and selectivity. The following sections compare the impact of different substituents at the C5 position on the biological activity of pyrimidine derivatives, drawing insights from published studies on related scaffolds.

Comparative Analysis of C5-Substituted Pyrimidine Derivatives as Kinase Inhibitors

While specific data for this compound is scarce, we can infer the potential impact of the C5-methoxy group by examining related series of compounds. The following table summarizes the SAR of 5-substituted 2-anilino-4-(thiazol-5-yl)pyrimidines as Cyclin-Dependent Kinase 9 (CDK9) inhibitors, a well-studied class of pyrimidine derivatives.[4]

Compound C5-Substituent (R') CDK9 Inhibition (Ki, nM) Antiproliferative Activity (GI50, nM in HCT-116 cells)
Ia -H1-690
12a -CN1-640
12b -OH>155-fold loss of activitySignificantly reduced
12e -F3-7<10
12f -Cl>3-fold reduced activity vs 12e>3-fold reduced activity vs 12e

Key Insights from the Comparative Data:

  • Small, electron-withdrawing groups are favored: The data suggests that small, electron-withdrawing groups like cyano (-CN) and fluoro (-F) at the C5 position are well-tolerated and can even enhance potency.[4]

  • Protic groups are detrimental: The introduction of a hydroxyl (-OH) group at C5 leads to a significant loss of both kinase inhibitory and antiproliferative activity.[4] This suggests that a hydrogen bond donating group at this position may be unfavorable for binding.

  • Halogen substitution shows a size-dependent effect: While a fluoro group at C5 is beneficial, a larger chloro (-Cl) group leads to a reduction in activity, indicating a potential steric clash within the binding site.[4]

Based on these observations, the methoxy (-OCH3) group in this compound, being a relatively small and electron-donating group, might confer a moderate level of activity. However, its potential for hydrogen bond acceptance could influence its interaction with the target kinase.

Visualizing the Structure-Activity Relationship

The following diagram illustrates the key takeaways from the SAR analysis, highlighting the impact of different substituents at the C5 position of a generic pyrimidine scaffold on kinase inhibitory activity.

SAR_Summary cluster_C5 C5-Substituent Impact on Activity Pyrimidine_Core Pyrimidine Core (e.g., 2-methylpyrimidin-4-ol) Favorable Favorable - Small, electron-withdrawing groups (e.g., -CN, -F) Pyrimidine_Core->Favorable Increases Potency Moderate Potentially Moderate - Small, electron-donating groups (e.g., -OCH3) Pyrimidine_Core->Moderate Maintains or Moderately Impacts Potency Unfavorable Unfavorable - Protic groups (e.g., -OH) - Bulky groups (e.g., -Cl) Pyrimidine_Core->Unfavorable Decreases Potency

Caption: Impact of C5-substituents on kinase inhibitory activity.

Experimental Protocols for Evaluating Kinase Inhibitory Activity

To ensure the scientific integrity of SAR studies, robust and reproducible experimental protocols are essential. The following is a detailed, step-by-step methodology for a general in vitro kinase inhibition assay.

In Vitro Kinase Inhibition Assay (Luminescent Kinase Assay)

This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific protein kinase.

Materials:

  • Recombinant protein kinase

  • Kinase-specific substrate

  • Test compounds (dissolved in DMSO)

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.02% Brij35, 0.02 mg/ml BSA, 0.1 mM Na3VO4, 2 mM DTT)

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

  • White, opaque 96-well or 384-well plates

  • Multimode plate reader capable of measuring luminescence

Experimental Workflow:

Caption: Workflow for an in vitro kinase inhibition assay.

Step-by-Step Procedure:

  • Compound Preparation: Prepare a series of 10-point, 3-fold serial dilutions of the test compounds in 100% DMSO.

  • Assay Plate Preparation: Transfer a small volume (e.g., 1 µL) of the serially diluted compounds into the wells of a white, opaque assay plate. Include positive controls (known inhibitors) and negative controls (DMSO vehicle).

  • Kinase Reaction Mixture: Prepare a kinase reaction mixture containing the recombinant kinase and its specific substrate in the kinase assay buffer. Add this mixture to each well of the assay plate.

  • Reaction Initiation: Initiate the kinase reaction by adding a solution of ATP to each well. The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).

  • Signal Generation: Stop the kinase reaction and generate a luminescent signal by adding an equal volume of Kinase-Glo® reagent to each well.

  • Signal Stabilization: Incubate the plate at room temperature for an additional 10 minutes to allow the luminescent signal to stabilize.

  • Data Acquisition: Measure the luminescence of each well using a multimode plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Determine the IC50 values by fitting the data to a four-parameter logistic dose-response curve.

Conclusion and Future Directions

The structure-activity relationship of 5-substituted pyrimidine derivatives highlights the critical role of the substituent at the C5 position in modulating kinase inhibitory activity. While direct experimental data for this compound is currently unavailable, comparative analysis of structurally related compounds suggests that the C5-methoxy group may confer moderate activity. Further investigation through chemical synthesis and biological evaluation is warranted to fully elucidate the therapeutic potential of this compound class. The experimental protocols outlined in this guide provide a robust framework for such future studies, ensuring the generation of high-quality, reproducible data that will be invaluable to the drug discovery community.

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A Senior Application Scientist's Guide to Benchmarking the Efficacy of 5-Methoxy-2-methylpyrimidin-4-ol-Derived Compounds as Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Pyrimidine Scaffolds in Kinase Inhibitor Design

The pyrimidine ring is a foundational scaffold in medicinal chemistry, integral to the structure of nucleobases like cytosine, thymine, and uracil.[1] This inherent biological relevance makes the pyrimidine motif a "privileged scaffold" in drug discovery, particularly for developing ATP-competitive kinase inhibitors.[2] Protein kinases, which regulate a vast array of cellular processes, possess a highly conserved ATP-binding pocket. Pyrimidine derivatives can effectively mimic the adenine portion of ATP, establishing crucial hydrogen bond interactions with the kinase hinge region, thereby inhibiting kinase activity.[2][3][4] Dysregulation of kinase signaling is a hallmark of numerous cancers, making kinases a prime target for therapeutic intervention.[2][5]

This guide focuses on 5-Methoxy-2-methylpyrimidin-4-ol, a versatile but underexplored starting material.[1][2] Its methoxy and hydroxyl groups offer strategic handles for chemical modification, enabling the generation of a diverse library of derivatives. We will outline a systematic, multi-tiered approach to synthesize and benchmark the efficacy of these novel compounds against established alternatives, providing the rigorous data required for progression in a drug discovery pipeline.

Part 1: Synthesis of a Focused Derivative Library

The journey begins with the strategic synthesis of a focused library of compounds derived from the this compound core. The goal is not exhaustive synthesis, but the creation of a chemically diverse set to probe structure-activity relationships (SAR). A common and effective method for creating pyrimidine-based kinase inhibitors involves modifications at positions that interact with the solvent front and the ribose-binding pocket of the kinase active site.[6][7]

A plausible synthetic strategy involves the initial conversion of the 4-hydroxyl group to a more reactive leaving group, such as a chloride, followed by nucleophilic aromatic substitution (SNAr) with a panel of diverse amines. This is a well-established method for functionalizing the pyrimidine core.[8]

Hypothetical Synthetic Workflow

G A 5-Methoxy-2-methyl -pyrimidin-4-ol B Chlorination (e.g., POCl3) A->B Step 1 C 5-Methoxy-2-methyl -4-chloropyrimidine B->C D S_NAr with Diverse Amines (R-NH2) C->D Step 2 E Focused Compound Library (5-Methoxy-2-methyl-4-(amino)-pyrimidines) D->E

Caption: A generalized workflow for synthesizing a focused library from the starting scaffold.

Part 2: A Multi-Tiered Benchmarking Workflow

A robust benchmarking program must be logical and sequential, using progressively more complex and physiologically relevant assays to filter candidates. This tiered approach conserves resources by eliminating less promising compounds early in the process.[9] Our workflow is designed to assess potency, selectivity, cellular activity, and preliminary drug-like properties.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Cellular Activity & Selectivity cluster_3 Tier 3: Mechanistic Validation cluster_4 Tier 4: Preclinical Profiling A Biochemical Kinase Assay (Primary Target) B Determine IC50 Values A->B C Cancer Cell Line Viability Assay (e.g., MTT Assay) B->C Advance Hits E Non-Malignant Cell Cytotoxicity C->E D Kinome Selectivity Profiling (Against Panel of Kinases) F Cellular Target Engagement Assay (e.g., Western Blot for p-Substrate) E->F Advance Hits H In Vitro ADME Assays F->H Advance Hits G Cell Cycle Analysis

Caption: A four-tiered workflow for benchmarking novel kinase inhibitors.

Tier 1: Biochemical Potency Assessment

Causality: The first step is to determine if the synthesized compounds can inhibit the primary kinase target in a simplified, cell-free system. This biochemical assay directly measures the interaction between the compound and the isolated enzyme, providing a clean measure of potency (IC50) without the complexities of cellular uptake or metabolism.[10]

  • Reagent Preparation: Prepare assay buffer, recombinant human CDK2/Cyclin A enzyme, ATP solution, and a specific peptide substrate.

  • Compound Plating: Serially dilute test compounds (from 10 mM DMSO stock) in a 96-well or 384-well assay plate. Include a known inhibitor (e.g., R547) as a positive control and DMSO as a vehicle control.[7]

  • Kinase Reaction: Add the kinase enzyme to each well and incubate for 10-15 minutes at room temperature to allow compound binding.

  • Initiation: Initiate the kinase reaction by adding the ATP and peptide substrate mixture. Incubate for 60 minutes at 30°C.

  • Detection: Stop the reaction and quantify kinase activity. A common method is to measure the amount of phosphorylated substrate using a luminescence-based assay (e.g., ADP-Glo™ Kinase Assay), which measures ADP production.

  • Data Analysis: Calculate the percentage of inhibition relative to the DMSO control for each compound concentration. Determine the IC50 value by fitting the data to a four-parameter logistic curve using non-linear regression analysis.[11]

Data Presentation:

Compound IDR-Group (at C4)Target KinaseIC50 (nM) [Hypothetical]
PYR-001 -NH-(4-pyridyl)CDK2/CycA85
PYR-002 -NH-(4-methoxyphenyl)CDK2/CycA25
PYR-003 -NH-(cyclohexyl)CDK2/CycA350
R547 (Control) N/ACDK2/CycA3
Tier 2: Cellular Activity and Selectivity

Causality: High biochemical potency does not always translate to cellular efficacy.[10] Compounds must be able to cross the cell membrane and inhibit the target in the complex intracellular environment. Furthermore, a good drug candidate should be selective, killing cancer cells while sparing normal cells.[12][13] This tier addresses both questions.

The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as a proxy for cell viability.[11][14]

  • Cell Seeding: Seed a cancer cell line known to be dependent on the target kinase (e.g., HCT116 for CDK inhibitors) into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.[7][11]

  • Compound Treatment: Treat the cells with serially diluted concentrations of the test compounds and controls.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a CO2 incubator.

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.[11]

  • Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.[11]

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition).

  • Selectivity Index: Repeat the assay using a non-malignant cell line (e.g., normal human dermal fibroblasts) to determine cytotoxicity and calculate a selectivity index (SI = GI50 in normal cells / GI50 in cancer cells).[12] A higher SI is desirable.

Data Presentation:

Compound IDCancer Cell GI50 (nM) [Hypothetical]Normal Cell GI50 (nM) [Hypothetical]Selectivity Index (SI)
PYR-001 150>10,000>66
PYR-002 408,500212
PYR-003 800>10,000>12.5
R547 (Control) 806,00075
Tier 3: Mechanistic Validation in a Cellular Context

Causality: After confirming cellular activity, it is crucial to verify that the observed phenotype (e.g., cell death) is a direct result of inhibiting the intended target kinase.[10] This is known as on-target validation. A Western blot to measure the phosphorylation of a known downstream substrate of the target kinase is a standard method for this purpose.[10][11]

  • Cell Treatment: Treat cancer cells with the test compounds at their GI50 concentrations for a defined period (e.g., 24 hours).

  • Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[11]

  • Quantification: Determine the total protein concentration in each lysate using a BCA assay.

  • Electrophoresis: Separate 20-30 µg of protein from each sample by SDS-PAGE.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking & Probing: Block the membrane with 5% BSA or non-fat milk. Incubate the membrane with a primary antibody specific to the phosphorylated form of a key substrate of the target kinase (e.g., phospho-Rb for CDK2). Then, probe with a primary antibody for the total substrate protein as a loading control.

  • Detection: After washing, incubate with an HRP-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.[11]

  • Analysis: A reduction in the phosphorylated substrate signal (relative to the total substrate) in compound-treated cells compared to the vehicle control indicates successful target engagement.

Tier 4: Preliminary "Drug-Likeness" Assessment

Causality: A potent and selective inhibitor is of little therapeutic value if it has poor pharmacokinetic properties. Early assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is essential to identify potential liabilities and guide further chemical optimization.[9][15][16] In vitro ADME assays provide critical data to predict a compound's in vivo behavior.[17]

A standard panel of in vitro ADME assays should be performed on the most promising lead candidates.[18]

  • Solubility: Measures how well a compound dissolves in aqueous solutions, impacting its absorption.[9][16]

  • Permeability (e.g., Caco-2 Assay): Uses a monolayer of human intestinal cells to predict a drug's ability to be absorbed from the gut.[16][18]

  • Metabolic Stability (e.g., Liver Microsome Stability Assay): Assesses how quickly a compound is broken down by metabolic enzymes in the liver, which influences its half-life.[9][18]

  • Plasma Protein Binding: Determines the extent to which a compound binds to proteins in the blood. Only the unbound fraction is free to exert its therapeutic effect.[16][18]

  • CYP450 Inhibition: Evaluates the potential for the compound to inhibit major cytochrome P450 enzymes, which is a primary cause of drug-drug interactions.[18]

Data Presentation:

Compound IDKinetic Solubility (µM)Caco-2 Permeability (Papp A→B, 10⁻⁶ cm/s)Microsomal Half-Life (t½, min)
PYR-002 751545
R547 (Control) 501260

Conclusion and Future Directions

This guide presents a structured, evidence-based framework for benchmarking the efficacy of novel compounds derived from the this compound scaffold. By progressing candidates through a logical sequence of biochemical, cellular, and ADME assays, researchers can efficiently identify lead compounds with a desirable balance of potency, selectivity, and drug-like properties. The hypothetical data presented for the PYR-002 derivative illustrates a promising candidate profile: potent biochemical and cellular activity, a strong selectivity index for cancer cells over normal cells, and acceptable preliminary ADME properties. Such a compound would be a strong candidate for further optimization and in vivo efficacy studies in animal models.[19] This systematic approach ensures that resources are focused on compounds with the highest probability of clinical success.

References

  • In Vitro ADME Assays and Services - Charles River Laboratories. Available from: [Link]

  • In Vitro ADME Assays: Principles, Applications & Protocols - Creative Biolabs. Available from: [Link]

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  • Preclinical Predictors of Anticancer Drug Efficacy: Critical Assessment with Emphasis on Whether Nanomolar Potency Should Be Required of Candidate Agents - PMC - NIH. Available from: [Link]

  • Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration | Journal of Medicinal Chemistry - ACS Publications. (2021-08-01). Available from: [Link]

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  • Development of 4H-pyridopyrimidines: a class of selective bacterial protein synthesis inhibitors - PMC - PubMed Central. (2012-02-16). Available from: [Link]

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  • Site-Specific Competitive Kinase Inhibitor Target Profiling Using Phosphonate Affinity Tags. (2025-01-16). Available from: [Link]

  • Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors - MDPI. (2021-08-26). Available from: [Link]

  • 5-Methoxyisatin N(4)-Pyrrolidinyl Thiosemicarbazone (MeOIstPyrd) Restores Mutant p53 and Inhibits the Growth of Skin Cancer Cells, In Vitro - PMC - PubMed Central. Available from: [Link]

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  • Discovery of [4-Amino-2-(1-methanesulfonylpiperidin-4-ylamino)pyrimidin-5-yl](2,3-difluoro-6- methoxyphenyl)methanone (R547), a potent and selective cyclin-dependent kinase inhibitor with significant in vivo antitumor activity - PubMed. Available from: [Link]

  • Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - NIH. (2021-04-07). Available from: [Link]

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Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of 5-Methoxy-2-methylpyrimidin-4-ol Based Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of novel therapeutics, particularly in oncology and immunology, protein kinases have emerged as a pivotal class of drug targets. The pyrimidine scaffold, due to its structural resemblance to the adenine ring of ATP, serves as a privileged core for a multitude of kinase inhibitors. Among these, derivatives of 5-Methoxy-2-methylpyrimidin-4-ol are of significant interest. However, the highly conserved nature of the ATP-binding pocket across the human kinome presents a formidable challenge: off-target activity.

This guide provides an in-depth analysis of the cross-reactivity profiles of pyrimidine-based inhibitors, with a focus on understanding and characterizing the selectivity of compounds derived from the this compound scaffold. We will explore the structural rationale for their binding profiles and provide a comparative look at their performance against alternative inhibitor scaffolds. Furthermore, we will furnish detailed, field-proven protocols for two gold-standard techniques in selectivity profiling: the KINOMEscan™ assay and the Cellular Thermal Shift Assay (CETSA).

The Double-Edged Sword: Kinase Inhibitor Selectivity

The therapeutic efficacy of a kinase inhibitor is intrinsically linked to its selectivity. While potent on-target inhibition is desired, promiscuous binding to unintended kinases can lead to a spectrum of adverse effects, complicating clinical development. Conversely, a well-characterized "dirty" inhibitor with a defined polypharmacology can sometimes offer therapeutic advantages by modulating multiple nodes in a disease-driving pathway. Therefore, a comprehensive understanding of an inhibitor's cross-reactivity is not merely a precautionary measure but a critical component of its preclinical characterization.

The 2,4-disubstituted pyrimidine core is a common feature in many kinase inhibitors, adept at forming key hydrogen bonds with the hinge region of the kinase ATP-binding site.[1] However, this very feature contributes to its potential for broad kinase activity.[2] Modifications at other positions of the pyrimidine ring are crucial for steering selectivity towards the intended target and away from anti-targets.[3]

Comparative Selectivity Profiles: Pyrimidine Scaffolds vs. Alternatives

To illustrate the varying selectivity profiles of kinase inhibitors, we present a comparative analysis of two representative pyrimidine-based inhibitors, a pyrazolopyrimidine, alongside the well-characterized multi-kinase inhibitor Dasatinib and the more selective inhibitor Lapatinib. The data presented is a synthesis of publicly available information from large-scale kinase screening panels.

CompoundPrimary Target(s)Scaffold ClassRepresentative Off-Targets with Significant Inhibition (% Control or Kd)Reference(s)
MRT67307 TBK1, IKBKEAminopyrimidineMARK2, MARK3, NUAK1, SIK2[2][4]
Pyrazolopyrimidine B19 ACK1PyrazolopyrimidineMinimal off-targets with Kd < 50 nM[5]
Dasatinib BCR-ABL, SRC familyAminopyrimidine derivativec-KIT, PDGFRβ, Ephrin receptors, and many others[6][7]
Lapatinib EGFR, HER2QuinazolineLimited off-targets at therapeutic concentrations[1][8][9]

Note: The above table is illustrative. The precise off-target profile can vary based on the assay format and the specific panel of kinases screened against.

The data clearly indicates that while the pyrimidine core is a versatile starting point, the overall selectivity is dictated by the specific substitutions on the scaffold. The pyrazolopyrimidine B19, for instance, demonstrates that high selectivity can be achieved within this class.[5] In contrast, Dasatinib's broad activity profile highlights the challenge of taming the promiscuity of the pyrimidine scaffold.

Visualizing Kinase Inhibition: On-Target vs. Off-Target Effects

The following diagram illustrates a simplified signaling cascade, highlighting how a kinase inhibitor can exert both desired on-target effects and potentially confounding off-target effects.

G cluster_0 Upstream Signaling cluster_1 Target Pathway cluster_2 Off-Target Pathway Signal Signal Receptor Receptor Signal->Receptor Kinase_A On-Target Kinase Receptor->Kinase_A Kinase_B Off-Target Kinase Receptor->Kinase_B Substrate_A Target Substrate Kinase_A->Substrate_A Cellular_Response_A Desired Cellular Response Substrate_A->Cellular_Response_A Substrate_B Off-Target Substrate Kinase_B->Substrate_B Cellular_Response_B Undesired Side Effect Substrate_B->Cellular_Response_B Inhibitor Inhibitor Inhibitor->Kinase_A Inhibition Inhibitor->Kinase_B Cross-reactivity G Start Start Prepare_Kinase DNA-tagged kinase Start->Prepare_Kinase Immobilized_Ligand Immobilized active-site directed ligand Start->Immobilized_Ligand Test_Compound Test Compound or Vehicle (DMSO) Start->Test_Compound Incubation Incubate Kinase, Ligand, and Test Compound Prepare_Kinase->Incubation Immobilized_Ligand->Incubation Test_Compound->Incubation Binding Competitive Binding Occurs Incubation->Binding Capture Capture kinase-ligand complexes Binding->Capture Wash Wash to remove unbound components Capture->Wash Quantification Quantify bound kinase via qPCR of DNA tag Wash->Quantification Data_Analysis Calculate % of control and determine K d Quantification->Data_Analysis End End Data_Analysis->End

A generalized workflow for the KINOMEscan™ assay.

Step-by-Step Methodology:

  • Assay Preparation: The assay is typically performed in multi-well plates. Each well contains an immobilized, active-site directed ligand.

  • Reaction Mixture: A DNA-tagged kinase from a panel of over 480 kinases is added to the wells along with the test compound at a specified concentration (for single-point screening) or a range of concentrations (for Kd determination). A vehicle control (DMSO) is run in parallel. [10]3. Competitive Binding: The mixture is incubated to allow for competitive binding between the test compound and the immobilized ligand to the kinase's active site. [11]4. Capture and Wash: Kinases that are not bound to the test compound will bind to the immobilized ligand and are captured on the solid support. Unbound components are removed through a series of wash steps.

  • Quantification: The amount of kinase bound to the solid support is quantified using quantitative PCR (qPCR) to detect the DNA tag. [11]6. Data Analysis: The amount of kinase detected in the presence of the test compound is compared to the vehicle control. A lower signal indicates that the test compound has bound to the kinase and prevented its interaction with the immobilized ligand. The results are often reported as "% of control," where a lower percentage signifies stronger binding. For Kd determination, the data is fitted to a dose-response curve.

Cellular Thermal Shift Assay (CETSA): Confirming Target Engagement in a Physiological Context

CETSA is a powerful biophysical technique that allows for the direct measurement of a compound's engagement with its target protein in a cellular environment. [12]The principle is based on the ligand-induced thermal stabilization of the target protein. [13] Causality Behind Experimental Choices: By performing the assay in intact cells or cell lysates, CETSA accounts for factors such as cell permeability, intracellular metabolism, and the presence of endogenous binding partners, providing a more physiologically relevant assessment of target engagement than purely in vitro assays. [12]Western blotting is a common and accessible method for detecting the soluble fraction of the target protein.

Step-by-Step Methodology (Western Blot-based):

  • Cell Culture and Treatment:

    • Plate cells at an appropriate density and allow them to adhere overnight.

    • Treat the cells with the desired concentrations of the test inhibitor or a vehicle control (e.g., DMSO) for a predetermined duration (typically 1-3 hours) in a humidified incubator at 37°C with 5% CO₂. [14]

  • Cell Harvesting and Washing:

    • Harvest the cells (e.g., by trypsinization for adherent cells) and transfer the cell suspension to centrifuge tubes.

    • Pellet the cells by centrifugation (e.g., 300 x g for 4 minutes).

    • Aspirate the supernatant and wash the cell pellet with PBS to remove any remaining media and serum. Repeat the wash step. [14]

  • Heat Treatment:

    • Resuspend the washed cell pellets in PBS.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the samples in a thermal cycler to a range of temperatures (e.g., 40°C to 70°C in 2.5°C increments) for a set time (e.g., 3-4 minutes), followed by a cooling step at room temperature for 3 minutes. [13][14]

  • Cell Lysis and Fractionation:

    • Lyse the cells by a method such as freeze-thaw cycles (e.g., three cycles of freezing in liquid nitrogen followed by thawing at room temperature) or by adding a lysis buffer containing a mild non-ionic detergent and protease inhibitors. [13] * Separate the soluble fraction from the precipitated, denatured proteins by ultracentrifugation (e.g., 20,000 x g for 20 minutes at 4°C). [13]

  • Protein Quantification and Western Blot Analysis:

    • Carefully collect the supernatant (soluble fraction) and determine the protein concentration.

    • Normalize the protein concentrations of all samples.

    • Prepare the samples for SDS-PAGE by adding loading buffer and heating.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Probe the membrane with a primary antibody specific for the target protein, followed by an appropriate HRP-conjugated secondary antibody.

    • Detect the protein bands using a chemiluminescence-based substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities for each temperature point.

    • Normalize the data, typically to the intensity of the lowest temperature point (e.g., 40°C).

    • Plot the percentage of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement and stabilization.

Conclusion

The development of selective kinase inhibitors is a nuanced endeavor that requires a deep understanding of the structural biology of the kinome and the application of robust analytical techniques. While the this compound scaffold represents a promising starting point for the design of novel inhibitors, its inherent potential for cross-reactivity necessitates a thorough and early assessment of its selectivity profile. By employing a combination of broad-based in vitro screening methods like KINOMEscan™ and physiologically relevant cellular assays such as CETSA, researchers can gain a comprehensive picture of a compound's on- and off-target activities. This knowledge is paramount for making informed decisions in the hit-to-lead and lead optimization stages, ultimately paving the way for the development of safer and more effective kinase-targeted therapies.

References

  • LINCS Data Portal. Lapatinib KINOMEscan (LDG-1090: LDS-1093). [Link]

  • ResearchGate. KINOMEscans® (Eurofins DiscoveRx, San Diego, CA, USA) of (A) lapatinib and (B) neratinib. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. dasatinib | DiscoveRx KINOMEscan® screen. [Link]

  • National Center for Biotechnology Information. Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. [Link]

  • National Center for Biotechnology Information. Activity-Based Protein Profiling Reveals Potential Dasatinib Targets in Gastric Cancer. [Link]

  • Bio-protocol. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. [Link]

  • Figshare. Collection - Data from Kinome Profiling of Chondrosarcoma Reveals Src-Pathway Activity and Dasatinib as Option for Treatment - Cancer Research. [Link]

  • HMS LINCS Project. Kinase inhibitor pathways. [Link]

  • ResearchGate. Experimental procedures for in vivo and ex vivo CETSA. Overview of.... [Link]

  • HMS LINCS Project. Assays. [Link]

  • Eurofins Discovery. KINOMEscan® Kinase Profiling Platform. [Link]

  • National Center for Biotechnology Information. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. [Link]

  • Eurofins Discovery. KINOMEscan Technology. [Link]

  • National Center for Biotechnology Information. Kinome inhibition states and multiomics data enable prediction of cell viability in diverse cancer types. [Link]

  • University of Cambridge. Application of the cellular thermal shift assay (CETSA) to validate drug target engagement in platelets. [Link]

  • University of Dundee. Detection of thermal shift in cellular Keap1 by protein-protein interaction inhibitors using immunoblot. [Link]

  • Drug Target Review. DiscoverX KINOMEscan® Kinase Assay Screening. [Link]

  • ResearchGate. How the KinomeScan assay works (Courtesy of DiscoveRx). [Link]

  • ACS Publications. Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. [Link]

  • National Center for Biotechnology Information. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. [Link]

  • National Center for Biotechnology Information. DASATINIB INHIBITS THE GROWTH OF MOLECULARLY HETEROGENEOUS MYELOID LEUKEMIAS. [Link]

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A Researcher's Guide to the Comparative Evaluation of 5-Methoxy-2-methylpyrimidin-4-ol Derivatives: In Vitro and In Vivo Perspectives

Author: BenchChem Technical Support Team. Date: January 2026

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents due to its versatile biological activities.[1] Within this broad class, 5-Methoxy-2-methylpyrimidin-4-ol and its derivatives represent a promising avenue for drug discovery, particularly in oncology and inflammation. This guide provides a comprehensive framework for the comparative evaluation of these derivatives, blending established experimental protocols with the strategic insights necessary for robust drug development. Our focus is on not just the "what" but the "why" of experimental design, ensuring a self-validating and scientifically rigorous approach to lead candidate selection.

The Strategic Importance of the this compound Scaffold

The this compound core offers a unique combination of features that make it an attractive starting point for medicinal chemists. The methoxy group at the 5-position and the methyl group at the 2-position influence the electronic properties and steric profile of the molecule, providing a foundation for targeted modifications.[1] The pyrimidin-4-ol moiety can exist in tautomeric equilibrium with its keto form, 5-methoxy-2-methyl-1H-pyrimidin-6-one, which can influence its hydrogen bonding capabilities and interactions with biological targets.[1] The strategic exploration of derivatives of this scaffold allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties.

Part 1: In Vitro Comparative Analysis: From Cytotoxicity to Mechanistic Insights

The initial phase of any drug discovery campaign involves a thorough in vitro evaluation to establish a baseline of activity and elucidate the mechanism of action.

Foundational Cytotoxicity Screening

The first critical step is to assess the cytotoxic potential of the synthesized derivatives against a panel of relevant human cancer cell lines. This provides a broad measure of their anti-proliferative activity.

Data Presentation: Comparative Cytotoxicity of Pyrimidine Derivatives

Compound IDDerivative ClassCell LineAssay TypeIC50 (µM)Reference
9u 5-TrifluoromethylpyrimidineA549 (Lung)Cytotoxicity0.35[2]
MCF-7 (Breast)Cytotoxicity3.24[2]
PC-3 (Prostate)Cytotoxicity5.12[2]
3b Thiazolo[4,5-d]pyrimidineC32 (Melanoma)Cytotoxicity24.4[2]
A375 (Melanoma)Cytotoxicity25.4[2]
12c 4-aminopyrazolo[3,4-d]pyrimidineUO-31 (Renal)Cytotoxicity0.87[3]
12j 4-aminopyrazolo[3,4-d]pyrimidineMOLT-4 (Leukemia)Cytotoxicity1.82[3]

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.

  • Cell Seeding: Plate human cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 1x10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives (typically from 0.01 to 100 µM) in the appropriate cell culture medium. A vehicle control (e.g., 0.1% DMSO) must be included.

  • Incubation: Remove the old medium from the cells and add the medium containing the test compounds. Incubate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis.

Causality Behind Experimental Choices: The choice of a 48-72 hour incubation period allows for multiple cell doubling times, providing a robust window to observe anti-proliferative effects. The use of a vehicle control is crucial to ensure that the observed cytotoxicity is due to the compound itself and not the solvent.

Target Engagement and Enzyme Inhibition

Many pyrimidine derivatives exert their effects by inhibiting specific enzymes, such as kinases, which are often dysregulated in cancer.[2]

Experimental Protocol: EGFR Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the Epidermal Growth Factor Receptor (EGFR) kinase, a common target in cancer therapy.

  • Reaction Mixture Preparation: Prepare a reaction buffer containing Tris-HCl, MgCl₂, MnCl₂, and DTT.

  • Enzyme and Inhibitor Incubation: In a 384-well plate, add the EGFR kinase enzyme to the reaction buffer. Add the test compounds at various concentrations and incubate at room temperature for 10-30 minutes to allow for binding.

  • Reaction Initiation: Initiate the kinase reaction by adding a mixture of ATP and a suitable peptide substrate.

  • Signal Detection: After a 60-minute incubation at room temperature, add a detection reagent (e.g., ADP-Glo™) to measure the amount of ADP produced, which is directly proportional to the kinase activity.

  • Data Analysis: Calculate the percentage of kinase inhibition relative to a no-inhibitor control and determine the IC50 value.

Trustworthiness Through Self-Validation: Running a known EGFR inhibitor as a positive control validates the assay's performance. A counterscreen against a different kinase can help determine the selectivity of the novel derivatives.

cluster_0 In Vitro Evaluation Workflow Compound Synthesis Compound Synthesis Cytotoxicity Screening (MTT Assay) Cytotoxicity Screening (MTT Assay) Compound Synthesis->Cytotoxicity Screening (MTT Assay) Target Identification Target Identification Cytotoxicity Screening (MTT Assay)->Target Identification Active Compounds Enzyme Inhibition Assay (e.g., EGFR) Enzyme Inhibition Assay (e.g., EGFR) Target Identification->Enzyme Inhibition Assay (e.g., EGFR) Mechanism of Action Studies (e.g., Apoptosis Assay) Mechanism of Action Studies (e.g., Apoptosis Assay) Enzyme Inhibition Assay (e.g., EGFR)->Mechanism of Action Studies (e.g., Apoptosis Assay) Potent Inhibitors Lead Candidate Selection Lead Candidate Selection Mechanism of Action Studies (e.g., Apoptosis Assay)->Lead Candidate Selection

Caption: A typical workflow for the in vitro evaluation of novel compounds.

Part 2: In Vivo Comparative Analysis: Bridging the Gap to Clinical Relevance

Promising candidates from in vitro studies must be evaluated in vivo to assess their efficacy, pharmacokinetics, and safety in a whole-organism context.

Efficacy in Animal Models

Xenograft models, where human cancer cells are implanted into immunocompromised mice, are the gold standard for preclinical evaluation of anticancer agents.

Data Presentation: Comparative In Vivo Efficacy of a Related Quinolinone Derivative

Direct in vivo data for this compound derivatives is scarce. However, data from structurally related compounds can provide a benchmark for efficacy.

Compound IDDerivative ClassAnimal ModelCancer TypeDosing RegimenKey Efficacy ResultsReference
Compound 2 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-oneNude Mouse Xenograft (NCI-H460)Lung Cancer1.0 mg/kg, iv, every 5 days for 3 weeks62% tumor growth inhibition[4]

Experimental Protocol: Xenograft Tumor Model

  • Cell Culture and Implantation: Culture a human cancer cell line (e.g., NCI-H460 lung cancer) and subcutaneously inject 5 x 10⁶ cells into the flank of immunodeficient mice (e.g., NOD/SCID).

  • Tumor Growth and Randomization: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Randomly assign mice to treatment groups (e.g., vehicle control, test compound at different doses).

  • Compound Administration: Administer the test compounds via an appropriate route (e.g., intraperitoneal injection, oral gavage) according to a predetermined schedule.

  • Tumor Measurement: Measure tumor volume with calipers at regular intervals (e.g., twice weekly).

  • Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers). The primary endpoint is typically tumor growth inhibition.

Authoritative Grounding: All animal experiments must be conducted in accordance with a protocol approved by an Institutional Animal Care and Use Committee (IACUC).[4]

Pharmacokinetic (PK) and ADME Profiling

Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound is critical for predicting its behavior in humans.

Data Presentation: Representative Pharmacokinetic Parameters

The following table shows representative PK parameters for a methoxy-aminoindane derivative in rats, illustrating the type of data generated in such studies.

ParameterValue
Clearance (CL) 2.8 L/h/kg
Half-life (t½) 0.5 - 0.7 h
Oral Bioavailability (F) 25% (at 10 mg/kg)
Brain/Plasma Ratio 3 - 5.5

Data adapted from a study on 5-methoxy-2-aminoindane.[5]

Experimental Protocol: In Vivo Pharmacokinetic Study in Rats

  • Animal Dosing: Administer the test compound to rats via both intravenous (IV) and oral (PO) routes in separate groups.

  • Blood Sampling: Collect blood samples at multiple time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours).

  • Plasma Analysis: Process the blood to obtain plasma and analyze the concentration of the parent drug and any major metabolites using LC-MS/MS.

  • Parameter Calculation: Use pharmacokinetic software to calculate key parameters such as clearance, volume of distribution, half-life, and oral bioavailability.

Expertise in Interpretation: A short half-life may necessitate more frequent dosing, while low oral bioavailability might suggest the need for formulation development or structural modification to improve absorption.

cluster_1 Hypothetical Signaling Pathway Growth Factor Growth Factor EGFR EGFR Growth Factor->EGFR RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation & Survival Proliferation & Survival ERK->Proliferation & Survival Derivative 5-Methoxy-2-methyl- pyrimidin-4-ol Derivative Derivative->EGFR Inhibition

Caption: A potential signaling pathway targeted by pyrimidine derivatives.

Part 3: Structure-Activity Relationship (SAR) and Lead Optimization

The data gathered from in vitro and in vivo studies are crucial for establishing a structure-activity relationship (SAR), which guides the iterative process of lead optimization.

Logical Framework for SAR Analysis

The goal of SAR is to understand how specific structural modifications to the this compound scaffold impact its biological activity and pharmacokinetic properties.

cluster_2 Structure-Activity Relationship (SAR) Logic Core_Scaffold This compound Core Position 1 Position 2 Position 6 Modification_R1 Modification at R1 (e.g., H, Alkyl) Core_Scaffold:R1->Modification_R1 Modification_R2 Modification at R2 (e.g., Aryl, Heterocycle) Core_Scaffold:R2->Modification_R2 Modification_R3 Modification at R6 (e.g., Amine, Ether) Core_Scaffold:R3->Modification_R3 Activity Biological Activity (IC50) Modification_R1->Activity PK_Properties PK Properties (t½, F) Modification_R1->PK_Properties Modification_R2->Activity Modification_R2->PK_Properties Modification_R3->Activity Modification_R3->PK_Properties

Caption: A logical diagram illustrating SAR analysis.

By systematically modifying different positions on the pyrimidine ring and evaluating the resulting changes in activity and PK properties, researchers can build a predictive model to design more potent and drug-like compounds. For instance, adding a bulky group at one position might enhance binding to a target protein but decrease cell permeability. SAR analysis helps to find the optimal balance between these competing factors.

Conclusion

The comparative evaluation of this compound derivatives is a multifaceted process that requires a blend of rigorous experimental execution and strategic scientific reasoning. By following the principles and protocols outlined in this guide, researchers can systematically advance from a promising chemical scaffold to a well-characterized lead candidate with the potential for clinical development. The iterative cycle of design, synthesis, and testing, guided by a deep understanding of the underlying biology and pharmacology, remains the most effective path to discovering novel therapeutics.

References

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A Head-to-Head Comparison of Synthetic Routes to Substituted Pyrimidin-4-ols: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Importance of Pyrimidin-4-ols

The pyrimidine scaffold is a cornerstone of medicinal chemistry and drug discovery, forming the structural core of a vast array of biologically active compounds.[1][2] Among these, substituted pyrimidin-4-ols are of particular significance, serving as key intermediates and end-products in the development of therapeutics ranging from anticancer and antiviral agents to anti-inflammatory and antimicrobial drugs.[1][3] Their prevalence in pharmaceuticals stems from the versatile chemical handles they possess, allowing for diverse functionalization and the fine-tuning of their pharmacological profiles.

This in-depth technical guide provides a head-to-head comparison of the most prominent synthetic routes to substituted pyrimidin-4-ols. We will delve into the mechanistic underpinnings of each method, present comparative experimental data, and offer detailed protocols to aid researchers, scientists, and drug development professionals in selecting the most appropriate synthetic strategy for their specific needs. Our focus is not merely on procedural steps but on the rationale behind experimental choices, ensuring a thorough and practical understanding of these vital synthetic transformations.

Core Synthetic Strategies: A Comparative Analysis

The synthesis of the pyrimidin-4-ol ring system is most commonly achieved through the cyclocondensation of a three-carbon (C-C-C) building block with a nitrogen-carbon-nitrogen (N-C-N) synthon. The judicious choice of these precursors allows for the introduction of a wide variety of substituents at various positions of the pyrimidine core. We will now explore and compare the most prevalent and effective of these strategies.

Route 1: The Classical Condensation of β-Ketoesters with Amidines

This is arguably the most widely employed and versatile method for the synthesis of 2,5,6-trisubstituted pyrimidin-4-ols. The reaction involves the condensation of a β-ketoester with an amidine, typically in the presence of a base.

Chemical Principle and Causality: The reaction is initiated by the nucleophilic attack of the amidine nitrogen onto the more electrophilic ketone carbonyl of the β-ketoester. This is followed by an intramolecular cyclization via the attack of the second amidine nitrogen onto the ester carbonyl, and subsequent dehydration to yield the aromatic pyrimidin-4-ol ring. The choice of base (e.g., sodium ethoxide, potassium carbonate) is crucial as it facilitates the deprotonation of the amidine, enhancing its nucleophilicity, and also promotes the final dehydration step.

Advantages:

  • High Versatility: A wide range of commercially available β-ketoesters and amidines can be used, allowing for extensive diversification of substituents at the 2, 5, and 6 positions.

  • Good to Excellent Yields: This method often provides high yields of the desired products.

  • Well-Established: The reaction is robust and has been extensively studied, making it a reliable choice.

Limitations:

  • Reaction Conditions: Classical protocols often require elevated temperatures and prolonged reaction times.

  • Substrate Sensitivity: Certain sensitive functional groups on the starting materials may not be compatible with the basic reaction conditions.

Route 2: Synthesis from Malonic Esters and Urea/Guanidine Derivatives

This approach is particularly useful for the synthesis of 2-amino- or 2-hydroxypyrimidin-4-ols, which are important precursors for further functionalization. The reaction involves the condensation of a dialkyl malonate with urea, thiourea, or guanidine.

Chemical Principle and Causality: Similar to the β-ketoester route, the reaction proceeds via a condensation-cyclization mechanism. The active methylene group of the malonic ester is deprotonated by a base, followed by nucleophilic attack on the carbonyl or imino carbon of the urea or guanidine derivative. Subsequent intramolecular cyclization and elimination of alcohol and water lead to the formation of the pyrimidin-4-ol ring. The use of a strong base like sodium ethoxide is common to deprotonate the malonic ester and the N-C-N component.

Advantages:

  • Access to Key Intermediates: This is a primary route to 2-amino- and 2-hydroxypyrimidin-4-ols.[4]

  • Readily Available Starting Materials: Malonic esters and urea/guanidine derivatives are inexpensive and widely available.

Limitations:

  • Limited Substitution Patterns: This method is primarily suited for introducing substituents at the 5-position (from the malonate) and the 2-position (from the urea/guanidine derivative).

  • Potential for Side Reactions: Self-condensation of the malonic ester can be a competing reaction.

Route 3: The Bredereck Synthesis

The Bredereck synthesis utilizes formamide or its derivatives as the N-C-N component, reacting with a 1,3-dicarbonyl compound or its equivalent. While versatile for pyrimidine synthesis in general, its application for pyrimidin-4-ols is more specific.

Chemical Principle and Causality: The reaction often proceeds through the formation of an enamine intermediate from the 1,3-dicarbonyl compound and formamide, which then undergoes cyclization. The use of acid catalysts can promote the reaction.

Advantages:

  • Alternative N-C-N Source: Provides an alternative to amidines and ureas.

Limitations:

  • Harsher Conditions: Often requires high temperatures.

  • Less Common for Pyrimidin-4-ols: This method is more frequently employed for the synthesis of other pyrimidine derivatives.

Modern Synthetic Enhancements: Accelerating Pyrimidin-4-ol Synthesis

To address the limitations of classical thermal methods, modern techniques such as microwave irradiation and ultrasound assistance have been successfully applied to the synthesis of pyrimidin-4-ols.

Microwave-Assisted Synthesis

Microwave irradiation can dramatically reduce reaction times and, in some cases, improve yields.[5][6][7] The rapid and efficient heating provided by microwaves often leads to cleaner reactions with fewer side products.

Ultrasound-Assisted Synthesis

Sonication can also enhance the rate of pyrimidin-4-ol synthesis. The acoustic cavitation generated by ultrasound promotes mass transfer and can lead to the formation of highly reactive intermediates, accelerating the reaction.[8]

Data Presentation: A Head-to-Head Performance Comparison

The following tables provide a comparative summary of experimental data for the synthesis of representative substituted pyrimidin-4-ols, highlighting the differences in reaction conditions and yields for various synthetic routes.

Table 1: Synthesis of 2-Amino-6-methylpyrimidin-4-ol

MethodStarting MaterialsBase/CatalystSolventTimeTemperatureYield (%)Reference
ClassicalEthyl acetoacetate, Guanidine HClSodium EthoxideEthanol4-6 hReflux~80%[4]
MicrowaveEthyl acetoacetate, Guanidine HClEthanolic NaOHEthanol7-12 min120 °C72-84%[9]

Table 2: Synthesis of 2,6-Disubstituted Pyrimidin-4-ols via Condensation of β-Ketoesters and Amidines

R1R2R3MethodBase/CatalystSolventTimeTemperatureYield (%)Reference
CH3HPhClassicalNaOEtEthanol6 hReflux85%[10]
PhHCH3ClassicalK2CO3DMF12 h100 °C78%[10]
CH3HPhMicrowaveK2CO3DMF15 min150 °C92%[9]
PhHCH3UltrasoundK2CO3Water1-2 minAmbient92-98%[1]

Experimental Protocols

Here, we provide detailed, step-by-step methodologies for the synthesis of two representative substituted pyrimidin-4-ols.

Protocol 1: Synthesis of 2-Amino-6-methylpyrimidin-4-ol (Classical Method)

This protocol is adapted from established procedures for pyrimidine synthesis.[4]

Materials:

  • Guanidine hydrochloride

  • Sodium metal

  • Absolute ethanol

  • Ethyl acetoacetate

  • Dilute hydrochloric acid

  • Deionized water

Procedure:

  • Preparation of Sodium Ethoxide Solution: In a three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, add 150 mL of absolute ethanol. Carefully add 3.91 g (0.17 mol) of sodium metal in small pieces to the ethanol. The reaction is exothermic and will produce hydrogen gas; ensure proper ventilation. Allow the sodium to react completely to form a solution of sodium ethoxide.

  • Reaction Mixture Assembly: To the freshly prepared sodium ethoxide solution, add 22.1 g (0.17 mol) of guanidine hydrochloride. Stir the mixture for 15 minutes.

  • Addition of Ethyl Acetoacetate: Slowly add 22.1 g (0.17 mol) of ethyl acetoacetate to the reaction mixture.

  • Reflux: Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the mixture with dilute hydrochloric acid to a pH of ~7. The crude product may precipitate at this stage.

  • Isolation: Filter the crude product and wash it with cold water.

  • Purification: Recrystallize the crude solid from hot water or ethanol to obtain pure 2-amino-4-hydroxy-6-methylpyrimidine.

Protocol 2: Microwave-Assisted Synthesis of 2,6-Diphenylpyrimidin-4-ol

This protocol is a representative example of a microwave-assisted synthesis.

Materials:

  • Ethyl benzoylacetate

  • Benzamidine hydrochloride

  • Potassium carbonate

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Reaction Setup: In a 10 mL microwave reaction vial, combine ethyl benzoylacetate (1 mmol), benzamidine hydrochloride (1.2 mmol), and potassium carbonate (2.5 mmol).

  • Solvent Addition: Add 3 mL of DMF to the vial.

  • Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at 150 °C for 15 minutes.

  • Workup: After the reaction is complete and the vial has cooled to room temperature, pour the reaction mixture into 20 mL of ice-water.

  • Isolation: Collect the resulting precipitate by vacuum filtration and wash with cold water.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.

Visualization of Synthetic Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the core mechanisms of the primary synthetic routes to substituted pyrimidin-4-ols.

G cluster_0 Route 1: β-Ketoester and Amidine Condensation β-Ketoester β-Ketoester Nucleophilic Attack Nucleophilic Attack β-Ketoester->Nucleophilic Attack Amidine Amidine Amidine->Nucleophilic Attack Intramolecular Cyclization Intramolecular Cyclization Nucleophilic Attack->Intramolecular Cyclization Dehydration Dehydration Intramolecular Cyclization->Dehydration Pyrimidin-4-ol Pyrimidin-4-ol Dehydration->Pyrimidin-4-ol G cluster_1 Route 2: Malonic Ester and Urea/Guanidine Condensation Malonic Ester Malonic Ester Base-mediated Condensation Base-mediated Condensation Malonic Ester->Base-mediated Condensation Urea/Guanidine Urea/Guanidine Urea/Guanidine->Base-mediated Condensation Cyclization Cyclization Base-mediated Condensation->Cyclization Elimination Elimination Cyclization->Elimination 2-Amino/Hydroxy-pyrimidin-4-ol 2-Amino/Hydroxy-pyrimidin-4-ol Elimination->2-Amino/Hydroxy-pyrimidin-4-ol

Caption: Workflow for the synthesis of 2-amino/hydroxy-pyrimidin-4-ols.

Conclusion and Future Outlook

The synthesis of substituted pyrimidin-4-ols remains a vibrant area of research, driven by the continued demand for novel therapeutic agents. The classical condensation of β-ketoesters with amidines and malonic esters with urea/guanidine derivatives are robust and versatile methods that form the bedrock of pyrimidin-4-ol synthesis. The advent of modern techniques such as microwave and ultrasound assistance has significantly enhanced the efficiency of these transformations, offering shorter reaction times and often improved yields.

For researchers and drug development professionals, the choice of synthetic route will depend on several factors, including the desired substitution pattern, the scale of the synthesis, and the availability of starting materials. This guide has provided a comparative framework to aid in this decision-making process. As the field continues to evolve, the development of even more efficient, sustainable, and atom-economical methods for the synthesis of this important class of heterocycles is anticipated.

References

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Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Safe Disposal of 5-Methoxy-2-methylpyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

The pyrimidine scaffold is a cornerstone in medicinal chemistry, and understanding the appropriate handling of its derivatives is paramount. Compounds in this class may present as irritants, and can be harmful if swallowed or inhaled[1][2]. Therefore, a conservative approach to disposal is not just recommended, but essential.

Core Principles of Chemical Waste Management

Before delving into the specifics of 5-Methoxy-2-methylpyrimidin-4-ol, it is crucial to internalize the foundational principles of chemical waste management. These practices are universal in a laboratory setting and form the bedrock of a safe disposal protocol.

  • Segregation : Never mix different chemical waste streams[3][4]. This compound waste should be collected in a dedicated container, separate from halogenated solvents, acidic or basic waste, and other reactive chemicals.

  • Labeling : All waste containers must be clearly and accurately labeled[4]. The label should include the full chemical name, "Hazardous Waste," and a clear indication of the associated hazards (e.g., "Irritant," "Toxic").

  • Containment : Waste containers must be in good condition, compatible with the chemical, and kept securely closed except when adding waste[2][5].

Hazard Assessment and Personal Protective Equipment (PPE)

Based on data from analogous pyrimidine compounds, this compound should be handled as a hazardous substance.

Hazard ClassificationRecommended Personal Protective Equipment (PPE)
Skin and Eye Irritant [6][7][8]Chemical-resistant gloves (nitrile or neoprene), safety goggles or a face shield, and a lab coat are mandatory.
Harmful if Swallowed or Inhaled [1][2]All handling and preparation for disposal should be conducted in a certified chemical fume hood to prevent inhalation of any dust or aerosols[3][9].

Step-by-Step Disposal Protocol

This protocol outlines the procedural steps for the safe disposal of this compound from the point of generation to its final removal from the laboratory.

Part 1: Waste Collection and Storage
  • Designate a Waste Container : Select a clean, dry, and chemically compatible container. A high-density polyethylene (HDPE) or glass container is recommended. Ensure the container has a secure, leak-proof cap.

  • Labeling : Immediately label the container with "Hazardous Waste: this compound". Include the date when the first waste is added.

  • Collection :

    • Solid Waste : Carefully transfer any residual solid this compound into the designated waste container using a dedicated scoop or spatula.

    • Contaminated Materials : Any materials that have come into direct contact with the compound, such as weighing paper, gloves, and disposable labware, must also be placed in the hazardous waste container.

  • Storage : Store the sealed waste container in a designated satellite accumulation area within the laboratory[5]. This area should be away from heat sources and incompatible chemicals.

Part 2: Decontamination of Glassware and Surfaces

Proper decontamination is crucial to prevent cross-contamination and accidental exposure.

  • Initial Rinse : Rinse all contaminated glassware and equipment that will be reused with a suitable organic solvent in which this compound is soluble (e.g., ethanol or acetone). This initial rinsate is considered hazardous and must be collected in a separate, appropriately labeled hazardous waste container for flammable liquids[10].

  • Secondary Wash : After the initial solvent rinse, wash the glassware with soap and water.

  • Surface Cleaning : In case of a spill, contain the material with an inert absorbent (e.g., vermiculite or sand)[4]. Carefully collect the absorbed material and place it in the designated hazardous waste container[4]. Decontaminate the surface with a suitable solvent, followed by a thorough cleaning with soap and water.

Part 3: Disposal of Empty Containers

Empty containers that once held this compound must also be managed as hazardous waste unless properly decontaminated[10].

  • Triple Rinsing : To render a container non-hazardous, it must be triple-rinsed[3][10].

    • Rinse the container with a suitable solvent (e.g., ethanol or acetone) three times.

    • The first rinsate must be collected and disposed of as hazardous waste[10]. Subsequent rinsates can often be managed as non-hazardous waste, but consult your institution's specific guidelines.

  • Disposal : After triple-rinsing and air-drying in a fume hood, deface the original label and dispose of the container according to your institution's policy for non-hazardous laboratory glass or plastic.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.

DisposalWorkflow cluster_generation Waste Generation cluster_characterization Waste Characterization cluster_procedure Disposal Procedure cluster_final Final Disposition A 5-Methoxy-2- methylpyrimidin-4-ol Waste Generated B Solid Residue or Contaminated PPE? A->B Is it... C Contaminated Glassware? A->C Is it... D Empty Stock Container? A->D Is it... E Collect in Labeled Hazardous Waste Container B->E F Solvent Rinse (Collect Rinsate) C->F H Triple Rinse (Collect 1st Rinsate) D->H J EHS Pickup for Incineration or Licensed Disposal E->J G Wash with Soap & Water F->G I Deface Label & Dispose as Non-Hazardous H->I

Caption: Disposal decision workflow for this compound.

Final Disposition

The ultimate disposal of this compound waste should be handled by a licensed chemical waste disposal company, typically coordinated through your institution's Environmental Health and Safety (EHS) office[11]. The most common and effective method for the destruction of organic compounds of this nature is high-temperature incineration in a facility equipped with flue gas scrubbing capabilities[12]. Under no circumstances should this chemical be discharged into the sewer system or disposed of in regular trash[12].

By adhering to these protocols, researchers can ensure that their valuable scientific contributions do not come at the cost of safety or environmental integrity.

References

  • Emory University. Chemical Waste Disposal Guidelines. [Link]

  • Janoszka, B., et al. (2001). Clean-up procedures for the analysis of heterocyclic aromatic amines (aminoazaarenes) from heat-treated meat samples. Journal of Chromatography A, 938(1-2), 155-165. [Link]

  • MDPI. Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants: A Review of Long-Term Risks and Impacts. [Link]

  • United Nations Office on Drugs and Crime. Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. [Link]

  • Defense Centers for Public Health. Hazardous Drugs: Surface Deactivation, Decontamination and Cleaning Standard Operating Procedure Guide. [Link]

  • University of Pennsylvania. LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. [Link]

  • Dartmouth College. Hazardous Waste Disposal Guide. [Link]

  • National Institutes of Health. Decontamination and Sterilization. [Link]

  • ASHP. DECONTAMINATION AND CLEANING. [Link]

Sources

Navigating the Safe Handling of 5-Methoxy-2-methylpyrimidin-4-ol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Assessment: A Precautionary Approach

Given the absence of a dedicated SDS, a precautionary principle is paramount. Data from analogous pyrimidine compounds consistently indicate a profile of moderate hazard. The primary risks associated with this class of chemicals include:

  • Skin Irritation: Direct contact can lead to localized redness, inflammation, and discomfort.[1][2][3][4][5]

  • Serious Eye Irritation: The compound is likely to cause significant eye irritation upon contact, potentially leading to damage if not promptly addressed.[1][2][3][4][5]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may cause irritation to the respiratory system.[2][3][4]

It is also prudent to assume that the compound may be harmful if swallowed.[2][3][4] Therefore, all handling procedures must be designed to minimize direct contact and aerosol generation.

Personal Protective Equipment (PPE): A Multi-Layered Defense

A multi-layered approach to PPE is essential to create a reliable barrier against potential exposure. The selection of appropriate PPE should be guided by a thorough risk assessment of the specific procedures being undertaken.

Protection TypeEquipmentSpecifications & Rationale
Eye and Face Protection Chemical Splash Goggles and Face ShieldTight-fitting chemical splash goggles are mandatory to prevent contact with dust particles and splashes. A face shield should be worn over the goggles during procedures with a heightened risk of splashing or aerosolization.[6]
Hand Protection Chemical-Resistant GlovesDouble-gloving with nitrile gloves is recommended for most procedures.[2][7] For prolonged contact or when handling larger quantities, consult a glove manufacturer's chemical resistance guide to select the most appropriate material. Always inspect gloves for any signs of degradation or punctures before use.[8][9]
Body Protection Laboratory CoatA fully buttoned, long-sleeved laboratory coat should be worn to protect the skin. For tasks with a higher risk of contamination, a disposable, solid-front gown is advisable.[7][8]
Respiratory Protection NIOSH-Approved RespiratorA NIOSH-approved respirator, such as an N95 or higher, should be used when engineering controls like a chemical fume hood are not feasible or when there is a significant risk of aerosol generation (e.g., during weighing of the solid compound).[7][8]

Operational Plan: A Step-by-Step Workflow for Safe Handling

A systematic workflow is crucial for minimizing exposure and preventing contamination. The following protocols provide a procedural guide for common laboratory activities involving 5-Methoxy-2-methylpyrimidin-4-ol.

Preparation and Weighing of the Solid Compound
  • Don Appropriate PPE: Before handling the compound, ensure all required PPE as outlined in the table above is correctly worn.

  • Utilize Engineering Controls: All weighing and initial handling of the solid compound must be performed within a certified chemical fume hood or a balance enclosure to contain any airborne particles.[7]

  • Minimize Dust Generation: Use anti-static weighing paper or a tared container to prevent dispersal of the powder. Handle the compound gently to avoid creating dust.

  • Post-Handling Decontamination: After weighing, carefully clean the spatula and the weighing area with a suitable solvent-moistened wipe (e.g., 70% ethanol) to remove any residual compound.[7]

Preparation of Stock Solutions
  • Work in a Fume Hood: All solution preparation activities must be conducted within a certified chemical fume hood to control potential vapor or aerosol exposure.[7]

  • Controlled Addition of Solvent: Add the solvent to the solid compound slowly and carefully to prevent splashing.[7]

  • Secure Containment for Agitation: If sonication or vortexing is required to dissolve the compound, ensure the vial is securely capped and, if possible, placed within a secondary container.

  • Proper Labeling: Clearly label the resulting solution with the compound name, concentration, solvent, preparation date, and the handler's initials.

Disposal Plan: Ensuring Environmental and Personnel Safety

Proper disposal of this compound and any contaminated materials is a critical final step in the handling workflow.

  • Waste Segregation: All disposable materials that have come into contact with the compound, including gloves, weighing paper, and pipette tips, must be treated as contaminated chemical waste.[7]

  • Designated Waste Containers: Dispose of all solid and liquid waste containing this compound in clearly labeled, sealed containers designated for chemical waste.

  • Follow Institutional Guidelines: Adhere strictly to your institution's and local regulations for the disposal of chemical waste.[1] Do not discharge the compound or its solutions into the sewer system.[10]

Visualizing the Workflow: Safe Handling and Disposal of this compound

cluster_prep Preparation cluster_use Experimental Use cluster_disposal Disposal prep_start Don Appropriate PPE fume_hood Work in Chemical Fume Hood prep_start->fume_hood Mandatory weighing Weigh Solid Compound fume_hood->weighing Solid Handling solution_prep Prepare Stock Solution fume_hood->solution_prep Solution Prep experiment Perform Experiment weighing->experiment solution_prep->experiment waste_collection Collect Contaminated Materials experiment->waste_collection Post-Experiment waste_container Place in Labeled Chemical Waste Container waste_collection->waste_container institutional_disposal Dispose According to Institutional Protocols waste_container->institutional_disposal

Caption: A step-by-step workflow for the safe handling and disposal of this compound.

Emergency Procedures: Spill and Exposure Response

In Case of a Spill:

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area if necessary.

  • Don Additional PPE: Before attempting to clean the spill, don any additional necessary PPE, such as a respirator and chemical-resistant outerwear.

  • Contain the Spill: For solid spills, carefully sweep or vacuum the material into a designated waste container, avoiding dust generation.[3] For liquid spills, use an inert absorbent material to contain the spill.

  • Decontaminate the Area: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.

  • Dispose of Cleanup Materials: All materials used for cleanup must be disposed of as hazardous chemical waste.

In Case of Personal Exposure:

  • Eyes: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][3]

  • Skin: Remove contaminated clothing and wash the affected skin area thoroughly with soap and water for at least 15 minutes.[1][4] If irritation persists, seek medical attention.

  • Inhalation: Move the affected individual to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3]

By adhering to these comprehensive guidelines, researchers can confidently and safely incorporate this compound into their workflows, fostering a secure laboratory environment conducive to scientific advancement.

References

  • CHEMM. Personal Protective Equipment (PPE). [Link]

  • Provista. 8 Types of PPE to Wear When Compounding Hazardous Drugs. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.